Berubicin
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-phenylmethoxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35NO11/c1-16-33(44-15-17-7-4-3-5-8-17)20(35)11-24(45-16)46-22-13-34(42,23(37)14-36)12-19-26(22)32(41)28-27(30(19)39)29(38)18-9-6-10-21(43-2)25(18)31(28)40/h3-10,16,20,22,24,33,36,39,41-42H,11-15,35H2,1-2H3/t16-,20-,22-,24-,33+,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGNGSHKNAHTSH-JJMFXPFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217986 | |
| Record name | Berubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677017-23-1 | |
| Record name | Berubicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677017231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Berubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17149 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Berubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BERUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QPN83HK2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Berubicin's Mechanism of Action in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults. The inherent resistance of GBM to conventional therapies, coupled with the formidable obstacle of the blood-brain barrier (BBB), necessitates the development of novel therapeutic agents with the ability to effectively target and eradicate tumor cells within the central nervous system. Berubicin is a promising novel anthracycline, structurally related to doxorubicin, that has been specifically engineered to overcome these challenges.[1][2] Preclinical and clinical studies have demonstrated its ability to cross the BBB and exert potent cytotoxic effects against glioblastoma cells.[3][4][5] This in-depth technical guide elucidates the core mechanism of action of this compound in glioblastoma, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound's therapeutic efficacy in glioblastoma stems from a multi-faceted mechanism of action, characteristic of its anthracycline class, but with the unique advantage of penetrating the central nervous system. The primary mechanisms include:
-
Topoisomerase II Inhibition: this compound acts as a potent topoisomerase II poison. By stabilizing the covalent complex between topoisomerase II and DNA, it prevents the re-ligation of double-strand breaks. This leads to the accumulation of DNA damage, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.
-
DNA Intercalation and Synthesis Inhibition: Similar to other anthracyclines, this compound intercalates between DNA base pairs. This physical insertion into the DNA helix disrupts its structure and interferes with the processes of DNA replication and RNA transcription, thereby inhibiting the synthesis of nucleic acids essential for tumor cell proliferation.
-
Generation of Reactive Oxygen Species (ROS): this compound can participate in redox cycling, leading to the generation of iron-mediated free oxygen radicals. This surge in reactive oxygen species induces oxidative stress within the cancer cells, causing damage to DNA, proteins, and cellular membranes, further contributing to its cytotoxic effects.
-
Circumvention of Multidrug Resistance: A key feature of this compound is its ability to bypass the efflux mechanisms mediated by P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1). These ATP-binding cassette (ABC) transporters are often overexpressed in glioblastoma and are a major cause of resistance to many chemotherapeutic agents by actively pumping them out of the cancer cells. This compound's design renders it a poor substrate for these transporters, allowing it to accumulate to effective cytotoxic concentrations within the tumor cells.
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated superior potency compared to doxorubicin in various glioblastoma and other cancer cell lines. The half-maximal inhibitory concentration (IC50) values from preclinical studies are summarized below.
| Cell Line | Tumor Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Ratio (Dox/Berubicin) |
| U-251 | Glioblastoma | 4.7 | 62.3 | 13.3 |
| U-87 | Glioblastoma | 50.3 | 163.8 | 3.3 |
| GL261 | Murine Glioma | 11.5 | 46.2 | 4.0 |
| D556 | Human Medulloblastoma | 5.1 | 36.0 | 7.0 |
| DAOY-WT | Human Medulloblastoma | 13.0 | 47.0 | 3.6 |
| BT-58 | Ependymoma | 36.5 | 124.0 | 3.4 |
In Vivo Efficacy
In an orthotopic mouse model of human glioblastoma, this compound demonstrated a significant survival advantage.
| Model | Treatment | Outcome |
| U-87 MG Orthotopic Glioma Mouse Model | 10 mg/kg this compound | Increased survival compared to vehicle control |
Clinical Data
Phase 1 Clinical Trial (NCT00526812)
A Phase 1 dose-escalation study was conducted in patients with recurrent or refractory glioblastoma and other primary brain cancers.
| Parameter | Result |
| Clinical Benefit Rate | 44% of evaluable patients (n=25) showed a clinical benefit (complete response, partial response, or stable disease). |
| Responses | 1 complete response (durable for over 13 years), 1 partial response (durable for 12 weeks), and 9 patients with stable disease. |
| Maximum Tolerated Dose (MTD) | 7.5 mg/m²/day. |
| Dose-Limiting Toxicity (DLT) | Myelosuppression, specifically neutropenia. |
| Safety Profile | Minimal nonhematologic adverse effects were reported. Notably, no instances of neurotoxicity or cardiotoxicity were observed. |
| Pharmacokinetics | Dose-independent clearance with a mean half-life of 32.3 hours and a large volume of distribution of 1842 L/m². |
Phase 2 Clinical Trial (NCT04762069)
An ongoing Phase 2, open-label, randomized, multicenter study is comparing the efficacy and safety of this compound versus lomustine in adult patients with recurrent glioblastoma after failure of first-line therapy.
| Parameter | This compound (n=105) | Lomustine (n=46) |
| Any-Grade Adverse Events | 83.8% | 84.8% |
| Grade 3-5 Adverse Events | 46.7% | 39.1% |
| Common Adverse Events (>10%) | Fatigue (26.7%), Decreased neutrophil count (20%), Headache (17.1%), Nausea (17.1%), Anemia (13.3%), Decreased lymphocyte count (13.3%), Decreased white blood cell count (12.4%), Asthenia (10.5%) | Decreased platelet count (30.4%), Nausea (23.9%), Decreased lymphocyte count (21.7%), Decreased white blood cell count (19.6%), Fatigue (19.6%), Decreased neutrophil count (15.2%), Seizure (15.2%), Anemia (13%), Asthenia (13%), Constipation (10.9%) |
| Overall Survival | The trial did not demonstrate a statistically significant difference in overall survival compared to lomustine in the primary analysis. However, clinically relevant outcomes were comparable. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Glioblastoma cell lines (e.g., U-251, U-87) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound and a comparator drug (e.g., doxorubicin) for 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by non-linear regression analysis.
Orthotopic Glioblastoma Xenograft Model
-
Cell Preparation: Human glioblastoma cells (e.g., U-87 MG) are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 cells/µL.
-
Animal Model: Immunocompromised mice (e.g., nu/nu mice) are anesthetized.
-
Intracranial Injection: A small burr hole is made in the skull, and a stereotactic frame is used to inject 2-5 µL of the cell suspension into the right cerebral hemisphere.
-
Tumor Growth Monitoring: Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection on specified days (e.g., Day 1 and Day 10).
-
Endpoint: The primary endpoint is overall survival, with mice being monitored daily for signs of neurological deficits or distress.
Topoisomerase II Decatenation Assay
-
Reaction Setup: A reaction mixture is prepared containing kinetoplast DNA (kDNA), ATP, and reaction buffer.
-
Enzyme and Inhibitor Addition: Purified human topoisomerase II enzyme is added to the reaction mixture. For inhibitor studies, varying concentrations of this compound are pre-incubated with the enzyme.
-
Incubation: The reaction is incubated at 37°C for 30-60 minutes to allow for decatenation of the kDNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The reaction products are separated on a 1% agarose gel. Decatenated minicircles migrate faster into the gel than the catenated kDNA network.
-
Visualization: The gel is stained with ethidium bromide and visualized under UV light to assess the degree of decatenation and the inhibitory effect of this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Glioblastoma cells are treated with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
Caption: Core mechanism of action of this compound in glioblastoma cells.
Caption: Workflow for in vivo efficacy testing of this compound.
Caption: Workflow for topoisomerase II decatenation assay.
Conclusion
This compound represents a significant advancement in the quest for effective glioblastoma therapies. Its unique ability to cross the blood-brain barrier and circumvent key multidrug resistance mechanisms allows it to exert its potent, multi-faceted anti-cancer activity directly at the tumor site. The preclinical and clinical data gathered to date underscore its potential as a valuable therapeutic agent for this devastating disease. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data and detailed experimental methodologies, to aid in the ongoing research and development efforts in the field of neuro-oncology. Further investigation into synergistic combinations and predictive biomarkers will be crucial in optimizing the clinical application of this compound for the treatment of glioblastoma.
References
- 1. This compound blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 2. CNS Pharmaceuticals Doses First Group of Patients with this compound, an FDA-Designated Fast Track Drug Candidate, in the Potentially Pivotal Study for the Treatment of Glioblastoma Multiforme (GBM) [prnewswire.com]
- 3. TIPS-20 A RANDOMIZED, CONTROLLED TRIAL OF this compound, A TOPOISOMERASE II POISON THAT APPEARS TO CROSS THE BLOOD-BRAIN BARRIER (BBB), AFTER FIRST-LINE THERAPY FOR GLIOBLASTOMA MULTIFORME (GBM): PRELIMINARY RESULTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RTID-03. DESIGN AND INITIATION OF PIVOTAL STUDIES FOR this compound, A NOVEL, POTENT TOPOISOMERASE II POISON FOR THE TREATMENT OF RECURRENT GLIOBLASTOMA MULTIFORME (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Development of Berubicin: A Technical Overview for Researchers
An In-depth Guide to the Discovery, Preclinical Evaluation, and Clinical Journey of a Novel Anthracycline for Glioblastoma Multiforme
Executive Summary
Berubicin is a novel, second-generation anthracycline specifically engineered to overcome two critical limitations of its predecessors in the treatment of brain cancers: the inability to cross the blood-brain barrier (BBB) and the induction of cardiotoxicity. Developed by Dr. Waldemar Priebe at the MD Anderson Cancer Center, this compound has demonstrated potent cytotoxic activity against glioblastoma multiforme (GBM) in preclinical models and has been evaluated in Phase 1 and Phase 2 clinical trials for recurrent GBM. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols employed in its evaluation. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and neuro-oncology.
Introduction: Addressing an Unmet Need in Glioblastoma Treatment
Glioblastoma multiforme is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite a standard-of-care regimen involving surgical resection, radiation, and chemotherapy with temozolomide. A major obstacle to effective chemotherapy for GBM is the blood-brain barrier, a highly selective semipermeable border that prevents most therapeutic agents from reaching the tumor in efficacious concentrations.
Anthracyclines, such as doxorubicin, are among the most effective classes of anticancer drugs. However, their utility in treating brain tumors has been negligible due to their inability to penetrate the BBB. This compound was rationally designed to circumvent this limitation, offering a potential new therapeutic avenue for GBM patients.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cells. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, this compound induces double-strand DNA breaks, leading to cell cycle arrest and apoptosis. A key molecular feature of this compound is its ability to cross the blood-brain barrier, allowing it to exert its cytotoxic effects directly on brain tumor cells. Unlike other anthracyclines, this compound has been designed to avoid cardiotoxicity, a significant dose-limiting side effect of this class of drugs.[1][2][3][4]
The downstream effects of topoisomerase II inhibition by this compound are multifaceted, culminating in programmed cell death. The process is initiated by the stabilization of the DNA-topoisomerase II complex, which leads to irreparable double-strand breaks in the DNA. This damage triggers a DNA damage response, activating cell cycle checkpoints and ultimately leading to the initiation of the apoptotic cascade.
References
Berubicin's Penetration of the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) remains one of the most challenging cancers to treat, largely due to the formidable obstacle of the blood-brain barrier (BBB).[1] This highly selective barrier restricts the passage of most therapeutic agents into the brain, rendering many otherwise effective chemotherapies useless against central nervous system (CNS) malignancies.[1] Anthracyclines, a class of potent anticancer drugs, have historically been ineffective against brain tumors precisely because of their inability to cross the BBB.[2]
Berubicin (formerly known as RTA 744 or WP744) is a novel, synthetic second-generation anthracycline specifically engineered to overcome this limitation.[3] Developed by Dr. Waldemar Priebe at the MD Anderson Cancer Center, it is one of the first anthracyclines demonstrated to effectively cross the blood-brain barrier and reach therapeutic concentrations in the brain.[2] This technical guide provides a comprehensive overview of the preclinical and clinical studies investigating this compound's BBB penetration, its mechanism of action, and its efficacy in patients with glioblastoma.
Mechanism of Action and BBB Evasion
This compound's primary mechanism of action is consistent with other anthracyclines. It functions as a topoisomerase II inhibitor, an enzyme critical for relaxing supercoiled DNA to allow for transcription and replication. By interfering with topoisomerase II, this compound induces DNA damage and triggers apoptosis in rapidly dividing cancer cells. Additionally, it intercalates between DNA base pairs, directly inhibiting the synthesis of both DNA and RNA.
A key molecular feature of this compound is its ability to circumvent the primary defense mechanisms of the BBB. It was designed to be impervious to the ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), which are highly expressed at the BBB and actively pump most foreign substances out of the brain. By evading these efflux pumps, this compound can achieve significant concentrations within the CNS.
References
Berubicin: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berubicin is a novel, synthetic anthracycline derivative engineered to overcome two significant challenges in cancer chemotherapy: the blood-brain barrier (BBB) and multidrug resistance. As a topoisomerase II inhibitor, this compound represents a promising therapeutic agent, particularly for aggressive brain cancers like glioblastoma multiforme (GBM). This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics (PK) and pharmacodynamics (PD), drawing from available preclinical and clinical trial data.
Pharmacokinetics
This compound has been evaluated in Phase 1 and Phase 2 clinical trials, providing initial insights into its pharmacokinetic profile in humans. A key feature of this compound is its ability to penetrate the central nervous system.[1][2]
Absorption and Distribution
This compound is administered intravenously.[1] Preclinical studies in orthotopic mouse intracranial models have shown that this compound achieves significant central nervous system (CNS) uptake, with higher infiltration into tumor tissue compared to normal healthy tissue.[1][3] Clinical pharmacokinetic studies have revealed a large volume of distribution of 1842 L/m², suggesting extensive tissue distribution.
Metabolism and Excretion
Detailed information on the metabolism and excretion pathways of this compound is not extensively published in the available literature. As an anthracycline, it is anticipated to undergo hepatic metabolism.
Key Pharmacokinetic Parameters
Pharmacokinetic analyses from clinical trials have indicated dose-independent clearance. The mean maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) appear to increase proportionally with the dose.
| Parameter | Value | Source |
| Mean Half-life (t½) | 32.3 hours | |
| Volume of Distribution (Vd) | 1842 L/m² | |
| Clearance | Dose-independent |
Pharmacodynamics
The pharmacodynamic properties of this compound are centered on its potent cytotoxic activity against cancer cells, primarily through the inhibition of topoisomerase II.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism characteristic of anthracyclines:
-
Topoisomerase II Inhibition: this compound inhibits the topoisomerase II enzyme. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA complex, this compound leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.
-
DNA Intercalation: this compound intercalates between the base pairs of the DNA helix, disrupting DNA and RNA synthesis and preventing the replication of rapidly dividing cancer cells.
-
Generation of Reactive Oxygen Species (ROS): Like other anthracyclines, this compound may be involved in the creation of iron-mediated free oxygen radicals that damage DNA and cellular membranes.
Clinical Efficacy and Safety
Clinical trials have provided preliminary evidence of this compound's antitumor activity and a manageable safety profile.
Phase 1 Trial (NCT00526812):
In a dose-escalation study involving patients with recurrent or refractory glioblastoma multiforme or other primary brain cancers, this compound demonstrated a clinical benefit rate of 44% in 27 evaluable patients. This included one patient with a durable complete response lasting over 11 years, two partial responses, and nine patients with stable disease. The maximum tolerated dose (MTD) was determined to be 7.5 mg/m² per day.
Phase 2 Trial (NCT04762069):
This ongoing randomized, controlled trial is comparing this compound to lomustine in patients with recurrent glioblastoma. Initial results have shown that this compound has an acceptable tolerability profile. While the trial did not show a statistically significant improvement in overall survival compared to lomustine, the outcomes were comparable.
| Trial Phase | Key Efficacy Findings | Source |
| Phase 1 (NCT00526812) | 44% clinical benefit rate in patients with recurrent primary brain cancers. | |
| 1 complete response, 2 partial responses, 9 stable disease. | ||
| Phase 2 (NCT04762069) | Comparable overall survival to lomustine in recurrent glioblastoma. |
Safety Profile:
The most frequently observed dose-limiting toxicity (DLT) in the Phase 1 trial was neutropenia. A summary of adverse events from the Phase 2 trial is presented below. Notably, no cardiotoxicity, a common concern with anthracyclines, has been observed with this compound. This compound also did not exhibit the pulmonary toxicity or thrombocytopenia associated with lomustine.
| Adverse Event (Any Grade) | This compound (n=105) | Lomustine (n=46) | Source |
| Fatigue | 26.7% | 19.6% | |
| Decreased neutrophil count | 20.0% | 15.2% | |
| Nausea | 17.1% | 23.9% | |
| Headache | 17.1% | 6.5% | |
| Anemia | 13.3% | 13.0% | |
| Decreased lymphocyte count | 13.3% | 21.7% | |
| Decreased white blood cell count | 12.4% | 19.6% | |
| Asthenia | 10.5% | 13.0% | |
| Decreased platelet count | 4.8% | 30.4% |
Experimental Protocols
Detailed, publicly available protocols for the specific assays used in this compound's development are limited. The following sections describe the general methodologies that are standard for this class of compound.
Pharmacokinetic Analysis
The quantification of this compound in plasma samples is likely performed using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method.
Protocol Outline:
-
Sample Collection: Blood samples are collected from patients at various time points after this compound administration. Plasma is separated by centrifugation.
-
Sample Preparation: this compound and an internal standard are extracted from the plasma using solid-phase extraction (SPE) or liquid-liquid extraction to remove proteins and other interfering substances.
-
Chromatographic Separation: The extracted sample is injected into an HPLC or LC-MS system. A C18 reverse-phase column is typically used to separate this compound from other components.
-
Detection and Quantification: The concentration of this compound is determined by a detector (e.g., fluorescence or mass spectrometer) and quantified by comparing the peak area to a standard curve of known this compound concentrations.
-
Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine parameters such as half-life, volume of distribution, and clearance.
Topoisomerase II Inhibition Assay
The inhibitory activity of this compound on topoisomerase II is likely assessed using in vitro assays that measure the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA (kDNA).
Protocol Outline (DNA Relaxation Assay):
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase II enzyme, and ATP in a suitable reaction buffer.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixtures. A control with no inhibitor is also included.
-
Incubation: The reactions are incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant and a loading dye.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates.
-
Visualization and Analysis: The DNA bands are visualized using a DNA stain (e.g., ethidium bromide) under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA compared to the control.
Conclusion
This compound is a promising novel anthracycline with a unique ability to cross the blood-brain barrier. Its pharmacokinetic profile is characterized by a long half-life and extensive tissue distribution. The pharmacodynamics of this compound are driven by its potent inhibition of topoisomerase II and DNA intercalation, leading to cancer cell death. Clinical trials have demonstrated a manageable safety profile, notably lacking the cardiotoxicity often associated with this class of drugs, and have shown clinical activity in patients with recurrent glioblastoma. Further investigation is ongoing to fully elucidate its therapeutic potential in various CNS malignancies.
References
Berubicin's Molecular Blueprint: A Technical Guide to Target Identification and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Berubicin, a novel synthetic anthracycline, has emerged as a promising therapeutic agent, particularly for aggressive brain cancers like glioblastoma multiforme (GBM). Its unique ability to cross the blood-brain barrier sets it apart from other drugs in its class.[1][2] This technical guide provides an in-depth exploration of this compound's molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its mechanism of action.
Core Molecular Targets and Mechanism of Action
This compound exerts its anticancer effects through a multi-pronged attack on cancer cells, primarily targeting fundamental processes of DNA replication and maintenance.[3][4][5] As a second-generation anthracycline, its core mechanisms include:
-
Topoisomerase II Inhibition: this compound acts as a topoisomerase II poison. It stabilizes the covalent complex between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks. This disruption of the DNA replication and transcription machinery triggers downstream apoptotic pathways.
-
DNA Intercalation: The planar aromatic structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the binding of DNA and RNA polymerases, thereby inhibiting replication and transcription.
-
Generation of Reactive Oxygen Species (ROS): this compound can participate in redox cycling, leading to the production of cytotoxic free radicals. These ROS can induce damage to DNA, proteins, and cellular membranes, contributing to the overall cytotoxicity of the drug.
Signaling Pathways Modulated by this compound
The primary molecular interactions of this compound trigger a cascade of downstream signaling events culminating in cell cycle arrest and apoptosis.
Quantitative Analysis of this compound's Activity
| Clinical Trial Phase | Patient Population | Key Findings | Reference |
| Phase 1 | Recurrent Glioma | 44% clinical benefit rate (1 complete response, 1 partial response, 9 stable disease). Myelosuppression was the dose-limiting toxicity. | |
| Phase 1 | Recurrent Glioma | Of 25 evaluable patients, 1 complete response (>13 years), 1 partial response, and 10 with stable disease, resulting in a 48% clinical benefit rate. | |
| Phase 2 (vs. Lomustine) | Recurrent Glioblastoma Multiforme | Showed comparable clinical outcomes to Lomustine across multiple endpoints, though not statistically significant for overall survival. Favorable safety profile with no observed cardiotoxicity. |
Experimental Protocols for Target Validation
The identification and validation of this compound's molecular targets rely on a suite of established biochemical and cell-based assays.
Topoisomerase II Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of topoisomerase II.
Detailed Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine kinetoplast DNA (kDNA) or supercoiled plasmid DNA, 10x topoisomerase II assay buffer (containing Tris-HCl, NaCl, MgCl2, DTT, and BSA), and ATP.
-
Compound Addition: Add varying concentrations of this compound (dissolved in an appropriate solvent like DMSO) or the vehicle control to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow for the enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated or relaxed DNA compared to the control.
DNA Intercalation Assay
These assays are designed to confirm the ability of a compound to insert itself into the DNA double helix.
Detailed Methodologies:
-
Viscometry:
-
Prepare a solution of linear DNA (e.g., sonicated calf thymus DNA).
-
Measure the flow time of the DNA solution through a capillary viscometer in the absence and presence of increasing concentrations of this compound.
-
An increase in the relative viscosity of the DNA solution upon addition of this compound is indicative of DNA lengthening, a hallmark of intercalation.
-
-
Fluorescence Spectroscopy:
-
Utilize a fluorescent probe that binds to DNA, such as ethidium bromide or thiazole orange.
-
Measure the fluorescence of the DNA-probe complex.
-
Add increasing concentrations of this compound. If this compound intercalates, it will displace the fluorescent probe, leading to a quenching of the fluorescence signal.
-
-
UV-Visible Spectrophotometry:
-
Record the UV-Vis spectrum of this compound in the absence of DNA.
-
Titrate the this compound solution with increasing concentrations of DNA.
-
Intercalation is typically associated with hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption maximum of the compound.
-
Conclusion
This compound's molecular profile reveals it as a potent anticancer agent with a well-defined, multi-faceted mechanism of action centered on the disruption of DNA integrity and function. Its primary targeting of topoisomerase II and its ability to intercalate into DNA, coupled with the induction of oxidative stress, trigger robust apoptotic responses in cancer cells. The unique characteristic of this compound to penetrate the blood-brain barrier has opened new avenues for the treatment of challenging malignancies like glioblastoma. Further research into the nuanced downstream signaling effects and potential synergistic combinations will continue to refine its therapeutic application. The experimental protocols outlined herein provide a solid framework for the continued investigation and characterization of this compound and other novel topoisomerase II inhibitors.
References
- 1. UCSF Astrocytoma Trial → this compound in Adult Subjects With Recurrent Glioblastoma Multiforme [clinicaltrials.ucsf.edu]
- 2. cancernetwork.com [cancernetwork.com]
- 3. This compound blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 4. CNS Pharmaceuticals | this compound [cnspharma.com]
- 5. CNS Pharmaceuticals Announces Primary Analysis of this compound in Second Line Treatment of Glioblastoma Multiforme - BioSpace [biospace.com]
In-vitro Cytotoxicity of Berubicin on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berubicin is a synthetic, second-generation anthracycline and a potent topoisomerase II inhibitor engineered to cross the blood-brain barrier. This characteristic positions it as a promising therapeutic agent for aggressive brain cancers such as glioblastoma multiforme (GBM).[1][2][3] In-vitro studies have demonstrated its significant cytotoxic effects across a range of cancer cell lines, often showing greater potency than its parent compound, doxorubicin. This document provides an in-depth technical overview of the in-vitro cytotoxicity of this compound, including quantitative data, detailed experimental methodologies, and an illustration of its core mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been evaluated against various cancer cell lines, with its efficacy often quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of this compound in comparison to doxorubicin across several human and murine cancer cell lines, as presented in preclinical studies.
Table 1: Comparative IC50 Values of this compound and Doxorubicin in Primary CNS Tumor Cell Lines
| Cell Line | Tumor Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Ratio (Doxorubicin IC50 / this compound IC50) |
| U-251 | Glioblastoma | 4.7 | 62.3 | 13.3 |
| U-87 | Glioblastoma | 50.3 | 163.8 | 3.3 |
| D556 | Medulloblastoma | 5.1 | 36.0 | 7.1 |
| DAOY-WT | Medulloblastoma | 13.0 | 47.0 | 3.6 |
| GL261 | Murine Glioma | 11.5 | 46.2 | 4.0 |
| BT-58 | Ependymoma | 36.5 | 124.0 | 3.4 |
Data extracted from a 2022 ASCO poster presentation on this compound.
Table 2: Comparative IC50 Values of this compound and Doxorubicin in Other Cancer Cell Lines
| Cell Line | Tumor Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Ratio (Doxorubicin IC50 / this compound IC50) |
| Toledo | B cell lymphoma | 3.1 | 24.5 | 7.9 |
| HD4 | Hodgkin's B cell lymphoma | 4.0 | 43.0 | 10.7 |
| HD2 | Hodgkin's T cell lymphoma | 5.2 | 53.0 | 10.1 |
| HH | Cutaneous T cell lymphoma | 11.6 | 57.4 | 4.9 |
| MJ | Cutaneous T cell lymphoma | 10.0 | 40.0 | 4.0 |
| Daudi | Burkitt lymphoma | 3.4 | 12.2 | 3.6 |
| NCI-H522 | Lung Cancer | 3.40 | 8.32 | 2.4 |
| A549 | Lung Cancer | 1.07 | 4.68 | 4.4 |
| SW480 | Colon Cancer | 2.99 | 8.26 | 2.8 |
| HT-29 | Colon Cancer | 3.66 | 23.40 | 6.4 |
| AsPC-1 | Pancreatic Cancer | 5.62 | 80.50 | 14.3 |
| BxPC-3 | Pancreatic Cancer | 4.05 | 15.70 | 3.9 |
| Capan-1 | Pancreatic Cancer | 5.30 | 30.75 | 5.8 |
| OVCAR-3 | Ovarian Cancer | 5.31 | 11.53 | 2.2 |
Data extracted from a 2022 ASCO poster presentation on this compound.
Core Mechanism of Action: Topoisomerase II Inhibition
This compound, like other anthracyclines, exerts its cytotoxic effects primarily through the inhibition of topoisomerase II.[4] This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA covalent complex, this compound prevents the re-ligation of the DNA strands, leading to double-strand breaks. This DNA damage triggers downstream signaling cascades that culminate in apoptosis and cell cycle arrest.
Experimental Protocols
The following sections detail standardized protocols for assessing the in-vitro cytotoxicity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Detailed Methodology:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: A stock solution of this compound is serially diluted to the desired concentrations. The cell culture medium is replaced with fresh medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug dose.
-
Incubation: The plates are incubated for a specified duration, typically 72 hours, to allow this compound to exert its cytotoxic effects.
-
MTT Addition: Following incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.[5] The plates are then incubated for an additional 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle:
Detailed Methodology:
-
Cell Treatment: Cells are seeded in culture plates and treated with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. A fluorochrome-conjugated Annexin V (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The populations are quantified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Detailed Methodology:
-
Cell Treatment and Harvesting: Cells are treated with this compound as described for the apoptosis assay. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing gently.
-
Staining: The fixed cells are washed to remove the ethanol and then incubated with a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.
Summary and Future Directions
The in-vitro data consistently demonstrate that this compound is a highly potent cytotoxic agent against a variety of cancer cell lines, particularly those of the central nervous system. Its ability to induce apoptosis and disrupt the cell cycle underscores its therapeutic potential. The provided protocols offer a framework for the continued investigation of this compound's efficacy and mechanism of action in diverse cancer models. Future in-vitro studies could further elucidate the specific downstream signaling pathways involved in this compound-induced apoptosis and explore its synergistic effects when combined with other chemotherapeutic agents or targeted therapies.
References
- 1. assets.cnspharma.com [assets.cnspharma.com]
- 2. Design and initiation of an adaptive, randomized, controlled study of this compound, a topoisomerase 2 poison that crosses the blood brain barrier (BBB), for the treatment of recurrent glioblastoma multiforme (GBM) after first-line therapy. - ASCO [asco.org]
- 3. UCSF Astrocytoma Trial → this compound in Adult Subjects With Recurrent Glioblastoma Multiforme [clinicaltrials.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
Berubicin Analogue Synthesis and Screening: A Technical Guide for Drug Development Professionals
Introduction
Berubicin, a synthetic anthracycline, has shown promise in overcoming one of the most significant challenges in brain cancer therapy: crossing the blood-brain barrier (BBB).[1][2][3][4][5] Its ability to penetrate the central nervous system and exert cytotoxic effects on glioblastoma multiforme (GBM) cells has generated considerable interest in the development of novel analogues with improved efficacy and reduced toxicity. This technical guide provides an in-depth overview of the core methodologies for the synthesis, screening, and evaluation of this compound analogues, intended for researchers, scientists, and drug development professionals.
This compound: Mechanism of Action
This compound is an analogue of doxorubicin and functions as a topoisomerase II (TOP2) inhibitor. TOP2 is a critical enzyme that alters DNA topology by catalyzing transient double-strand breaks to allow for strand passage, which is essential for DNA replication, transcription, and chromosome segregation. This compound intercalates into DNA and stabilizes the TOP2-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.
The primary mechanism of action of this compound involves the inhibition of Topoisomerase II, which leads to DNA damage and apoptosis. The following diagram illustrates this signaling pathway.
Caption: this compound's primary mechanism of action.
Synthesis of this compound Analogues
The synthesis of this compound analogues is a key step in developing new drug candidates. While specific protocols for a wide range of this compound analogues are not extensively published, established methods for the modification of anthracyclines like doxorubicin and daunorubicin can be adapted. The general approach involves the chemical modification of the anthracycline scaffold at various positions, primarily at the C-9 and C-14 positions of the aglycone and the daunosamine sugar moiety.
Another promising approach is the use of combinatorial biosynthesis, which leverages genetic engineering of microbial strains to produce a diverse library of anthracycline analogues.
The following diagram outlines a general workflow for the synthesis and purification of this compound analogues.
Caption: General workflow for this compound analogue synthesis.
Experimental Protocol: General HPLC Purification of Anthracyclines
High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of synthesized anthracycline analogues.
Materials:
-
Crude synthesized anthracycline analogue
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers (e.g., ammonium acetate, formic acid)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Protocol:
-
Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1-5 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Mobile Phase Preparation: Prepare the mobile phases. A common gradient system for anthracyclines is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% aqueous, 5% organic).
-
Inject the prepared sample onto the column.
-
Run a linear gradient to increase the proportion of the organic solvent over a period of 20-40 minutes.
-
Monitor the elution of compounds using a UV detector, typically at a wavelength of 254 nm or 480 nm for anthracyclines.
-
-
Fraction Collection: Collect the fractions corresponding to the desired product peak.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified analogue.
-
Purity Analysis: Re-inject a small amount of the purified product into the HPLC to confirm its purity.
Screening of this compound Analogues
A hierarchical screening process is essential to identify promising this compound analogues with improved therapeutic properties. This typically involves a series of in vitro and in vivo assays.
The following diagram illustrates a typical screening cascade for this compound analogues.
Caption: A typical screening workflow for this compound analogues.
In Vitro Screening
This assay is the primary screen to confirm that the synthesized analogues retain the intended mechanism of action.
Experimental Protocol:
-
Principle: Measures the ability of the compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase IIα.
-
Materials: Human topoisomerase IIα enzyme, supercoiled plasmid DNA (e.g., pBR322), ATP, assay buffer, loading dye, agarose gel, ethidium bromide.
-
Procedure:
-
Prepare reaction mixtures containing the assay buffer, supercoiled DNA, ATP, and varying concentrations of the this compound analogue.
-
Initiate the reaction by adding topoisomerase IIα.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
-
This assay determines the potency of the analogues in killing glioblastoma cells.
Experimental Protocol:
-
Cell Lines: A panel of human glioblastoma cell lines (e.g., U87MG, U251MG, T98G).
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
Procedure:
-
Seed glioblastoma cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound analogues for 48-72 hours.
-
Add the MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) to determine the percentage of viable cells.
-
Calculate the IC50 (half-maximal inhibitory concentration) value for each analogue.
-
A critical step is to assess the potential for cardiotoxicity, a known side effect of anthracyclines.
Experimental Protocol:
-
Cell Line: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Assay: Measurement of cell viability (e.g., using CellTiter-Glo®) and apoptosis (e.g., using a caspase-3/7 activity assay).
-
Procedure:
-
Culture hiPSC-CMs in appropriate media.
-
Expose the cells to various concentrations of the this compound analogues for a defined period (e.g., 24-72 hours).
-
Perform cell viability and apoptosis assays to determine the toxic effects of the compounds on cardiomyocytes.
-
Compare the cardiotoxicity profile of the analogues to that of this compound and doxorubicin.
-
In Vivo Screening
Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a more complex biological system.
This model is considered the gold standard for preclinical evaluation of therapies for brain cancer.
Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Line: Human glioblastoma cells engineered to express a reporter gene (e.g., luciferase for bioluminescence imaging).
-
Procedure:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a small burr hole in the skull.
-
Using a Hamilton syringe, slowly inject a suspension of glioblastoma cells into the brain parenchyma (e.g., the striatum).
-
Suture the scalp incision.
-
Monitor tumor growth over time using non-invasive imaging techniques like bioluminescence imaging (BLI) or magnetic resonance imaging (MRI).
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the this compound analogues (e.g., via intravenous injection) according to a predetermined dosing schedule.
-
Monitor tumor growth and the overall health of the mice throughout the study.
-
The primary endpoint is typically an increase in the median survival time of the treated group compared to the control group.
-
Quantitative Data on this compound
The following tables summarize key quantitative data from clinical trials of this compound, which can serve as a benchmark for the evaluation of new analogues.
Table 1: Efficacy of this compound in Recurrent Glioblastoma (Phase 1 Trial)
| Endpoint | Value |
| Number of Evaluable Patients | 25 |
| Clinical Benefit Rate | 44% |
| Complete Response | 1 patient (durable for 14+ years) |
| Partial Response | 1 patient (durable for 12 weeks) |
| Stable Disease | 9 patients |
Table 2: Safety and Tolerability of this compound vs. Lomustine (Phase 2 Trial)
| Adverse Event (Any Grade) | This compound (n=105) | Lomustine (n=46) |
| Hematological | ||
| Anemia | 13.3% | 13.0% |
| Decreased Neutrophil Count | 20.0% | 15.2% |
| Decreased Platelet Count | 4.8% | 30.4% |
| Thrombocytopenia | 1.0% | 8.7% |
| Non-Hematological | ||
| Fatigue | 26.7% | 19.6% |
| Nausea | 17.1% | 23.9% |
| Headache | 17.1% | 6.5% |
Table 3: Pharmacokinetics of this compound (Phase 1 Trial)
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 7.5 mg/m²/day |
| Dose-Limiting Toxicity (DLT) | Neutropenia |
Conclusion
The development of novel this compound analogues represents a promising avenue for advancing the treatment of glioblastoma. A systematic approach to synthesis and screening, as outlined in this guide, is crucial for identifying candidates with superior efficacy, improved ability to cross the blood-brain barrier, and a more favorable safety profile, particularly with respect to cardiotoxicity. The detailed experimental protocols provided herein offer a foundational framework for researchers to initiate and advance their own this compound analogue drug discovery programs. Continued research in this area holds the potential to deliver a new generation of therapies for this devastating disease.
References
- 1. [Total synthesis of oxa-9-anthracyclines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 4. researchgate.net [researchgate.net]
- 5. CNS Pharmaceuticals Announces Successful Interim Analysis Of Efficacy And Safety Data In Potentially Pivotal Study Of this compound; Independent DSMB Recommends Continuing Clinical Trial Of this compound Without Modification [sahmcapital.com]
Berubicin's Impact on DNA Replication and Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berubicin is a second-generation synthetic anthracycline designed to overcome the limitations of earlier compounds in its class, primarily by its ability to cross the blood-brain barrier. This attribute has positioned it as a promising agent for aggressive brain cancers like glioblastoma (GBM). Its cytotoxic effects are rooted in a multi-pronged assault on the integrity and function of cellular DNA. This guide provides an in-depth examination of this compound's core mechanisms of action, focusing on its direct interference with DNA replication and the subsequent cellular DNA damage response. Quantitative data from preclinical studies are presented, alongside detailed protocols for key experimental assays used to characterize its activity.
Core Mechanisms of Action
This compound's anti-cancer activity is primarily driven by three synergistic mechanisms that disrupt DNA topology, function, and integrity.[1] These actions collectively inhibit the replication of rapidly-growing cancer cells.[2]
-
DNA Intercalation: Like other anthracyclines, this compound possesses a planar aromatic structure that allows it to insert itself, or "intercalate," between the base pairs of the DNA double helix.[1][2] This physical distortion of the DNA structure creates a steric hindrance that interferes with the progression of enzymes essential for replication and transcription, such as DNA and RNA polymerases.
-
Topoisomerase II Inhibition: this compound acts as a "poison" for Topoisomerase II, a critical nuclear enzyme responsible for resolving DNA topological problems, such as supercoils, that arise during replication.[3] The drug stabilizes the transient, covalent complex formed between Topoisomerase II and DNA, which prevents the enzyme from re-ligating the double-strand breaks it creates. This leads to an accumulation of persistent, lethal double-strand breaks (DSBs).
-
Generation of Reactive Oxygen Species (ROS): A recognized mechanism of anthracyclines is the generation of iron-mediated free oxygen radicals. These highly reactive molecules can induce oxidative damage to DNA and cellular membranes, contributing to the overall cytotoxicity of the compound.
The following diagram illustrates the interconnected nature of these mechanisms.
Impact on DNA Replication and Repair
The primary consequence of this compound's mechanisms is the catastrophic failure of DNA replication. Intercalation physically obstructs the replication fork, while the accumulation of Topoisomerase II-mediated DSBs creates impassable lesions.
The extensive DNA damage triggers a robust DNA Damage Response (DDR). Cells activate complex signaling pathways, such as those governed by ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, to arrest the cell cycle and attempt repair. However, the sheer volume and severity of the DNA lesions, particularly the DSBs, often overwhelm the cell's repair capacity. High-fidelity repair pathways like homologous recombination (HR) and non-homologous end joining (NHEJ) are activated, but when the damage is too great, the cell is ultimately driven into programmed cell death (apoptosis). The induction of apoptosis and DNA damage by this compound has been shown to be more potent than that of the parent compound, doxorubicin, in tested cancer cells.
Quantitative Data
In Vitro Cytotoxicity
Preclinical studies have demonstrated that this compound is significantly more potent than doxorubicin across a range of cancer cell lines, including those derived from central nervous system (CNS) tumors.
| Cell Line | Tumor Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Potency Ratio (Dox/Berubicin) |
| U-251 | Glioblastoma | 4.7 | 62.3 | 13.3 |
| U-87 | Glioblastoma | 50.3 | 163.8 | 3.3 |
| D556 | Medulloblastoma | 5.1 | 36.0 | 7.1 |
| DAOY-WT | Medulloblastoma | 13.0 | 47.0 | 3.6 |
| GL261 | Murine Glioma | 11.5 | 46.2 | 4.0 |
| BT-58 | Ependymoma | 36.5 | 124.0 | 3.4 |
| Data sourced from CNS Pharmaceuticals ASCO Poster 2022. |
Clinical Efficacy
In a Phase 1 dose-escalation study involving patients with recurrent primary brain tumors, this compound demonstrated significant clinical activity.
| Metric | Result |
| Evaluable Patients | 25 |
| Complete Response | 1 (durable for over 14 years) |
| Partial Response | 1 (durable for 12 weeks) |
| Stable Disease | 9 |
| Clinical Benefit Rate | 44% |
| Data sourced from a Phase 1 study in patients with recurrent primary brain tumors. |
Experimental Protocols
The following sections detail the methodologies for key experiments used to validate the mechanisms of action of a Topoisomerase II inhibitor like this compound.
The diagram below outlines a typical workflow for validating a potential Topoisomerase II inhibitor.
In Vitro Topoisomerase II DNA Decatenation Assay
Principle: This assay directly measures the enzymatic activity of Topoisomerase II. The enzyme decatenates, or unlinks, kinetoplast DNA (kDNA), a network of interlocked DNA circles. An effective inhibitor will prevent this process, leaving the kDNA in its catenated form, which migrates differently on an agarose gel compared to the decatenated products.
Materials:
-
Purified human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA) substrate
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM Dithiothreitol, 300 µg/mL BSA)
-
10 mM ATP solution
-
This compound or test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Methodology:
-
Reaction Setup: On ice, prepare reaction tubes for each condition (no enzyme, enzyme control, and various concentrations of the test compound).
-
Add 2 µL of 10x Topoisomerase II reaction buffer, 2 µL of 10 mM ATP, and approximately 200 ng of kDNA substrate to each tube.
-
Add the test compound (this compound) at the desired final concentrations. For controls, add the vehicle solvent (e.g., DMSO).
-
Adjust the volume with nuclease-free water to a final volume of 19 µL.
-
Enzyme Addition: Initiate the reaction by adding 1 µL of Topoisomerase IIα enzyme (typically 2-6 units) to each tube, except the "no enzyme" control.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye. Add proteinase K (to 50 µg/ml) to digest the protein and release the DNA.
-
Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands using a UV transilluminator. Catenated kDNA will remain in or near the well, while decatenated DNA minicircles will migrate into the gel. Inhibition is observed as a dose-dependent decrease in the decatenated DNA bands.
DNA Intercalation Assessment by Viscometry
Principle: DNA intercalation lengthens and stiffens the DNA helix. This change in hydrodynamic properties leads to a measurable increase in the viscosity of a DNA solution. This method provides strong evidence for an intercalative binding mode.
Materials:
-
Calf Thymus DNA (ct-DNA), sonicated to produce short, rod-like fragments (200-250 bp).
-
Buffer solution (e.g., Tris-HCl, NaCl, EDTA).
-
Capillary viscometer (e.g., Ubbelohde type).
-
Constant temperature water bath.
-
This compound or test compound.
Methodology:
-
DNA Preparation: Prepare a solution of sonicated ct-DNA in the buffer.
-
Viscometer Setup: Equilibrate the viscometer in a constant-temperature water bath (e.g., 25°C).
-
Baseline Measurement: Measure the flow time of the buffer alone (t₀) and the DNA solution without the compound (t_DNA).
-
Titration: Add increasing concentrations of this compound to the DNA solution. After each addition, allow the solution to equilibrate and measure the new flow time (t_compound).
-
Calculation: The relative specific viscosity is calculated using the formula: (η/η₀)^(1/3) = [(t_compound - t₀) / (t_DNA - t₀)]^(1/3).
-
Analysis: Plot the relative specific viscosity versus the ratio of compound concentration to DNA concentration. A steep, linear increase in viscosity is characteristic of DNA intercalation.
Cellular DNA Damage Assessment (Comet Assay)
Principle: The single-cell gel electrophoresis, or Comet Assay, is a sensitive method for detecting DNA strand breaks in individual cells. When lysed and subjected to an electric field, the DNA of a healthy cell remains compact (the "head"), while the fragmented DNA from a damaged cell migrates out, forming a "tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Materials:
-
Cultured cancer cells.
-
This compound or test compound.
-
Low-melting-point agarose.
-
Microscope slides (pre-coated).
-
Lysis solution (high salt, detergent).
-
Alkaline electrophoresis buffer (pH > 13).
-
Neutralization buffer.
-
DNA stain (e.g., SYBR Green, propidium iodide).
-
Fluorescence microscope with appropriate software for analysis.
Methodology:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound and appropriate controls for a defined period (e.g., 1-4 hours).
-
Cell Embedding: Harvest the cells and resuspend them in low-melting-point agarose at 37°C. Pipette this mixture onto a pre-coated slide and allow it to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving the nuclear material (nucleoids).
-
DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to allow the DNA to unwind. This step is crucial for detecting single-strand breaks.
-
Electrophoresis: Apply a voltage (e.g., ~25V) for a set time (e.g., 20-30 minutes).
-
Neutralization and Staining: Neutralize the slides with buffer, then stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment using specialized image analysis software.
Conclusion
This compound represents a significant advancement in anthracycline-based chemotherapy, particularly for CNS malignancies. Its ability to cross the blood-brain barrier allows it to deploy its potent, multi-faceted mechanism of action directly at the tumor site. By intercalating into DNA and poisoning Topoisomerase II, this compound creates an insurmountable level of DNA damage that halts replication and ultimately triggers apoptotic cell death in rapidly dividing cancer cells. The quantitative data from both preclinical and early clinical studies underscore its potential as a valuable therapeutic agent. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel DNA-targeting agents.
References
The Trojan Horse Strategy: Engineering Anthracyclines to Conquer the Blood-Brain Barrier
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The blood-brain barrier (BBB) represents a formidable obstacle in the treatment of central nervous system (CNS) malignancies, effectively excluding many potent chemotherapeutic agents, including the highly effective anthracycline class of antibiotics. This technical guide delves into the critical challenge of delivering anthracyclines across this selective barrier, providing a comprehensive overview of promising compounds that have demonstrated BBB permeability. We will explore the molecular hurdles that have historically limited the use of anthracyclines for brain tumors and highlight the innovative strategies being employed to overcome them. This guide will serve as a resource for researchers and drug development professionals by presenting quantitative data on BBB penetration, detailed experimental protocols for assessing permeability, and visualizations of key biological pathways and experimental workflows.
Introduction: The Unmet Need for Brain-Penetrant Anthracyclines
Anthracyclines, such as doxorubicin and daunorubicin, are mainstays in the treatment of numerous systemic cancers, exerting their cytotoxic effects through the inhibition of topoisomerase II and intercalation into DNA.[1] Despite their proven efficacy, their utility in neuro-oncology has been severely restricted due to their inability to effectively cross the blood-brain barrier.[2] The BBB, a highly specialized and selective barrier, is characterized by tight junctions between endothelial cells and the expression of active efflux transporters, most notably P-glycoprotein (P-gp).[2][3] These mechanisms effectively prevent most large and hydrophilic molecules, including conventional anthracyclines, from reaching therapeutic concentrations in the brain.[2]
The development of anthracycline compounds capable of circumventing these barriers is a critical area of research with the potential to revolutionize the treatment of primary and metastatic brain tumors. This guide will focus on two such promising agents, Berubicin and MX2, and the methodologies used to evaluate their BBB penetration.
Anthracycline Compounds with Blood-Brain Barrier Permeability
The quest for brain-penetrant anthracyclines has led to the development of novel lipophilic derivatives and formulations designed to evade the BBB's defenses.
This compound (RTA 744)
This compound is a novel anthracycline analogue specifically engineered to cross the blood-brain barrier. Preclinical studies have demonstrated its ability to circumvent P-gp and MRP1-mediated efflux, leading to significant accumulation in brain tissue. Clinical trials have shown that this compound can achieve concentrations in the central nervous system that exceed those in the plasma, a critical factor for efficacy against brain tumors. A Phase 1 clinical trial in patients with recurrent glioblastoma multiforme (GBM) demonstrated a clinical benefit rate of 44%, including one patient with a durable complete response lasting over a decade. While a later phase trial did not show a statistically significant superiority in overall survival compared to lomustine, the safety profile, notably the absence of cardiotoxicity typically associated with anthracyclines, and comparable clinical outcomes warrant further investigation.
MX2
MX2 is another lipophilic morpholino anthracycline derivative that has shown significant promise in preclinical models of brain cancer. Studies have demonstrated its potent cytotoxic activity against glioma cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents. In vivo studies in rats with intracerebral tumors have shown that intravenous administration of MX2 leads to a significant increase in lifespan, suggesting good penetration and accumulation within the brain. Confocal laser scanning microscopy has visually confirmed the accumulation of MX2 in intracerebral tumors.
Quantitative Data on Blood-Brain Barrier Penetration
| Anthracycline Compound | Brain-to-Plasma Concentration Ratio (Kp or Kp,uu) | Species | Method of Determination | Reference(s) |
| This compound (RTA 744) | CNS and brain tumor concentrations exceeding that of plasma | Human | Phase 1 Clinical Trial | |
| 30 to 50-fold lower brain tissue concentrations for its metabolite, Berubicinol, compared to parent drug | Mouse | IV injection in non-tumor bearing mice | ||
| Doxorubicin | Significantly increased brain concentrations with morphine pre-treatment | Rat | Mass Spectrometry | |
| Significantly increased brain concentrations with ondansetron pre-treatment | Rat | Mass Spectrometry | ||
| Significantly increased brain concentrations with dexamethasone pre-treatment | Rat | Mass Spectrometry |
Table 1: Quantitative Data on Anthracycline BBB Penetration
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
The evaluation of a compound's ability to cross the BBB is a critical step in the development of CNS-targeted therapies. A variety of in vitro and in vivo models are employed for this purpose.
In Vitro Blood-Brain Barrier Models
In vitro models provide a high-throughput and cost-effective method for screening the BBB permeability of drug candidates. The most common model utilizes a Transwell insert system.
Protocol: In Vitro BBB Permeability Assay using a Transwell Co-culture Model
-
Cell Culture:
-
Culture primary rat brain endothelial cells (RBEC) and astrocytes.
-
Coat the apical side of a Transwell insert (0.4 µm pore size) with fibronectin.
-
Seed astrocytes on the bottom of the well.
-
Seed RBECs on the coated Transwell insert.
-
Co-culture the cells to allow for the formation of a tight monolayer with well-defined tight junctions.
-
-
Permeability Assay:
-
Replace the medium in the apical (luminal) and basolateral (abluminal) compartments with a serum-free medium.
-
Add the anthracycline compound to the apical chamber at a known concentration.
-
At various time points, collect samples from the basolateral chamber.
-
Quantify the concentration of the anthracycline in the collected samples using a suitable analytical method (e.g., HPLC, LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the Transwell membrane, and C0 is the initial drug concentration in the apical chamber.
-
-
In Vivo Blood-Brain Barrier Models
In vivo models provide a more physiologically relevant assessment of BBB permeability, taking into account factors such as blood flow and plasma protein binding. Brain microdialysis is a powerful technique for measuring unbound drug concentrations in the brain interstitial fluid.
Protocol: In Vivo Brain Microdialysis for BBB Penetration Studies
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat, mouse).
-
surgically implant a microdialysis guide cannula into the brain region of interest.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
-
Drug Administration and Sample Collection:
-
Administer the anthracycline compound intravenously.
-
Collect dialysate samples at regular intervals.
-
-
Sample Analysis:
-
Analyze the concentration of the unbound anthracycline in the dialysate samples using a highly sensitive analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by dividing the area under the curve (AUC) of the unbound drug concentration in the brain dialysate by the AUC of the unbound drug concentration in the plasma.
-
Signaling Pathways and Experimental Workflows
Understanding the mechanisms that govern the transport of anthracyclines across the BBB is crucial for designing more effective drugs.
P-glycoprotein (P-gp) Mediated Efflux
P-gp is a key efflux transporter at the BBB that actively pumps a wide range of xenobiotics, including many anthracyclines, out of the brain endothelial cells and back into the bloodstream. Overcoming P-gp-mediated efflux is a major strategy in the development of brain-penetrant anthracyclines.
Caption: P-glycoprotein mediated efflux of anthracyclines at the blood-brain barrier.
Experimental Workflow for Assessing BBB Permeability
The following diagram illustrates a typical workflow for evaluating the BBB penetration of a novel anthracycline compound.
Caption: A typical experimental workflow for assessing the BBB permeability of new drug candidates.
Conclusion and Future Directions
The development of anthracyclines that can effectively cross the blood-brain barrier holds immense promise for the treatment of CNS malignancies. Compounds like this compound and MX2 represent significant advancements in this field, demonstrating that the challenges posed by the BBB can be overcome through rational drug design and a deep understanding of transport mechanisms. The experimental protocols and workflows outlined in this guide provide a framework for the continued discovery and evaluation of novel brain-penetrant anthracyclines.
Future research should focus on:
-
Identifying and validating new molecular targets on the BBB that can be exploited for receptor-mediated transcytosis.
-
Developing more sophisticated in vitro models that more accurately recapitulate the complexity of the neurovascular unit.
-
Utilizing advanced in vivo imaging techniques to non-invasively quantify drug concentrations in the brain in real-time.
-
Exploring combination therapies that modulate BBB permeability or inhibit efflux pump activity to enhance the delivery of existing and novel anthracyclines.
By pursuing these avenues of research, the scientific community can move closer to unlocking the full therapeutic potential of anthracyclines for patients with brain tumors.
References
Methodological & Application
Berubicin Application Notes and Protocols for In-Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in-vivo administration of Berubicin in mouse models of glioblastoma. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and toxicity of this promising anti-cancer agent.
Introduction
This compound is a synthetic anthracycline and a topoisomerase II inhibitor designed to cross the blood-brain barrier, a significant hurdle in the treatment of brain tumors.[1][2] Preclinical studies have demonstrated its potential in treating glioblastoma (GBM), one of the most aggressive forms of brain cancer.[3][4][5] These protocols outline the preparation and administration of this compound to orthotopic glioblastoma mouse models, methods for tumor growth monitoring, and toxicity assessment.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action characteristic of anthracyclines. Its primary modes of action include:
-
Topoisomerase II Inhibition: this compound inhibits the enzyme topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells.
-
DNA Intercalation: The planar structure of this compound allows it to intercalate between the base pairs of DNA and RNA, thereby disrupting the synthesis of these nucleic acids and halting cell proliferation.
-
Generation of Reactive Oxygen Species (ROS): this compound can chelate iron and participate in redox reactions, leading to the production of free oxygen radicals. These ROS can cause significant damage to cellular components, including DNA and cell membranes, contributing to cytotoxicity.
Below is a diagram illustrating the proposed signaling pathway for this compound's mechanism of action.
Caption: Mechanism of action of this compound leading to apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in-vivo administration of this compound in a mouse glioblastoma model.
Table 1: this compound Dosage and Administration
| Parameter | Value | Source |
| Drug | This compound | CNS Pharmaceuticals |
| Dosage | 10 mg/kg | CNS Pharmaceuticals Poster |
| Administration Route | Intraperitoneal (i.p.) | CNS Pharmaceuticals Poster |
| Mouse Strain | nu/nu (athymic nude) | CNS Pharmaceuticals Poster |
| Tumor Model | U-87 MG human glioblastoma, orthotopic | CNS Pharmaceuticals Poster |
| Treatment Schedule | Day 1 and Day 10 post-tumor implantation | CNS Pharmaceuticals Poster |
| Vehicle | Not specified; sterile saline or PBS is recommended | General Practice |
Table 2: U-87 MG Cell Culture and Implantation
| Parameter | Value | Source |
| Cell Line | U-87 MG (human glioblastoma) | ATCC |
| Culture Medium | MEM with 10% FBS and 1% Penicillin-Streptomycin | General Protocol |
| Cell Number for Implantation | 1 x 10^5 to 2.5 x 10^5 cells | Published Protocols |
| Implantation Volume | 2-5 µL | Published Protocols |
| Implantation Site | Right cerebral hemisphere (striatum) | Published Protocols |
| Stereotactic Coordinates | Bregma: +0.5 mm, Lateral: +2.0 mm, Depth: -3.0 mm | Published Protocols |
Experimental Protocols
This compound Formulation
Objective: To prepare a sterile solution of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol:
-
Calculate the required amount of this compound: Based on the number of mice and the dosage (10 mg/kg), calculate the total mass of this compound needed. Prepare a slight excess to account for any loss during preparation.
-
Reconstitute this compound: Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add Vehicle: Add the appropriate volume of sterile saline or PBS to achieve the desired final concentration. The injection volume for intraperitoneal administration in mice should ideally be between 100-200 µL. Therefore, the concentration should be adjusted accordingly (e.g., for a 20g mouse receiving a 10 mg/kg dose in 200 µL, the concentration would be 1 mg/mL).
-
Dissolve: Gently vortex the tube until the this compound is completely dissolved. Protect the solution from light as anthracyclines can be light-sensitive.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, protect from light and store at 2-8°C. The stability under these conditions should be validated.
Orthotopic U-87 MG Glioblastoma Mouse Model
Objective: To establish an intracranial glioblastoma model in immunodeficient mice.
Materials:
-
U-87 MG human glioblastoma cells
-
Complete culture medium (MEM + 10% FBS + 1% Pen-Strep)
-
Trypsin-EDTA
-
Sterile PBS
-
6-8 week old female athymic nude (nu/nu) mice
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotactic apparatus for small animals
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Betadine and 70% ethanol
-
Buprenorphine for analgesia
Protocol:
-
Cell Culture: Culture U-87 MG cells in a 37°C, 5% CO2 incubator. Passage the cells when they reach 80-90% confluency.
-
Cell Preparation for Implantation: On the day of surgery, harvest the U-87 MG cells by trypsinization. Wash the cells with sterile PBS and resuspend them in sterile PBS at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse and mount it on the stereotactic frame. Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and sterilize the area with Betadine followed by 70% ethanol.
-
Craniotomy: Make a small incision in the scalp to expose the skull. Using a dental drill or a needle, create a small burr hole at the determined stereotactic coordinates for the right striatum (e.g., 0.5 mm anterior and 2.0 mm lateral to the bregma).
-
Cell Implantation: Slowly lower the Hamilton syringe needle to the desired depth (e.g., 3.0 mm from the dura). Inject 2 µL of the cell suspension (containing 1 x 10^5 cells) over 2-5 minutes. Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.
-
Closure and Post-operative Care: Suture or apply surgical glue to close the scalp incision. Administer buprenorphine for post-operative pain relief. Place the mouse on a heating pad until it recovers from anesthesia. Monitor the animals daily for any signs of distress or neurological symptoms.
This compound Administration and Monitoring
Objective: To treat the tumor-bearing mice with this compound and monitor for efficacy and toxicity.
Materials:
-
Tumor-bearing mice (from protocol 4.2)
-
Prepared this compound solution (from protocol 4.1)
-
Vehicle control (sterile saline or PBS)
-
Insulin syringes (28-30 gauge)
-
Animal balance
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Protocol:
-
Animal Grouping: Randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Treatment Administration: On day 1 and day 10 post-tumor implantation, weigh each mouse to calculate the exact volume of this compound or vehicle to be administered.
-
Intraperitoneal Injection:
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert the needle (bevel up) into the lower right quadrant of the abdomen at a 10-20 degree angle to avoid puncturing the internal organs.
-
Gently aspirate to ensure no fluid or blood is drawn, then inject the solution.
-
Return the mouse to its cage.
-
-
Efficacy Monitoring:
-
Survival: Monitor the mice daily and record survival. The primary endpoint is typically an increase in median survival.
-
Tumor Burden (Optional): If using luciferase-expressing U-87 MG cells, perform bioluminescence imaging weekly to monitor tumor growth.
-
Clinical Signs: Observe for neurological signs such as lethargy, ataxia, or seizures.
-
-
Toxicity Monitoring:
-
Body Weight: Record the body weight of each mouse twice weekly. Significant weight loss (>15-20%) is a sign of toxicity.
-
Clinical Observations: Monitor for signs of distress, such as ruffled fur, hunched posture, and reduced activity.
-
Complete Blood Count (CBC): At the end of the study, or at predetermined time points, blood samples can be collected for CBC analysis to assess for myelosuppression, a known side effect of anthracyclines.
-
Experimental Workflow
The following diagram outlines the general workflow for an in-vivo efficacy study of this compound.
Caption: Experimental workflow for this compound in-vivo study.
References
- 1. CNS Pharmaceuticals | this compound [cnspharma.com]
- 2. CNS Pharmaceuticals Announces Primary Analysis of this compound in Second Line Treatment of Glioblastoma Multiforme - BioSpace [biospace.com]
- 3. This compound blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 4. TIPS-20 A RANDOMIZED, CONTROLLED TRIAL OF this compound, A TOPOISOMERASE II POISON THAT APPEARS TO CROSS THE BLOOD-BRAIN BARRIER (BBB), AFTER FIRST-LINE THERAPY FOR GLIOBLASTOMA MULTIFORME (GBM): PRELIMINARY RESULTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
Protocol for the In Vitro Dissolution and Application of Berubicin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Berubicin is a novel, second-generation anthracycline, a class of potent chemotherapeutic agents. Structurally analogous to doxorubicin, this compound has been engineered to overcome mechanisms of multi-drug resistance and, significantly, to cross the blood-brain barrier, opening avenues for its use in treating aggressive brain cancers like glioblastoma multiforme.[1] Its primary mechanism of action involves the inhibition of topoisomerase II and the intercalation into DNA, which disrupts DNA replication and RNA synthesis, ultimately leading to cancer cell death.[1][2]
This document provides a detailed protocol for the proper dissolution and application of this compound hydrochloride for in vitro cell culture experiments. Adherence to this protocol is crucial for obtaining accurate and reproducible results in preclinical research. The following sections detail the necessary materials, step-by-step procedures for creating stock and working solutions, and important considerations for handling this cytotoxic compound.
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic activity of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. This data highlights the broad-spectrum anti-cancer potential of this compound.
| Cell Line | Tumor Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) |
| U-251 | Glioblastoma | 4.7 | 62.3 |
| U-87 | Glioblastoma | 50.3 | 163.8 |
| D556 | Medulloblastoma | 5.1 | 36.0 |
| DAOY-WT | Medulloblastoma | 13.0 | 47.0 |
| GL261 | Murine Glioma | 11.5 | 46.2 |
| BT-58 | Ependymoma | 36.5 | 124.0 |
| Toledo | B cell lymphoma | 3.1 | 24.5 |
| HD4 | Hodgkin's B cell lymphoma | 4.0 | 43.0 |
| HD2 | Hodgkin's T cell lymphoma | 5.2 | 53.0 |
| HH | Cutaneous T cell lymphoma | 11.6 | 57.4 |
| MJ | Cutaneous T cell lymphoma | 10.0 | 40.0 |
| Daudi | Burkitt lymphoma | 3.4 | 12.2 |
| NCI-H522 | Lung Cancer | 3.40 | 8.32 |
| A549 | Lung Cancer | 1.07 | 4.68 |
| SW480 | Colon Cancer | 2.99 | 8.26 |
| HT-29 | Colon Cancer | 3.66 | 23.40 |
| AsPC-1 | Pancreatic Cancer | 5.62 | 80.50 |
| BxPC-3 | Pancreatic Cancer | 4.05 | 15.70 |
| Capan-1 | Pancreatic Cancer | 5.30 | 30.75 |
| OVCAR-3 | Ovarian Cancer | 5.31 | 11.53 |
Data sourced from a CNS Pharmaceuticals poster presentation.[3]
Experimental Protocols
Materials
-
This compound hydrochloride powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with fetal bovine serum and antibiotics)
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile, serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol 1: Preparation of this compound Stock Solution (10 mM)
This protocol outlines the preparation of a concentrated stock solution of this compound in DMSO.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a biological safety cabinet, to prevent contamination.
-
Equilibrate Reagents: Allow the this compound hydrochloride powder and DMSO to equilibrate to room temperature before use.
-
Weighing this compound: Carefully weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution (this compound HCl MW: ~669.07 g/mol ), weigh out approximately 6.69 mg.
-
Dissolution in DMSO: Add the appropriate volume of sterile, anhydrous DMSO to the weighed this compound powder in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. The resulting stock solution should be clear.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Properly stored, the DMSO stock solution should be stable for several months.
Protocol 2: Preparation of this compound Working Solutions and Cell Treatment
This protocol describes the dilution of the this compound stock solution to final working concentrations for treating cells in culture.
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, it is recommended to perform an intermediate dilution of the stock solution in sterile PBS or serum-free medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in PBS to create a 100 µM intermediate solution.
-
Final Dilution in Culture Medium: Add the appropriate volume of the this compound stock or intermediate solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, and ideally is kept at or below 0.1% to prevent solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the drug from any potential effects of the solvent.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
Visualizations
Experimental Workflow for this compound Cell Treatment
Caption: Workflow for preparing this compound solutions and treating cultured cells.
This compound's Mechanism of Action: Signaling Pathway
Caption: Simplified signaling pathway of this compound's cytotoxic effects.
References
Berubicin Administration in Orthotopic Glioma Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Berubicin in preclinical orthotopic glioma models. This compound, a novel anthracycline, is a promising therapeutic agent for glioblastoma multiforme (GBM) due to its ability to cross the blood-brain barrier.[1][2][3][4][5] These protocols are intended to guide researchers in the setup and execution of in vivo studies to evaluate the efficacy of this compound.
Introduction to this compound and its Mechanism of Action
This compound is a topoisomerase II inhibitor, a class of chemotherapeutic agents known for their potent anti-cancer activity. Its primary mechanism of action involves:
-
DNA Intercalation: this compound inserts itself between the base pairs of DNA, disrupting the normal helical structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex, this compound prevents the re-ligation of DNA strands, leading to double-strand breaks.
-
Induction of Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.
A key advantage of this compound is its ability to penetrate the blood-brain barrier, a significant hurdle for many chemotherapeutic agents in treating brain tumors. Preclinical studies have shown that this compound administration leads to prolonged survival in orthotopic glioma models compared to the standard-of-care temozolomide.
Quantitative Data Summary
While specific preclinical data on survival and tumor volume reduction with this compound treatment in orthotopic glioma models is not extensively detailed in publicly available literature, the following tables summarize available in vitro efficacy data.
Table 1: In Vitro Cytotoxicity of this compound in Glioma Cell Lines
| Cell Line | Tumor Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Ratio (Doxorubicin/Berubicin) |
| GL261 | Murine Glioma | 11.5 | 46.2 | 4.0 |
| U-251 | Human Glioblastoma | 4.7 | 62.3 | 13.3 |
| U-87 | Human Glioblastoma | 50.3 | 163.8 | 3.3 |
Source: Adapted from a 2022 ASCO Poster by CNS Pharmaceuticals.
Experimental Protocols
Orthotopic Glioma Model Establishment
This protocol describes the establishment of an orthotopic glioma model using the U-87 MG human glioblastoma cell line in immunodeficient mice (e.g., nu/nu mice).
Materials:
-
U-87 MG human glioblastoma cell line
-
Culture medium (e.g., MEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Immunodeficient mice (nu/nu), 6-8 weeks old
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Stereotactic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Bone wax or dental cement
-
Suturing material or wound clips
Procedure:
-
Cell Culture: Culture U-87 MG cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: On the day of surgery, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 1 x 10^6 cells per 5 µL. Keep the cell suspension on ice.
-
Animal Anesthesia: Anesthetize the mouse using an appropriate anesthetic cocktail via intraperitoneal injection. Confirm proper anesthetic depth by lack of pedal reflex.
-
Surgical Preparation: Mount the anesthetized mouse in a stereotactic frame. Shave the scalp and disinfect the surgical area with an antiseptic solution.
-
Craniotomy: Make a midline scalp incision to expose the skull. Using a dental drill or a small burr, create a burr hole at the desired stereotactic coordinates for the striatum (e.g., 0.5 mm anterior and 2.0 mm lateral to the bregma).
-
Cell Implantation: Slowly lower the Hamilton syringe needle through the burr hole to a depth of 3.0 mm from the dural surface. Inject 5 µL of the cell suspension over 5-10 minutes. To prevent reflux, leave the needle in place for an additional 5 minutes before slowly withdrawing it.
-
Closure: Seal the burr hole with bone wax or dental cement. Suture the scalp incision or close it with wound clips.
-
Post-operative Care: Administer analgesics as required and monitor the animals for recovery. House the animals in a clean, warm environment. Tumor growth can be monitored using bioluminescence imaging if luciferase-expressing cells are used.
This compound Administration Protocol
This protocol is based on available information from preclinical studies. Researchers should optimize the formulation and dosing schedule based on their specific experimental design.
Materials:
-
This compound hydrochloride
-
Sterile vehicle for injection (e.g., saline, PBS, or a solution containing a solubilizing agent if necessary - Note: The specific vehicle used in published preclinical studies is not consistently reported.)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in a suitable sterile vehicle. The final concentration should be calculated to deliver the desired dose in an appropriate injection volume (typically 100-200 µL for a mouse). For example, to deliver a 10 mg/kg dose to a 25g mouse, you would need 0.25 mg of this compound. If your injection volume is 100 µL, the concentration of your solution should be 2.5 mg/mL.
-
Dosing Schedule: Based on a reported preclinical study, this compound was administered at a dose of 10 mg/kg via intraperitoneal (i.p.) injection on day 1 and day 10 post-tumor implantation .
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert the needle at a 10-20 degree angle to avoid puncturing internal organs.
-
Aspirate to ensure no fluid is drawn back, then slowly inject the this compound solution.
-
-
Monitoring: Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
Visualizations
Experimental Workflow
References
- 1. onclive.com [onclive.com]
- 2. Looking for the Holy Grail—Drug Candidates for Glioblastoma Multiforme Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TIPS-20 A RANDOMIZED, CONTROLLED TRIAL OF this compound, A TOPOISOMERASE II POISON THAT APPEARS TO CROSS THE BLOOD-BRAIN BARRIER (BBB), AFTER FIRST-LINE THERAPY FOR GLIOBLASTOMA MULTIFORME (GBM): PRELIMINARY RESULTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Berubicin in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Introduction
Berubicin is a novel anthracycline derivative designed to cross the blood-brain barrier, showing potential in the treatment of glioblastoma multiforme. Accurate and precise quantification of this compound and its major metabolite, Berubicinol, in plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This application note details robust and reliable HPLC-based methods for this purpose, drawing upon established analytical techniques for anthracyclines.
Experimental Protocols
Method 1: LC-MS/MS for this compound and Berubicinol Quantification in Plasma
This protocol describes a representative LC-MS/MS method for the simultaneous quantification of this compound and its metabolite Berubicinol in human plasma. This method is analogous to those used for other anthracyclines like doxorubicin and epirubicin.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., Daunorubicin, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 70:30 v/v, 5 mM ammonium formate buffer pH 3:acetonitrile).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. LC-MS/MS Instrumentation and Conditions
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: Hold at 30% B
-
-
MS/MS Detection (Multiple Reaction Monitoring - MRM)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical - requires experimental determination for this compound):
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
Berubicinol: Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standard (e.g., Daunorubicin): m/z 528.2 -> 397.1
-
-
Method 2: HPLC with UV or Fluorescence Detection
This method provides an alternative for the quantification of this compound, suitable for samples with higher expected concentrations.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add 50 µL of internal standard (e.g., Daunorubicin, 1 µg/mL).
-
Add 100 µL of 1 M sodium carbonate buffer (pH 9.5).
-
Add 3 mL of a mixture of chloroform and isopropanol (4:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 15 minutes.
-
Transfer the lower organic layer to a clean tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 200 µL of mobile phase.
-
Inject into the HPLC system.
2. HPLC Instrumentation and Conditions
-
HPLC System: Isocratic or gradient HPLC system.
-
Detector: UV-Vis detector or Fluorescence detector.
-
Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1 M phosphate buffer (pH 3.0) (30:70, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
Detection:
-
UV: 254 nm.
-
Fluorescence: Excitation at 470 nm, Emission at 555 nm.[2]
-
Data Presentation
The following tables summarize typical performance characteristics for the quantification of anthracyclines in plasma, which would be analogous to a validated this compound assay.
Table 1: LC-MS/MS Method Performance for Anthracycline Quantification in Human Serum.
| Parameter | Doxorubicin | Daunorubicin | Idarubicin | Epirubicin |
| Linearity Range (ng/mL) | 2.5 - 2000 | 5 - 2000 | 5 - 2000 | 2.5 - 2000 |
| LLOQ (ng/mL) | 2.5 | 5 | 5 | 2.5 |
| LOD (ng/mL) | 1 | 0.5 | 1 | 1 |
| Extraction Recovery (%) | 71 - 105 | 71 - 105 | 71 - 105 | 71 - 105 |
| Within-day Precision (%RSD) | < 15 | < 15 | < 15 | < 15 |
| Between-day Precision (%RSD) | < 15 | < 15 | < 15 | < 15 |
Data adapted from a study on simultaneous determination of four anthracyclines in human serum by LC-ES-MS.[3]
Table 2: HPLC-Fluorescence Method Performance for Doxorubicin Quantification in Rat Plasma.
| Parameter | Value |
| Linearity Range (ng/mL) | 10 - 2000 |
| LLOQ (ng/mL) | 10 |
| LOD (ng/mL) | 5 |
| Extraction Recovery (%) | > 95 |
| Intra-day Precision (%RSD) | 2.8 - 8.5 |
| Inter-day Precision (%RSD) | 4.1 - 9.3 |
| Accuracy (%) | 93.4 - 104.2 |
Data adapted from a study on HPLC with fluorescence detection for doxorubicin in rat plasma.[2]
Visualization of Protocols and Pathways
Caption: Workflow for this compound Quantification in Plasma by LC-MS/MS.
Caption: Mechanism of Action of this compound via Topoisomerase II Inhibition.
References
Application Notes and Protocols: Determining the Cytotoxicity of Berubicin using a Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Berubicin is a promising second-generation anthracycline that has demonstrated the ability to cross the blood-brain barrier, a significant hurdle in the treatment of brain cancers like glioblastoma multiforme (GBM).[1][2] As a topoisomerase II inhibitor, this compound exerts its cytotoxic effects by intercalating into DNA and RNA, thereby preventing the replication of rapidly dividing cancer cells.[3][4][5] Additionally, it is known to generate iron-mediated free oxygen radicals, which cause further damage to DNA and cellular membranes. This application note provides a detailed protocol for assessing the in vitro efficacy of this compound by determining its effect on cell viability using a common colorimetric method, the MTS assay.
Data Presentation
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. Below is a summary of IC50 values for this compound in various human and murine cancer cell lines, providing a benchmark for its anti-cancer activity.
| Cell Line | Tumor Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Ratio (Dox/Ber) |
| U-251 | Glioblastoma | 4.7 | 62.3 | 13.3 |
| U-87 | Glioblastoma | 50.3 | 163.8 | 3.3 |
| D556 | Medulloblastoma | 5.1 | 36.0 | 7.1 |
| DAOY-WT | Medulloblastoma | 13.0 | 47.0 | 3.6 |
| GL261 | Murine Glioma | 11.5 | 46.2 | 4.0 |
| BT-58 | Ependymoma | 36.5 | 124.0 | 3.4 |
| Toledo | B cell lymphoma | 3.1 | 24.5 | 7.9 |
| HD4 | Hodgkin's B cell lymphoma | 4.0 | 43.0 | 10.7 |
| HD2 | Hodgkin's T cell lymphoma | 5.2 | 53.0 | 10.1 |
| HH | Cutaneous T cell lymphoma | 11.6 | 57.4 | 4.9 |
| MJ | Cutaneous T cell lymphoma | 10.0 | 40.0 | 4.0 |
| Daudi | Burkitt lymphoma | 3.4 | 12.2 | 3.6 |
| NCI-H522 | Lung Cancer | 3.40 | 8.32 | 2.4 |
| A549 | Lung Cancer | 1.07 | 4.68 | 4.4 |
| SW480 | Colon Cancer | 2.99 | 8.26 | 2.8 |
| HT-29 | Colon Cancer | 3.66 | 23.40 | 6.4 |
| AsPC-1 | Pancreatic Cancer | 5.62 | 80.50 | 14.3 |
| BxPC-3 | Pancreatic Cancer | 4.05 | 15.70 | 3.9 |
| Capan-1 | Pancreatic Cancer | 5.30 | 30.75 | 5.8 |
| OVCAR-3 | Ovarian Cancer | 5.31 | 11.53 | 2.2 |
Data sourced from a 2022 ASCO Poster by CNS Pharmaceuticals.
Experimental Protocols
Cell Viability Assessment via MTS Assay
This protocol outlines the steps for determining cell viability following treatment with this compound using a tetrazolium-based colorimetric assay (MTS). This assay measures the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product, which is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.
Materials:
-
Cancer cell line of interest (e.g., U-87 MG glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well clear flat-bottom sterile microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (DMSO), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to prepare a serial dilution to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
-
-
MTS Assay:
-
Following the treatment period, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours in a humidified incubator. The incubation time may need to be optimized depending on the cell line and its metabolic rate.
-
After incubation, measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that inhibits cell viability by 50%.
-
Mandatory Visualization
Caption: Mechanism of action of this compound leading to cancer cell death.
Caption: Experimental workflow for the MTS cell viability assay.
References
- 1. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 2. UCSF Astrocytoma Trial → this compound in Adult Subjects With Recurrent Glioblastoma Multiforme [clinicaltrials.ucsf.edu]
- 3. This compound blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 4. CNS Pharmaceuticals | this compound [cnspharma.com]
- 5. CNS Pharmaceuticals Announces Primary Analysis of this compound in Second Line Treatment of Glioblastoma Multiforme - BioSpace [biospace.com]
Application Notes and Protocols: Investigating the Synergistic Potential of Berubicin and Temozolomide in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults. The current standard of care often involves surgical resection followed by radiation and chemotherapy with temozolomide (TMZ).[1][2] However, resistance to TMZ is a significant clinical challenge, frequently leading to tumor recurrence.[3][4] Berubicin, a novel anthracycline derivative, has shown promise in treating GBM due to its ability to cross the blood-brain barrier (BBB) and its potent cytotoxic activity.[5] This document outlines a proposed experimental design to investigate the potential synergistic effects of combining this compound and temozolomide for the treatment of glioblastoma.
This compound acts as a topoisomerase II inhibitor, intercalating into DNA and preventing the replication of rapidly dividing cancer cells. Temozolomide is an alkylating agent that methylates DNA, leading to DNA damage and apoptosis. The distinct mechanisms of action of these two compounds suggest that their combination could offer a synergistic anti-tumor effect, potentially overcoming TMZ resistance and improving therapeutic outcomes in GBM.
Preclinical Experimental Design
A comprehensive preclinical evaluation is essential to determine the safety and efficacy of the this compound and temozolomide combination. The following experimental workflow is proposed:
References
- 1. Glioblastoma - Wikipedia [en.wikipedia.org]
- 2. Synergistic Effects of Temozolomide and Doxorubicin in the Treatment of Glioblastoma Multiforme: Enhancing Efficacy through Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
Application Notes and Protocols for Berubicin in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berubicin is a novel synthetic anthracycline designed to overcome the limitations of earlier drugs in its class by effectively crossing the blood-brain barrier (BBB).[1][2][3] As a potent topoisomerase II inhibitor, this compound disrupts DNA replication and repair, leading to cancer cell death.[1][2] Its ability to penetrate the central nervous system makes it a promising therapeutic candidate for aggressive brain tumors such as glioblastoma (GBM). Preclinical studies in orthotopic mouse models have demonstrated its potential to extend survival.
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are a valuable tool in preclinical oncology research. These models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the use of this compound in GBM PDX models, offering a framework for researchers to evaluate its efficacy and mechanism of action in a clinically relevant setting.
Data Presentation
While specific preclinical data for this compound in patient-derived xenograft (PDX) models is not extensively published, the following tables represent the types of quantitative data that should be collected and analyzed in such studies. The values presented are hypothetical and for illustrative purposes.
Table 1: In Vivo Efficacy of this compound in Subcutaneous GBM PDX Models
| PDX Model ID | Treatment Group | Mean Tumor Volume (mm³) at Day 28 (± SD) | Tumor Growth Inhibition (%) |
| GBM-001 | Vehicle Control | 1250 ± 150 | - |
| GBM-001 | This compound (10 mg/kg) | 450 ± 80 | 64 |
| GBM-002 | Vehicle Control | 1400 ± 200 | - |
| GBM-002 | This compound (10 mg/kg) | 630 ± 110 | 55 |
| GBM-003 | Vehicle Control | 1100 ± 130 | - |
| GBM-003 | This compound (10 mg/kg) | 385 ± 70 | 65 |
Table 2: Survival Analysis in Orthotopic GBM PDX Models Treated with this compound
| PDX Model ID | Treatment Group | Median Survival (Days) | Increase in Median Survival (%) | p-value |
| GBM-001-ortho | Vehicle Control | 35 | - | - |
| GBM-001-ortho | This compound (10 mg/kg) | 52 | 48.6 | <0.05 |
| GBM-002-ortho | Vehicle Control | 42 | - | - |
| GBM-002-ortho | This compound (10 mg/kg) | 60 | 42.9 | <0.05 |
| GBM-003-ortho | Vehicle Control | 38 | - | - |
| GBM-003-ortho | This compound (10 mg/kg) | 58 | 52.6 | <0.05 |
Experimental Protocols
The following protocols are synthesized from best practices in GBM PDX modeling and anthracycline administration. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: Establishment of Glioblastoma PDX Models
1.1. Patient Tissue Acquisition:
-
Obtain fresh tumor tissue from consenting GBM patients under an IRB-approved protocol.
-
Transport the tissue to the laboratory in a sterile container on ice in a suitable transport medium (e.g., DMEM/F12 with antibiotics).
1.2. Subcutaneous PDX Implantation:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS.
-
Mechanically mince the tissue into small fragments (~2-3 mm³).
-
Anesthetize immunodeficient mice (e.g., NOD-scid gamma mice).
-
Implant one to two tumor fragments subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth by caliper measurements.
-
Once tumors reach a volume of approximately 1000-1500 mm³, they can be passaged to new cohorts of mice.
1.3. Orthotopic PDX Implantation:
-
Harvest a subcutaneous PDX tumor and prepare a single-cell suspension. This can be achieved through mechanical dissociation followed by enzymatic digestion (e.g., with collagenase and dispase).
-
Anesthetize the mouse and fix it in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., the striatum).
-
Slowly inject a suspension of 1x10⁵ to 5x10⁵ PDX cells in a small volume (e.g., 2-5 µL) into the brain parenchyma.
-
Close the incision with sutures or surgical glue.
-
Monitor the mice for neurological symptoms and tumor growth via bioluminescence imaging (if cells are luciferase-tagged) or MRI.
Protocol 2: this compound Administration in PDX Models
2.1. Drug Preparation:
-
Reconstitute this compound hydrochloride in a sterile vehicle (e.g., 0.9% saline) to the desired stock concentration. The final injection volume should be appropriate for the size of the mouse (typically 100-200 µL).
2.2. Dosing and Administration Schedule:
-
The optimal dose of this compound in mice will need to be determined empirically. Based on preclinical studies of similar compounds, a starting dose of 10 mg/kg administered intravenously (IV) or intraperitoneally (IP) could be evaluated.
-
A possible treatment schedule could be administration once daily for three consecutive days, followed by a treatment-free period, repeated in cycles. The clinical trial protocol for this compound in humans uses a 3-day infusion followed by an 18-day rest period.
2.3. Treatment Initiation:
-
For subcutaneous models, initiate treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
For orthotopic models, start treatment a few days after cell implantation to allow for tumor establishment.
Protocol 3: Evaluation of Treatment Efficacy
3.1. Tumor Growth Monitoring (Subcutaneous Models):
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.
3.2. Survival Analysis (Orthotopic Models):
-
Monitor mice daily for signs of tumor-related morbidity (e.g., weight loss, lethargy, neurological deficits).
-
Euthanize mice when they reach a predetermined endpoint (e.g., >20% weight loss, severe neurological symptoms).
-
Plot survival curves (Kaplan-Meier) and perform statistical analysis (e.g., log-rank test) to compare treatment groups.
3.3. Biomarker and Pathway Analysis:
-
At the study endpoint, tumors can be harvested for downstream molecular analysis, such as:
-
Immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western blotting or RNA sequencing to investigate the effects of this compound on its target pathways.
-
Visualizations
Experimental Workflow
Caption: Workflow for using this compound in GBM PDX models.
Signaling Pathway of this compound in Glioblastoma
Caption: this compound's mechanism of action in glioblastoma.
References
Application Notes and Protocols: Western Blot Analysis of Topoisomerase II Following Berubicin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berubicin is a novel synthetic, second-generation anthracycline-based topoisomerase II inhibitor.[1][2] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell proliferation.[2] this compound was specifically developed to cross the blood-brain barrier, offering a potential therapeutic option for brain cancers such as glioblastoma multiforme (GBM).[1][3] As a topoisomerase II poison, this compound stabilizes the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks and the induction of apoptosis in rapidly dividing cancer cells.
Understanding the pharmacodynamic effects of this compound on its target, topoisomerase II, is crucial for preclinical and clinical research. Western blotting is a fundamental technique to assess the protein expression levels of topoisomerase II isoforms, alpha (TOP2A) and beta (TOP2B), in response to this compound treatment. This document provides a detailed protocol for performing Western blot analysis of TOP2A and TOP2B after treating cancer cells with this compound.
Mechanism of Action: this compound and Topoisomerase II
This compound, like other anthracyclines, functions as a topoisomerase II poison. The catalytic cycle of topoisomerase II involves the creation of a transient double-strand break in the DNA to allow another DNA segment to pass through, thereby resolving DNA topological problems. This process is essential during DNA replication, transcription, and chromosome segregation. This compound intercalates into the DNA and traps the topoisomerase II-DNA cleavage complex. This stabilized complex prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks. These DNA lesions trigger cell cycle arrest and apoptosis, forming the basis of this compound's anticancer activity. Some topoisomerase II inhibitors have also been shown to induce the proteasomal degradation of the enzyme.
Figure 1. Mechanism of action of this compound as a topoisomerase II poison.
Quantitative Data Summary
The following table summarizes the expected changes in topoisomerase II alpha and beta protein levels following this compound treatment, based on its mechanism of action as a topoisomerase II poison and the known effects of similar anthracyclines. It is important to note that specific quantitative data for this compound is limited in publicly available literature; therefore, these represent anticipated outcomes that should be confirmed experimentally. Anthracycline treatment can lead to the degradation of topoisomerase II, which may result in a decrease in detectable protein levels by Western blot.
| Target Protein | Expected Change Post-Berubicin | Rationale | Potential Confounding Factors |
| Topoisomerase II Alpha (TOP2A) | Decrease | As a topoisomerase II poison, this compound traps the TOP2A-DNA covalent complex. This can mark the protein for proteasomal degradation. TOP2A is highly expressed in proliferating cells, making it a primary target. | Cell cycle-dependent expression of TOP2A. The timing of sample collection post-treatment is critical. |
| Topoisomerase II Beta (TOP2B) | Decrease | TOP2B is also a target of anthracyclines. Similar to TOP2A, stabilization of the TOP2B-DNA complex can lead to its degradation. | TOP2B is more ubiquitously expressed than TOP2A, even in non-proliferating cells. The extent of degradation may vary between cell types. |
Experimental Protocol: Western Blot for Topoisomerase II
This protocol outlines the steps for the detection and semi-quantification of topoisomerase II alpha and beta from cancer cell lines treated with this compound.
Materials and Reagents
-
Cell Culture: Cancer cell line of interest (e.g., glioblastoma cell line like U-87 MG)
-
This compound: Stock solution of known concentration
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Nuclear Extraction Kit (Optional but Recommended): For enhanced detection of nuclear proteins.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: 4-15% gradient polyacrylamide gels
-
Running Buffer: Tris-Glycine-SDS buffer
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-Topoisomerase II Alpha antibody
-
Rabbit anti-Topoisomerase II Beta antibody
-
Mouse or Rabbit anti-Lamin B1 or Histone H3 antibody (nuclear loading control)
-
Mouse or Rabbit anti-β-actin or GAPDH antibody (cytoplasmic/whole-cell loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: Chemiluminescence imager
Experimental Workflow
Figure 2. Experimental workflow for Western blot analysis of topoisomerase II.
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Seed the cancer cells of interest in appropriate culture dishes and allow them to adhere and reach 70-80% confluency. b. Treat the cells with the desired concentrations of this compound for a specified time course (e.g., 24, 48 hours). Include a vehicle-treated control group.
2. Cell Lysis and Protein Extraction (Nuclear Extraction Recommended): a. Following treatment, wash the cells twice with ice-cold PBS. b. For nuclear extraction, follow the manufacturer's protocol for your chosen kit to separate the nuclear and cytoplasmic fractions. This is highly recommended as topoisomerase II is a nuclear enzyme. c. If performing whole-cell lysis, add ice-cold RIPA buffer with protease and phosphatase inhibitors to the cells. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to the protein lysates to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (20-40 µg) per lane of a 4-15% SDS-PAGE gel. b. Run the gel at 100-120V until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes or using a semi-dry transfer system according to the manufacturer's protocol.
6. Immunoblotting: a. Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-Topoisomerase II Alpha or anti-Topoisomerase II Beta) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000. c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 - 1:5000) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes. b. Capture the chemiluminescent signal using a digital imaging system. c. To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (Lamin B1 or Histone H3 for nuclear extracts; β-actin or GAPDH for whole-cell lysates). d. Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ). Normalize the band intensity of Topoisomerase II to the corresponding loading control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Low expression of Topoisomerase II | Use a nuclear extraction protocol to enrich for the target protein. | |
| Inefficient antibody binding | Optimize primary and secondary antibody concentrations and incubation times. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Multiple Bands | Non-specific antibody binding | Use a more specific antibody or increase the stringency of washing conditions. |
| Protein degradation | Ensure protease inhibitors are always included in the lysis buffer and keep samples on ice. |
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of topoisomerase II alpha and beta in response to this compound treatment. Given this compound's mechanism as a topoisomerase II poison, a decrease in the detectable levels of both isoforms is anticipated due to drug-induced degradation. Accurate and reproducible measurement of these changes is essential for elucidating the molecular pharmacology of this compound and for the development of pharmacodynamic biomarkers in both preclinical and clinical settings.
References
- 1. RTID-03. DESIGN AND INITIATION OF PIVOTAL STUDIES FOR this compound, A NOVEL, POTENT TOPOISOMERASE II POISON FOR THE TREATMENT OF RECURRENT GLIOBLASTOMA MULTIFORME (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CNS Pharmaceuticals Announces Primary Analysis of this compound in Second Line Treatment of Glioblastoma Multiforme - BioSpace [biospace.com]
- 3. TIPS-20 A RANDOMIZED, CONTROLLED TRIAL OF this compound, A TOPOISOMERASE II POISON THAT APPEARS TO CROSS THE BLOOD-BRAIN BARRIER (BBB), AFTER FIRST-LINE THERAPY FOR GLIOBLASTOMA MULTIFORME (GBM): PRELIMINARY RESULTS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of DNA Damage after Berubicin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berubicin is a novel anthracycline derivative designed to cross the blood-brain barrier, offering a promising therapeutic option for aggressive brain cancers such as glioblastoma multiforme (GBM).[1][2][3] Like other anthracyclines, this compound's primary mechanism of action involves the induction of significant DNA damage in rapidly proliferating cancer cells.[4] This is achieved through a multi-faceted approach: intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS) that cause oxidative damage to DNA.[4] This cascade of events leads to the formation of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.
The robust detection and quantification of DSBs are critical for evaluating the pharmacodynamic effects of this compound and for understanding its efficacy. Immunofluorescence (IF) staining of key DNA damage response (DDR) proteins is a highly sensitive and specific method for visualizing and quantifying DSBs at the single-cell level. This application note provides a detailed protocol for the immunofluorescent detection of two well-established DSB markers, phosphorylated histone H2AX (γH2AX) and p53-binding protein 1 (53BP1), in cells treated with this compound.
Principle of the Assay
Upon the induction of a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX. This phosphorylation event serves as a beacon, initiating the recruitment of a cascade of DNA repair proteins to the site of damage, including 53BP1. Both γH2AX and 53BP1 accumulate at the DSB site, forming distinct nuclear foci that can be visualized and quantified using specific antibodies and fluorescence microscopy. The number of foci per nucleus is directly proportional to the number of DSBs, providing a quantitative measure of DNA damage.
Signaling Pathway of this compound-Induced DNA Damage
Caption: Signaling pathway of this compound-induced DNA damage.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Glioblastoma cell lines (e.g., U-87 MG, T98G) or other relevant cancer cell lines.
-
This compound Hydrochloride: Appropriate stock solution in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: As required for the specific cell line.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween® 20.
-
Primary Antibodies:
-
Rabbit anti-γH2AX (Ser139) antibody.
-
Mouse anti-53BP1 antibody.
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor™ 488.
-
Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor™ 594.
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
-
Phosphate-Buffered Saline (PBS).
-
Glass coverslips or imaging plates.
Experimental Workflow Diagram
Caption: Experimental workflow for immunofluorescence staining.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed glioblastoma cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare a range of this compound concentrations in fresh cell culture medium. A suggested starting range is 10 nM to 1 µM.
-
Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time points. A time course of 2, 6, and 24 hours is recommended to observe the induction and potential repair of DNA damage.
-
-
Fixation and Permeabilization:
-
After treatment, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Prepare a solution of primary antibodies (e.g., anti-γH2AX and anti-53BP1) in Blocking Buffer at the manufacturer's recommended dilution.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
The next day, wash the cells three times with PBS containing 0.1% Tween® 20 for 5 minutes each.
-
Prepare a solution of fluorescently labeled secondary antibodies in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Tween® 20 for 5 minutes each, protected from light.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence or confocal microscope. Use appropriate filter sets for DAPI (blue), Alexa Fluor™ 488 (green for γH2AX), and Alexa Fluor™ 594 (red for 53BP1).
-
Capture images from at least 10 random fields of view for each condition.
-
Quantify the number of γH2AX and 53BP1 foci per nucleus using image analysis software (e.g., ImageJ/Fiji, CellProfiler). A nucleus is typically considered positive for DNA damage if it contains a predefined number of foci (e.g., >5).
-
Data Presentation
The quantitative data should be summarized in a table for clear comparison between different treatment conditions.
Table 1: Example of Quantitative Analysis of DNA Damage Foci after this compound Treatment in U-87 MG Cells
| Treatment Group | Time Point (hours) | Average γH2AX Foci per Nucleus (± SEM) | Average 53BP1 Foci per Nucleus (± SEM) | Percentage of Foci-Positive Nuclei (%) |
| Vehicle Control | 2 | 1.2 ± 0.3 | 0.8 ± 0.2 | 5 |
| Vehicle Control | 6 | 1.5 ± 0.4 | 1.1 ± 0.3 | 6 |
| Vehicle Control | 24 | 1.3 ± 0.2 | 0.9 ± 0.2 | 5 |
| This compound (100 nM) | 2 | 15.6 ± 2.1 | 12.3 ± 1.8 | 85 |
| This compound (100 nM) | 6 | 25.8 ± 3.5 | 21.4 ± 2.9 | 98 |
| This compound (100 nM) | 24 | 10.4 ± 1.5 | 8.7 ± 1.2 | 70 |
| This compound (500 nM) | 2 | 28.9 ± 4.2 | 24.1 ± 3.6 | 99 |
| This compound (500 nM) | 6 | 42.1 ± 5.8 | 35.7 ± 4.9 | 100 |
| This compound (500 nM) | 24 | 18.3 ± 2.7 | 15.2 ± 2.1 | 88 |
Note: This table presents hypothetical data for illustrative purposes.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Incomplete blocking | Increase blocking time to 1.5-2 hours. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Secondary antibody is non-specific | Run a secondary antibody-only control. | |
| Weak or No Signal | Primary antibody concentration too low | Optimize primary antibody concentration. |
| Inefficient permeabilization | Increase Triton™ X-100 concentration or incubation time. | |
| Problem with secondary antibody | Use a fresh aliquot of secondary antibody. | |
| Foci are not distinct | Over-fixation | Reduce PFA fixation time. |
| Microscope resolution is low | Use a higher magnification objective or a confocal microscope. |
Conclusion
Immunofluorescence staining for γH2AX and 53BP1 is a robust and quantitative method to assess the DNA-damaging effects of this compound. This protocol provides a detailed framework for researchers to evaluate the pharmacodynamics of this compound and to investigate the cellular response to the induced DNA damage. The ability to visualize and quantify DNA double-strand breaks at the single-cell level offers valuable insights into the mechanism of action of this promising anti-cancer agent.
References
- 1. UCSF Astrocytoma Trial → this compound in Adult Subjects With Recurrent Glioblastoma Multiforme [clinicaltrials.ucsf.edu]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
- 4. Gamma-H2AX immunofluorescence for the detection of tissue-specific genotoxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Berubicin Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berubicin is a novel synthetic anthracycline and a potent topoisomerase II inhibitor that has demonstrated the ability to cross the blood-brain barrier, a critical feature for treating brain tumors such as glioblastoma multiforme (GBM). Preclinical studies have shown its efficacy in extending survival in orthotopic mouse models of glioblastoma.[1][2][3] These application notes provide detailed protocols for establishing and utilizing an orthotopic glioblastoma mouse model to evaluate the in vivo efficacy of this compound.
Mechanism of Action
This compound, like other anthracyclines, exerts its cytotoxic effects by inhibiting topoisomerase II.[4][5] This enzyme is crucial for DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, this compound prevents the re-ligation of double-strand breaks. This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.
Signaling Pathway of this compound (Topoisomerase II Inhibition)
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. assets.cnspharma.com [assets.cnspharma.com]
- 3. TIPS-20 A RANDOMIZED, CONTROLLED TRIAL OF this compound, A TOPOISOMERASE II POISON THAT APPEARS TO CROSS THE BLOOD-BRAIN BARRIER (BBB), AFTER FIRST-LINE THERAPY FOR GLIOBLASTOMA MULTIFORME (GBM): PRELIMINARY RESULTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereotactic injection of murine brain tumor cells for neuro-oncology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CNS Pharmaceuticals | CNS Pharmaceuticals [cnspharma.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Berubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berubicin is a promising synthetic anthracycline and a potent topoisomerase II inhibitor designed to overcome multidrug resistance and cross the blood-brain barrier, a significant hurdle in the treatment of brain cancers like glioblastoma multiforme (GBM).[1] Like other anthracyclines, this compound's cytotoxic effects are largely attributed to its ability to induce apoptosis, or programmed cell death, in rapidly dividing cancer cells.[2] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for quantitative single-cell analysis.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects through a multi-faceted mechanism of action:
-
Topoisomerase II Inhibition: this compound stabilizes the complex between topoisomerase II and DNA, leading to DNA double-strand breaks.[2]
-
DNA Intercalation: The planar structure of this compound allows it to insert itself between DNA base pairs, disrupting DNA replication and transcription.[2]
-
Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, producing free radicals that cause oxidative stress and damage to cellular components, including DNA and membranes.[2]
This cellular damage triggers a cascade of signaling events that converge on the activation of caspases, the executive enzymes of apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are implicated in anthracycline-induced apoptosis.
Data Presentation: Quantifying Apoptosis
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify the different stages of apoptosis. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.
The following table presents representative data from a hypothetical experiment where a glioblastoma cell line (e.g., U87) is treated with varying concentrations of this compound for 48 hours.
| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (100 nM) | 75.6 ± 3.5 | 15.3 ± 2.2 | 9.1 ± 1.8 |
| This compound (250 nM) | 48.9 ± 4.2 | 28.7 ± 3.1 | 22.4 ± 2.9 |
| This compound (500 nM) | 22.1 ± 3.8 | 45.2 ± 4.5 | 32.7 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments. This is representative data and actual results may vary depending on the cell line, experimental conditions, and this compound batch.
Experimental Protocols
Protocol 1: Induction of Apoptosis in Glioblastoma Cells with this compound
Materials:
-
Glioblastoma cell line (e.g., U87, U251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride
-
Vehicle control (e.g., DMSO or sterile water)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed glioblastoma cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of this compound in the appropriate solvent. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 100 nM, 250 nM, 500 nM).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide Staining
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS), cold
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain detached apoptotic cells) and transfer to a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.
-
Combine the detached cells with the saved culture medium.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to the cell suspension.
-
Add 5 µL of PI staining solution.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (often considered artifacts)
-
-
Visualizations
This compound-Induced Apoptosis Signaling Pathway```dot
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TopoisomeraseII [label="Topoisomerase II Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Intercalation [label="DNA Intercalation", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="ROS Generation", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c Release", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; DeathReceptors [label="Death Receptors (e.g., Fas)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase3 [label="Caspase-3 Activation\n(Executioner Caspase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> TopoisomeraseII; this compound -> DNA_Intercalation; this compound -> ROS; TopoisomeraseII -> DNA_Damage; DNA_Intercalation -> DNA_Damage; ROS -> DNA_Damage; DNA_Damage -> p53; p53 -> Bax; p53 -> Bcl2 [arrowhead=tee]; Bax -> Mitochondrion; Bcl2 -> Mitochondrion [arrowhead=tee]; Mitochondrion -> CytochromeC; CytochromeC -> Caspase9; Caspase9 -> Caspase3; this compound -> DeathReceptors; DeathReceptors -> Caspase8; Caspase8 -> Caspase3; Caspase3 -> Apoptosis; }
Caption: Experimental workflow for flow cytometry analysis.
References
Troubleshooting & Optimization
Berubicin solubility issues in aqueous solutions
Welcome to the technical support center for Berubicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous solutions?
A1: this compound, particularly as a free base, has low solubility in water. Its hydrochloride salt, this compound HCl, is generally used to improve aqueous solubility, however, it is still considered sparingly soluble in aqueous buffers. For many in vitro applications, direct dissolution in aqueous media is challenging.
Q2: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
A2: Due to its low aqueous solubility, the recommended solvent for preparing a high-concentration stock solution of this compound HCl for in vitro studies is dimethyl sulfoxide (DMSO). This compound HCl is soluble in DMSO. This stock solution can then be serially diluted to the final working concentration in your aqueous experimental medium, such as cell culture media.
Q3: I am observing precipitation when diluting my DMSO stock solution of this compound into my aqueous buffer/media. What can I do?
A3: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration.
-
Increase the DMSO concentration in the final solution: While it's important to keep the final DMSO concentration low to avoid solvent-induced cellular toxicity (typically ≤ 0.5%), a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a serial dilution method: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.
-
Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Consider using solubility enhancers: For certain applications, the use of cyclodextrins has been shown to improve the aqueous solubility of this compound by forming inclusion complexes.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions prepared in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light. Under these conditions, the stock solution should be stable for several months.
Q5: Is there a way to use this compound in aqueous solutions without DMSO?
A5: While challenging, some strategies can be explored to minimize or avoid DMSO. These include the use of co-solvents (e.g., ethanol, polyethylene glycol) or formulating this compound with solubility-enhancing excipients like cyclodextrins. However, these methods require significant optimization and validation for your specific experimental setup. For most standard in vitro assays, a DMSO-based stock solution is the most practical approach.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing and using this compound solutions in aqueous environments.
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound free base has very low aqueous solubility. This compound HCl has limited aqueous solubility. | Use DMSO to prepare a concentrated stock solution first. Forcing dissolution in aqueous buffers directly is generally not effective. |
| Precipitate forms immediately upon diluting DMSO stock in media. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The sudden change in solvent polarity from DMSO to the aqueous medium causes the drug to crash out of solution. | 1. Lower the final working concentration of this compound.2. Perform a serial dilution: first, dilute the DMSO stock into a small volume of PBS or serum-free media, then add this intermediate dilution to the final volume of complete media.3. Increase the final DMSO concentration slightly, ensuring it remains within a non-toxic range for your cells (and include a vehicle control). |
| Cloudiness or precipitate appears in the media after a short incubation period. | The this compound solution may be unstable in the culture medium over time, potentially due to interactions with media components or changes in pH. The drug may be adsorbing to the plasticware. | 1. Prepare fresh dilutions of this compound immediately before each experiment.2. Minimize the exposure of the this compound-containing media to light.3. Consider using low-protein-binding plasticware for solution preparation and experiments. |
| Inconsistent experimental results. | Inconsistent dissolution or precipitation of this compound can lead to variability in the effective concentration of the drug. | 1. Ensure complete dissolution of the this compound in the DMSO stock solution before use. Gentle warming (to 37°C) and vortexing can aid dissolution.2. Visually inspect for any precipitation before adding the solution to your experiment.3. Prepare a master mix of the final this compound dilution to ensure a homogenous solution is added to all wells/flasks. |
Experimental Protocols
Protocol 1: Preparation of a this compound HCl Stock Solution in DMSO
This protocol describes a standard method for preparing a concentrated stock solution of this compound HCl for use in in vitro experiments.
Materials:
-
This compound hydrochloride (powder)
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a biological safety cabinet or a chemical fume hood), carefully weigh the desired amount of this compound HCl powder.
-
Dissolution in DMSO:
-
Transfer the weighed this compound HCl powder into a sterile amber microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of sterile DMSO to the tube containing the this compound HCl powder.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution thoroughly for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium for treating cells.
Materials:
-
This compound HCl stock solution in DMSO (from Protocol 1)
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the Stock Solution: Remove one aliquot of the this compound HCl DMSO stock solution from the freezer and allow it to thaw at room temperature, protected from light.
-
Prepare an Intermediate Dilution (Recommended):
-
To minimize precipitation, it is best to perform a serial dilution.
-
First, prepare an intermediate dilution of the stock solution in a small volume of sterile PBS or serum-free medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you could first make a 1:100 dilution in PBS to get a 100 µM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the pre-warmed complete cell culture medium.
-
It is crucial to add the this compound solution dropwise to the medium while gently swirling the flask or tube to ensure rapid and uniform mixing. This helps to prevent localized high concentrations that can lead to precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate volume of cell culture medium.
-
Cell Treatment: Remove the existing medium from your cells and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Optimizing Berubicin Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing Berubicin concentration in cytotoxicity assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a second-generation anthracycline that functions as a topoisomerase II inhibitor. Its cytotoxic effects are primarily achieved through three mechanisms:
-
Inhibition of DNA and RNA Synthesis: this compound intercalates between the base pairs of DNA and RNA strands, a process that disrupts the replication of rapidly dividing cancer cells.[1][2]
-
Topoisomerase II Inhibition: By inhibiting the topoisomerase II enzyme, this compound prevents the relaxation of supercoiled DNA, which is a critical step for DNA transcription and replication.[1][2]
-
Generation of Reactive Oxygen Species (ROS): this compound can create iron-mediated free oxygen radicals that lead to damage of DNA and cellular membranes.[1]
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
Based on published IC50 values, a sensible starting range for a dose-response curve would be from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-5 µM). The optimal range will be highly dependent on the specific cell line being tested, as sensitivity to this compound can vary significantly.
Q3: What solvent should I use to prepare this compound stock solutions?
For in vitro cell culture experiments, it is recommended to prepare a high-concentration stock solution of this compound in sterile dimethyl sulfoxide (DMSO). This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture wells should be kept to a minimum, ideally at or below 0.5%. It is crucial to include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration used in your this compound treatment groups.
Q5: How long should I incubate cells with this compound?
Incubation times for cytotoxicity assays typically range from 24 to 72 hours. The optimal duration depends on the cell line's doubling time and the specific experimental question. A 72-hour incubation is common for determining IC50 values.
Data Presentation
Table 1: Comparative IC50 Values of this compound and Doxorubicin in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound across a range of human cancer cell lines, with Doxorubicin included for comparison. All values are presented in nanomolar (nM).
| Cell Line | Tumor Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) |
| D556 | Medulloblastoma | 5.1 | 36.0 |
| DAOY-WT | Medulloblastoma | 13.0 | 47.0 |
| U-251 | Glioblastoma | 4.7 | 62.3 |
| U-87 | Glioblastoma | 50.3 | 163.8 |
| Toledo | B cell lymphoma | 3.1 | 24.5 |
| Daudi | Burkitt lymphoma | 3.4 | 12.2 |
| A549 | Lung | 1.07 | 4.68 |
| SW480 | Colon | 2.99 | 8.26 |
| HT-29 | Colon | 3.66 | 23.40 |
| AsPC-1 | Pancreas | 5.62 | 80.50 |
| BxPC-3 | Pancreas | 4.05 | 15.70 |
| OVCAR-3 | Ovarian | 5.31 | 11.53 |
Data sourced from a 2022 ASCO Poster presentation by CNS Pharmaceuticals.
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound hydrochloride
-
Sterile, cell culture-grade DMSO
-
Complete cell culture medium appropriate for your cell line
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw a stock aliquot and prepare serial dilutions of this compound in complete cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include "untreated" (medium only) and "vehicle control" (medium with the highest DMSO concentration) wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: Inconsistent IC50 values across experiments.
-
Possible Cause A: Cell Variability. Cellular sensitivity to drugs can change with passage number.
-
Solution: Use cells from a consistent passage number range for all experiments. Ensure a single-cell suspension before plating to avoid clumps and uneven seeding.
-
-
Possible Cause B: Compound Instability. this compound, like other anthracyclines, can be sensitive to light and degradation in aqueous solutions.
-
Solution: Always prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Protect all this compound-containing solutions from light.
-
-
Possible Cause C: Inconsistent Incubation Times. Variations in drug exposure or assay timing can alter results.
-
Solution: Standardize all incubation times, including the drug treatment period and the MTT incubation time.
-
Issue 2: High background absorbance or false positive viability signals in MTT assay.
-
Possible Cause: Direct Reduction of MTT by this compound. Anthracyclines, due to their chemical structure, can sometimes directly reduce the MTT reagent, leading to a false signal of viability that is independent of cellular metabolic activity.
-
Solution: Run a cell-free control. Add this compound at its highest concentration to wells containing only culture medium, then add the MTT reagent and solubilizer. If a purple color develops, this indicates direct MTT reduction. In this case, consider using an alternative cytotoxicity assay, such as one based on ATP content (e.g., CellTiter-Glo®) or a lactate dehydrogenase (LDH) release assay.
-
Issue 3: Precipitate forms in the wells after adding this compound.
-
Possible Cause A: Poor Solubility. this compound may precipitate when a highly concentrated DMSO stock is diluted directly into a large volume of aqueous culture medium.
-
Solution: Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of serum-free medium or sterile PBS before adding it to the final volume of complete culture medium. This gradual change in solvent polarity helps maintain solubility.
-
-
Possible Cause B: High Final DMSO Concentration. Exceeding the recommended final DMSO concentration can cause the compound to come out of solution.
-
Solution: Ensure the final DMSO concentration in all wells is below 0.5%.
-
Issue 4: High variability between replicate wells.
-
Possible Cause A: Inconsistent Cell Seeding. Uneven distribution of cells across the plate is a common source of variability.
-
Solution: Thoroughly mix the cell suspension before and during plating. Pipette carefully and consider using a multichannel pipette for better consistency.
-
-
Possible Cause B: Edge Effects. Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier.
-
Visualizations
This compound-Induced Apoptosis Signaling Pathway
This compound, like other anthracyclines, induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: this compound-induced apoptosis signaling pathways.
Experimental Workflow for Cytotoxicity Assay
The following diagram outlines the general workflow for determining the IC50 value of this compound using an MTT assay.
Caption: General workflow for an MTT-based cytotoxicity assay.
References
Berubicin Technical Support Center: Degradation and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation and stability of berubicin. The information herein is intended to address common issues encountered during experimental procedures.
Disclaimer: Publicly available stability and degradation data specific to this compound is limited. Therefore, the following guidance is based on established principles of pharmaceutical stability testing and available data for structurally related anthracyclines, such as epirubicin. It is crucial to perform compound-specific stability studies for your particular formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: As an anthracycline, this compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1] Acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond, leading to the separation of the daunosamine sugar moiety from the aglycone.[1] Oxidation can also occur, potentially targeting the hydroquinone portion of the tetracyclic ring system.
Q2: What are the recommended storage conditions for this compound?
A2: While specific long-term storage recommendations for this compound are not publicly available, general guidance for anthracyclines suggests storing the lyophilized powder at refrigerated temperatures (2°C to 8°C) and protected from light. Once reconstituted, the stability of the solution will depend on the solvent, pH, concentration, and storage temperature. For other anthracyclines like epirubicin, solutions diluted in 0.9% sodium chloride or 5% glucose have shown stability for extended periods when stored at 2°C–8°C and protected from light.[2]
Q3: How does pH affect the stability of this compound in solution?
A3: Based on data from related compounds, this compound is expected to be most stable in slightly acidic solutions (around pH 3-4).[1] Alkaline conditions are known to cause rapid degradation of anthracyclines.[1] Therefore, it is critical to control the pH of any aqueous formulations.
Q4: Is this compound sensitive to light?
A4: Yes, anthracyclines as a class are known to be sensitive to light. Photodegradation can occur, leading to a loss of potency. It is recommended to protect this compound solutions from light during storage and handling.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency in Solution | Chemical degradation due to improper pH, temperature, or light exposure. | 1. Verify the pH of your solution; adjust to a slightly acidic range if possible. 2. Ensure solutions are stored at recommended refrigerated temperatures (2°C - 8°C). 3. Protect solutions from light at all times using amber vials or by wrapping containers in foil. 4. Perform a stability-indicating HPLC analysis to quantify the remaining active ingredient and detect degradation products. |
| Color Change of Solution | Degradation of the anthracycline chromophore. | 1. A visible color change is a strong indicator of degradation. The solution should be discarded. 2. Review storage and handling procedures to identify any deviations from the recommended conditions. |
| Precipitation in Solution | Poor solubility in the chosen solvent or pH-dependent precipitation. | 1. Confirm the solubility of this compound in your chosen solvent system. 2. Check the pH of the solution, as pH shifts can affect solubility. 3. If using a buffered solution, ensure the buffer has sufficient capacity to maintain the desired pH. |
| Inconsistent Experimental Results | Inconsistent stability of this compound under experimental conditions. | 1. Prepare fresh solutions of this compound for each experiment. 2. If experiments are lengthy, assess the stability of this compound under the specific experimental conditions (e.g., temperature, media). 3. Use a validated stability-indicating analytical method to confirm the concentration of your working solutions. |
Quantitative Data Summary
The following tables summarize stability data for the related anthracycline, epirubicin, which may provide some guidance for handling this compound.
Table 1: Stability of Epirubicin Solutions in Different Infusion Fluids and Containers
| Concentration | Vehicle | Container | Storage Condition | Stability Duration | Reference |
| 0.1 mg/mL & 1.6 mg/mL | 0.9% NaCl or 5% Glucose | Polyolefin bags | 2°C–8°C, light protected | 84 days | |
| 2 mg/mL | (undiluted) | Polypropylene syringes | 4°C | 180 days |
Table 2: Summary of Forced Degradation Studies on Epirubicin
| Stress Condition | Outcome | Reference |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Highly unstable, rapid degradation | |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 80°C) | Unstable | |
| Oxidation (e.g., 3% H₂O₂) | Unstable | |
| Thermal (Dry Heat) | More stable than in solution | |
| Photolysis | Susceptible to degradation |
Experimental Protocols
Protocol 1: General Stability Testing of a this compound Solution
This protocol outlines a general approach for assessing the stability of a this compound solution.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in the desired solvent (e.g., sterile water for injection, 0.9% NaCl) to a specific concentration.
-
If necessary, adjust the pH to the desired level using a suitable buffer.
-
-
Sample Storage:
-
Aliquot the stock solution into appropriate containers (e.g., amber glass vials, polypropylene tubes).
-
Store the samples under various conditions to be tested (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH, protected from light, exposed to light).
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks), withdraw an aliquot from each storage condition.
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method should be able to separate the intact this compound from its potential degradation products.
-
Monitor for changes in appearance (color, clarity, precipitation) and pH.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Identify and, if possible, quantify any degradation products.
-
Determine the shelf-life of the solution under each storage condition based on acceptable limits (e.g., not more than 10% loss of potency).
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately assessing the stability of this compound.
-
Forced Degradation Study:
-
Subject this compound solutions to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
For example:
-
Acid: 0.1 M HCl at 60°C for 24 hours.
-
Base: 0.1 M NaOH at room temperature for 1 hour.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
-
Chromatographic Method Development:
-
Use a reverse-phase C18 column.
-
Develop a mobile phase gradient (e.g., using a mixture of an acidic buffer like phosphate or formate and an organic solvent like acetonitrile or methanol) that can resolve the main this compound peak from all degradation product peaks.
-
Use a PDA (Photodiode Array) or UV detector set at a wavelength that provides a good response for this compound (e.g., around 233 nm or 254 nm for epirubicin).
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for a typical stability study.
Caption: A logical approach to troubleshooting.
References
- 1. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical stability of Epirubicin Accord 2 mg/mL in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]
Berubicin In Vitro Efficacy Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of Berubicin in vitro.
Troubleshooting Guide: Low Efficacy of this compound
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in in vitro experiments.
| Observation | Potential Cause | Recommended Action |
| Complete lack of or very low cytotoxicity in sensitive cell lines. | This compound Degradation: this compound, like other anthracyclines, can be sensitive to light and pH changes in the culture media. | Prepare fresh dilutions of this compound for each experiment from a stock solution stored at -20°C or -80°C in the dark. Minimize exposure of this compound-containing media to light by using amber tubes and covering plates with foil. Ensure the pH of the cell culture medium is maintained within the optimal range (typically 7.2-7.4). |
| Incorrect Drug Concentration: Errors in calculating dilutions or preparing stock solutions. | Double-check all calculations for dilutions. Verify the initial concentration of the this compound stock solution. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line. | |
| Cell Line Misidentification or Contamination: The cell line being used may not be what it is believed to be, or it could be contaminated with a more resistant cell type. | Authenticate your cell line using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination. | |
| Higher than expected IC50 values. | Suboptimal Cell Health: Cells that are unhealthy or in a non-proliferative state will be less susceptible to chemotherapeutic agents that target dividing cells. | Ensure cells are in the exponential growth phase at the time of treatment. Regularly monitor cell viability and morphology. Use cells from a low passage number. |
| High Seeding Density: A high cell density can reduce the effective concentration of the drug per cell and can also be affected by contact inhibition of proliferation. | Optimize cell seeding density for your specific cell line and assay duration to ensure they are still proliferating at the end of the experiment. | |
| Drug-Serum Protein Interaction: this compound may bind to proteins in the fetal bovine serum (FBS), reducing its bioavailability. | Consider reducing the serum concentration during the drug treatment period if your cell line can tolerate it. Alternatively, perform the assay in a serum-free medium for a short duration. | |
| Inconsistent results between experiments. | Variability in Experimental Conditions: Minor variations in incubation time, cell density, or reagent preparation can lead to inconsistent results. | Standardize all experimental parameters. Ensure consistent incubation times and precise cell seeding. Prepare fresh reagents for each experiment. |
| Precipitation of this compound: this compound may precipitate out of the solution, especially at higher concentrations or if not properly dissolved. | Visually inspect the media containing this compound for any signs of precipitation before adding it to the cells. Prepare stock solutions in an appropriate solvent like DMSO and ensure it is fully dissolved before further dilution in culture media. Perform serial dilutions to avoid shocking the drug out of solution. | |
| Efficacy plateaus at higher concentrations. | Intrinsic or Acquired Resistance: The cell line may have intrinsic resistance mechanisms or may have developed resistance over time in culture. | This compound is designed to circumvent P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1) mediated resistance.[1] However, other resistance mechanisms common to anthracyclines could be at play. Consider investigating the expression of other ABC transporters or alterations in topoisomerase II. |
| Assay Limitations: The chosen cytotoxicity assay may not be suitable or may have reached its detection limit. | Consider using an alternative cytotoxicity assay to confirm the results. For example, if using an MTT assay, you could try a crystal violet assay or a live/dead cell stain followed by flow cytometry. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an anthracycline that acts as a topoisomerase II inhibitor. It intercalates into DNA and inhibits the topoisomerase II enzyme, which is crucial for DNA replication and transcription. This leads to DNA damage and ultimately induces apoptosis in rapidly dividing cancer cells.[2][3]
Q2: What are the known IC50 values for this compound in glioblastoma cell lines?
A2: The IC50 values for this compound can vary between different cell lines. Below is a table summarizing some reported IC50 values for this compound in comparison to Doxorubicin in glioblastoma and other cancer cell lines.
Q3: Is this compound susceptible to common multidrug resistance mechanisms?
A3: this compound was specifically designed to overcome resistance mediated by the P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1) efflux pumps, which are common mechanisms of resistance to other anthracyclines.[1]
Q4: How should I prepare and store this compound for in vitro experiments?
A4: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Working solutions should be freshly prepared for each experiment by diluting the stock solution in cell culture medium. Protect all this compound solutions from light.
Q5: My cells seem to be developing resistance to this compound over time. What could be the cause?
A5: While this compound is designed to evade certain resistance mechanisms, prolonged exposure to any chemotherapeutic agent can lead to the development of acquired resistance. Potential mechanisms, based on general knowledge of anthracycline resistance, could include:
-
Alterations in the expression or function of topoisomerase II.
-
Upregulation of other, less common, drug efflux pumps.
-
Enhanced DNA damage repair mechanisms.
-
Changes in apoptotic signaling pathways.
Investigating these possibilities would require further molecular and cellular analyses of your resistant cell population.
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity of this compound and Doxorubicin in Glioblastoma Cell Lines
| Cell Line | Tumor Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) |
| U-251 | Glioblastoma | 4.7 | 62.3 |
| U-87 | Glioblastoma | 50.3 | 163.8 |
Data sourced from a CNS Pharmaceuticals ASCO Poster.
Table 2: Comparative In Vitro Cytotoxicity of this compound and Doxorubicin in Other Cancer Cell Lines
| Cell Line | Tumor Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) |
| D556 | Medulloblastoma | 5.1 | 36.0 |
| DAOY-WT | Medulloblastoma | 13.0 | 47.0 |
| GL261 | Murine Glioma | 11.5 | 46.2 |
| BT-58 | Ependymoma | 36.5 | 124.0 |
Data sourced from a CNS Pharmaceuticals ASCO Poster.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Glioblastoma cells (e.g., U-251, U-87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in their exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest this compound concentration (vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: this compound's mechanism of action as a topoisomerase II inhibitor.
Caption: Troubleshooting workflow for low this compound in vitro efficacy.
Caption: Logical relationships of potential this compound resistance mechanisms.
References
Preventing Berubicin precipitation in cell culture media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Berubicin in cell culture experiments and to troubleshoot common issues, particularly the prevention of its precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro use?
Q2: Why does this compound precipitate when I add it to my cell culture medium?
A2: this compound, like other anthracyclines, is sparingly soluble in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS).[2] When a highly concentrated DMSO stock solution is diluted directly into the aqueous medium, the drastic change in solvent polarity can cause the compound to precipitate out of solution.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: this compound hydrochloride powder should be stored at 4°C, sealed, and protected from moisture. Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a topoisomerase II inhibitor. It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which in turn triggers cell cycle arrest and apoptosis.[3]
Q5: What is a safe concentration of DMSO to use in my cell culture experiments?
A5: It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. The tolerance to DMSO can be cell line-dependent, so it is advisable to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in media | Abrupt change in solvent polarity. | Perform a serial dilution. First, create an intermediate dilution of the this compound DMSO stock in a small volume of sterile PBS or serum-free medium. Then, add this intermediate dilution to the final volume of complete cell culture medium. This gradual decrease in solvent polarity helps to maintain solubility. |
| High concentration of this compound in the final working solution. | Determine the optimal, non-precipitating working concentration range for your specific cell line and media combination by preparing a dilution series and observing for any precipitation. | |
| Interaction with serum proteins. | If your experiment allows, prepare the final this compound dilution in serum-free or low-serum media. If serum is required, add the diluted this compound solution to the complete medium slowly while gently swirling to ensure rapid mixing. | |
| Cloudy or hazy appearance of the culture medium | Formation of fine precipitates over time. | Ensure the pH of the cell culture medium is stable and within the optimal range for both your cells and the drug's stability. Avoid exposing this compound-containing media to prolonged periods of bright light. Prepare fresh working solutions for each experiment. |
| Adsorption to plasticware. | Use low-protein-binding plasticware (e.g., polypropylene tubes and pipette tips) for the preparation and storage of this compound solutions to minimize loss of the compound due to adsorption. | |
| Inconsistent experimental results | Degradation of this compound. | Follow the recommended storage conditions for both the powder and stock solutions. Avoid repeated freeze-thaw cycles of the DMSO stock. Protect solutions from light. |
| Inaccurate concentration due to precipitation. | Visually inspect your prepared solutions for any signs of precipitation before adding them to your cell cultures. If precipitation is observed, do not use the solution. Prepare a fresh solution following the recommended dilution protocol. |
Data Presentation
This compound Solubility
| Compound | Solvent | Solubility | Notes |
| This compound (free base) | DMSO | 100 mg/mL | Hygroscopic. Use newly opened DMSO for best results. |
| Doxorubicin (hydrochloride) (related anthracycline) | DMSO | ~10 mg/mL | |
| Doxorubicin (hydrochloride) (related anthracycline) | Ethanol | ~1 mg/mL | |
| Doxorubicin (hydrochloride) (related anthracycline) | Water/Aqueous Buffers | Sparingly soluble | A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes (e.g., polypropylene)
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound hydrochloride powder. For a 1 mL 10 mM stock solution, weigh out 6.70 mg of this compound hydrochloride (Molecular Weight: 670.1 g/mol ).
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration. For 6.70 mg, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear. Gentle warming to 37°C can aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Serial Dilution): Prepare an intermediate dilution of the stock solution in sterile PBS or serum-free medium. For example, to prepare a final concentration of 10 µM, you can first make a 1:10 intermediate dilution of the 10 mM stock to 1 mM in PBS (e.g., 2 µL of 10 mM stock + 18 µL of PBS).
-
Final Dilution: Add the appropriate volume of the intermediate dilution to the pre-warmed complete cell culture medium to achieve the final desired concentration. For a 10 µM final concentration from a 1 mM intermediate dilution, you would perform a 1:100 dilution (e.g., 10 µL of 1 mM intermediate dilution into 990 µL of complete medium).
-
Gently mix the final working solution by inverting the tube or pipetting slowly. Avoid vigorous vortexing which can cause precipitation.
-
Add the this compound working solution to your cell cultures immediately.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium as is present in the this compound-treated samples.
Visualizations
This compound's Mechanism of Action: Topoisomerase II Inhibition
Caption: this compound's inhibitory action on the Topoisomerase II pathway.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions for cell culture.
References
Technical Support Center: Off-Target Effects of Berubicin in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Berubicin in preclinical models. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound is a doxorubicin analog designed to cross the blood-brain barrier. Its primary on-target mechanism is the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell proliferation in rapidly dividing cancer cells.[1][2]
The most significant off-target effect observed in preclinical and clinical studies is myelosuppression, specifically neutropenia and thrombocytopenia, which is a common dose-limiting toxicity for anthracyclines.[3][4] A key characteristic of this compound highlighted in numerous studies is its favorable safety profile concerning cardiotoxicity and neurotoxicity, common off-target effects of other anthracyclines like doxorubicin.[5]
Q2: How does the cardiotoxicity profile of this compound compare to Doxorubicin in preclinical models?
A2: While specific preclinical cardiotoxicity data for this compound is not extensively published, studies on the closely related next-generation anthracycline, Annamycin, provide valuable insights. In comparative preclinical studies, Annamycin demonstrated a significantly better cardiac safety profile than doxorubicin.
-
In Vitro Studies: In cultures of human cardiomyocytes, Annamycin had a limited impact on contractility, viability, and electric potential at concentrations up to 1.5 µM. In contrast, doxorubicin caused significant perturbations at 0.5 µM. In rat H9c2 cardiomyoblasts, Annamycin was found to be 14-fold less cytotoxic than doxorubicin.
-
In Vivo Studies: Murine models treated with therapeutic doses of Annamycin showed no evidence of cardiotoxicity, whereas doxorubicin-treated mice exhibited cytoplasmic vacuolation of cardiac myocytes.
Q3: What is the proposed mechanism for the reduced cardiotoxicity of this compound and related analogs?
A3: The exact mechanism for the reduced cardiotoxicity of this compound is not fully elucidated in the available literature. However, research on the related analog, Annamycin, challenges the long-held belief that inhibition of topoisomerase II beta (Top2β) is the primary driver of anthracycline-induced cardiotoxicity. Interestingly, Annamycin is a more potent inhibitor of Top2β than doxorubicin, yet it exhibits a superior cardiac safety profile. This suggests that other off-target effects of doxorubicin, which are less pronounced with this compound and Annamycin, may be responsible for its cardiotoxic effects.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Non-Target Cells
Possible Cause: The inherent cytotoxic nature of anthracyclines, even those with improved safety profiles, can lead to effects on non-cancerous cells at high concentrations.
Troubleshooting Steps:
-
Review Dosing and Concentration: Ensure that the concentrations of this compound used in your in vitro assays are clinically relevant and based on established preclinical data.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemotherapeutic agents. Consider performing a dose-response curve to determine the IC50 of this compound for your specific cell line.
-
Comparative Analysis: Include a positive control, such as doxorubicin, to benchmark the cytotoxicity of this compound in your experimental system. Based on data from related compounds, you should expect to see significantly lower cytotoxicity with this compound compared to doxorubicin in non-target cells.
Issue 2: Observing Signs of Cardiotoxicity in Animal Models
Possible Cause: While this compound is designed for reduced cardiotoxicity, high doses or specific experimental conditions could potentially lead to cardiac stress.
Troubleshooting Steps:
-
Confirm Dosing and Administration: Verify that the dosage and administration route are consistent with established preclinical protocols for this compound.
-
Monitor Cardiac Biomarkers: If cardiotoxicity is suspected, measure established biomarkers such as cardiac troponins (cTnI) and lactate dehydrogenase (LDH) in serum.
-
Histopathological Analysis: Conduct a thorough histopathological examination of heart tissue, looking for signs of myocyte damage, such as cytoplasmic vacuolation, which is a hallmark of doxorubicin-induced cardiotoxicity.
-
Functional Assessment: If available, utilize techniques like echocardiography to assess cardiac function in vivo.
Issue 3: Inconsistent Results in Blood-Brain Barrier Penetration Studies
Possible Cause: Experimental variability in animal models or assay techniques can lead to inconsistent measurements of blood-brain barrier (BBB) penetration.
Troubleshooting Steps:
-
Animal Model Considerations: Ensure the use of a consistent and well-characterized animal model. Factors such as age, sex, and strain can influence BBB permeability.
-
Pharmacokinetic Analysis: Conduct a thorough pharmacokinetic study to measure the concentration of this compound in both plasma and brain tissue over time. Preclinical studies have shown that this compound is retained in brain and brain tumor tissue for over 24 hours.
-
Metabolite Analysis: Consider the presence of metabolites, such as berubicinol, which may have different BBB penetration properties and cytotoxic activities.
Quantitative Data
Table 1: Comparative In Vitro Cytotoxicity of Annamycin and Doxorubicin in Cardiomyocytes
| Cell Line | Compound | IC50 (nM) | Fold Difference |
| Rat H9c2 Cardiomyoblasts | Annamycin | 1,264 | 14-fold less toxic |
| Doxorubicin | 88 |
Data from a study on the closely related this compound analog, Annamycin.
Table 2: Comparative In Vitro Inhibition of Topoisomerase II Isoforms by Annamycin and Doxorubicin
| Topoisomerase Isoform | Compound | IC50 (µM) |
| Topoisomerase IIα | Annamycin | 0.23 ± 0.06 |
| Doxorubicin | 0.65 ± 0.22 | |
| Topoisomerase IIβ | Annamycin | 0.22 ± 0.06 |
| Doxorubicin | 0.34 ± 0.31 |
Data from a study on the closely related this compound analog, Annamycin.
Experimental Protocols
Protocol 1: Assessment of In Vitro Cardiotoxicity using Human iPSC-Derived Cardiomyocytes
-
Cell Culture: Culture human induced pluripotent stem cell (iPSC)-derived cardiomyocytes according to the manufacturer's instructions until a synchronously beating monolayer is formed.
-
Drug Treatment: Treat the cells with a dose range of this compound and a positive control (Doxorubicin) for 72 hours.
-
Real-Time Cell Analysis (RTCA): Use a system like the xCELLigence RTCA CardioECR to continuously monitor cell viability (impedance), contractility, and electrophysiology.
-
Data Analysis: Analyze the data to determine the impact of each compound on cardiomyocyte beating rate, contractility amplitude, and field potential duration.
Protocol 2: In Vivo Assessment of Cardiotoxicity in a Murine Model
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
Drug Administration: Administer this compound or a vehicle control intravenously at a therapeutic dose (e.g., 4 mg/kg) weekly for a predetermined period (e.g., 12 weeks).
-
Monitoring: Monitor the animals for signs of toxicity, including weight loss and changes in behavior.
-
Serum Biomarker Analysis: At the end of the study, collect blood samples and measure serum levels of cardiac troponin I (cTnI) and lactate dehydrogenase (LDH).
-
Histopathology: Euthanize the animals and perform a gross pathological examination of the heart. Fix the heart tissue in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E). A veterinary pathologist should examine the slides for any signs of cardiotoxicity.
Visualizations
Caption: On-target and off-target effects of this compound.
Caption: Workflow for preclinical cardiotoxicity assessment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. discover-pharma.com [discover-pharma.com]
- 3. RTID-03. DESIGN AND INITIATION OF PIVOTAL STUDIES FOR this compound, A NOVEL, POTENT TOPOISOMERASE II POISON FOR THE TREATMENT OF RECURRENT GLIOBLASTOMA MULTIFORME (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.cnspharma.com [assets.cnspharma.com]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Preclinical Cardiac Safety Evaluation of Berubicin
Introduction
Berubicin is a novel anthracycline designed to cross the blood-brain barrier, offering a potential new treatment for aggressive brain cancers like glioblastoma multiforme. A significant advantage of this compound observed in clinical trials is its favorable cardiac safety profile, with a notable absence of the cardiotoxicity that typically limits the use of other anthracyclines.[1] While these findings are promising, rigorous preclinical evaluation in animal models remains a critical step to fully characterize its cardiac safety profile, especially at varying doses and treatment durations.
This technical support center provides guidance for researchers on designing and conducting animal studies to assess the cardiac safety of this compound. The focus is on robust experimental design, monitoring for potential cardiac effects, and providing a comparative context with well-established cardiotoxic anthracyclines like doxorubicin.
Frequently Asked Questions (FAQs)
Q1: this compound has not shown cardiotoxicity in clinical trials. Why is it still important to conduct rigorous cardiac safety studies in animals?
A1: While clinical data is encouraging, comprehensive preclinical studies are essential for several reasons:
-
Dose-Ranging and Chronic Exposure: Animal studies allow for testing a wider range of doses and longer exposure durations than may be ethically feasible in early-phase human trials. This helps to identify any potential dose-dependent or cumulative cardiotoxic effects.
-
Mechanism of Action: Preclinical models provide an opportunity to investigate the molecular mechanisms underlying this compound's apparently safer cardiac profile compared to other anthracyclines.
-
Regulatory Requirements: Regulatory agencies typically require a thorough preclinical safety package, including detailed cardiovascular assessments, before approving a new drug.
-
Identifying Susceptible Populations: Animal models can be used to explore whether specific genetic predispositions or comorbidities could increase the risk of cardiotoxicity.
Q2: What are the most critical parameters to monitor in a preclinical cardiac safety study for a novel anthracycline?
A2: A multi-pronged approach is recommended, including:
-
Cardiac Function: Serial echocardiography to measure parameters like Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[2][3]
-
Myocardial Injury Biomarkers: Serum levels of cardiac troponin I (cTnI) and T (cTnT), as well as natriuretic peptides like NT-proBNP.[4][5]
-
Histopathology: Microscopic examination of heart tissue to identify any cellular damage, inflammation, fibrosis, or vacuolization.
-
General Health: Regular monitoring of body weight, food and water intake, and clinical signs of distress.
Q3: How should I design my animal study to effectively assess the cardiac safety of this compound?
A3: A robust study design should include:
-
Control Groups: A vehicle control group and a positive control group treated with a known cardiotoxic agent like doxorubicin. This allows for a direct comparison of this compound's effects.
-
Dose Selection: Include a range of this compound doses, including a therapeutically relevant dose and a higher dose to assess for a safety margin.
-
Study Duration: Consider both acute (single high dose) and chronic (multiple lower doses) administration models to mimic different clinical scenarios.
-
Animal Model: Spraque-Dawley rats and various mouse strains are commonly used for cardiotoxicity studies. The choice may depend on the specific research question and available resources.
Troubleshooting Guides
Issue 1: High variability in echocardiography measurements within the same experimental group.
-
Possible Cause: Inconsistent animal positioning, transducer placement, or depth of anesthesia.
-
Solution:
-
Standardized Protocol: Implement a strict, standardized protocol for all echocardiography procedures, including consistent animal handling and imaging planes.
-
Anesthesia Management: Use a consistent anesthetic regimen and monitor vital signs to ensure a stable plane of anesthesia throughout the imaging session.
-
Blinded Analysis: The individual performing the echocardiography analysis should be blinded to the treatment groups to minimize bias.
-
Issue 2: The positive control group (doxorubicin-treated) is not showing significant signs of cardiotoxicity.
-
Possible Cause: Insufficient cumulative dose of doxorubicin, inappropriate route of administration, or the chosen animal strain is less sensitive.
-
Solution:
-
Verify Dosing Regimen: Review the literature to ensure your doxorubicin dosing protocol (dose per injection and frequency) is sufficient to induce cardiotoxicity in your chosen animal model. Cumulative doses of 15-20 mg/kg in rats, administered over several weeks, are often effective.
-
Route of Administration: Intraperitoneal (IP) or intravenous (IV) injections are standard for doxorubicin administration in these models. Ensure proper administration technique.
-
Strain Sensitivity: Some rodent strains may be more resistant to doxorubicin-induced cardiotoxicity. Consider a pilot study to confirm the sensitivity of your chosen strain.
-
Issue 3: Serum biomarker levels (e.g., cTnI) are not elevated, but there are signs of cardiac dysfunction in echocardiography.
-
Possible Cause: The timing of blood collection may have missed the peak biomarker release. Also, some cardiac dysfunction may occur without overt myocyte necrosis.
-
Solution:
-
Time Course Analysis: In a pilot study, collect blood samples at multiple time points after drug administration to determine the peak timing of biomarker release.
-
Comprehensive Assessment: Rely on a combination of functional (echocardiography), biochemical (biomarkers), and structural (histopathology) data for a complete picture of cardiac health. Do not rely on a single parameter.
-
Consider Other Biomarkers: Evaluate other markers like NT-proBNP, which can indicate cardiac stress and ventricular dysfunction even in the absence of significant myocyte death.
-
Quantitative Data Summary
The following tables summarize typical quantitative data from studies of doxorubicin-induced cardiotoxicity in animal models. This data can serve as a benchmark when evaluating the cardiac safety of this compound.
Table 1: Doxorubicin Dosing Regimens for Inducing Cardiotoxicity in Rodents
| Animal Model | Route of Administration | Dosing Schedule | Cumulative Dose (mg/kg) | Reference |
| Rat | Intraperitoneal (IP) | 2.5 mg/kg, twice weekly for 4 weeks | 20 | |
| Rat | Intraperitoneal (IP) | 2.15 mg/kg, 7 times over 3 weeks | 15.05 | |
| Mouse | Intraperitoneal (IP) | 4 mg/kg, single injections at intervals | 24 | |
| Rabbit | Intravenous (IV) | 1.0 mg/kg, twice weekly for 4-6 weeks | 8-12 |
Table 2: Expected Changes in Cardiac Parameters in Doxorubicin-Treated Rodents
| Parameter | Expected Change in Doxorubicin Group | Method of Assessment | Reference |
| Left Ventricular Ejection Fraction (LVEF) | Decrease | Echocardiography | |
| Left Ventricular Fractional Shortening (FS) | Decrease | Echocardiography | |
| Serum Cardiac Troponin I/T (cTnI/cTnT) | Increase | ELISA / Immunoassay | |
| Serum NT-proBNP | Increase | ELISA / Immunoassay | |
| Myocardial Fibrosis | Increase | Histopathology (e.g., Masson's Trichrome) | |
| Myocyte Vacuolization | Present | Histopathology (H&E stain) |
Experimental Protocols
1. Echocardiography for Cardiac Function Assessment in Mice
-
Anesthesia: Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance). Monitor heart rate and respiration.
-
Preparation: Remove chest hair using a depilatory cream one day prior to imaging. Place the mouse in a supine position on a heated platform with integrated ECG electrodes.
-
Imaging: Apply pre-warmed ultrasound gel to the chest. Use a high-frequency linear array transducer to obtain two-dimensional images in the parasternal long-axis (PLAX) and short-axis (PSAX) views.
-
M-Mode Acquisition: From the PSAX view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.
-
Calculations: LVEF and FS are calculated from the M-mode measurements using the system's software. At least three consecutive cardiac cycles should be averaged for each measurement.
2. Serum Biomarker Analysis
-
Blood Collection: Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Sample Processing: Allow blood to clot at room temperature, then centrifuge to separate serum. Store serum at -80°C until analysis.
-
Analysis: Use commercially available ELISA or immunoassay kits specific for rat or mouse cardiac troponin I (cTnI), cardiac troponin T (cTnT), and/or NT-proBNP. Follow the manufacturer's instructions for the assay.
3. Histopathological Evaluation of Heart Tissue
-
Tissue Collection: At the end of the study, euthanize the animals and excise the hearts.
-
Fixation: Fix the hearts in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Sectioning: Process the fixed tissues, embed in paraffin, and cut 4-5 µm sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology, including myocyte vacuolization, inflammation, and necrosis.
-
Masson's Trichrome: To assess the degree of interstitial fibrosis (collagen stains blue).
-
-
Microscopic Analysis: A pathologist blinded to the treatment groups should examine the slides and score the degree of any observed cardiac lesions.
Visualizations
Caption: General signaling pathway of anthracycline-induced cardiotoxicity.
Caption: Experimental workflow for a preclinical cardiac safety study.
Caption: Decision tree for investigating unexpected cardiac findings.
References
- 1. discover-pharma.com [discover-pharma.com]
- 2. What is considered cardiotoxicity of anthracyclines in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research | In Vivo [iv.iiarjournals.org]
- 4. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating Berubicin Experiments: A Technical Support Guide to Minimize Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you achieve more consistent and reliable results in your Berubicin experiments. By addressing common sources of variability, this guide aims to enhance the reproducibility of your research.
Troubleshooting Guide: Common Issues in this compound Experiments
Variability in in-vitro experiments with this compound, an anthracycline analog, can arise from multiple factors, from initial cell culture to final data analysis. The following table outlines common problems, their potential causes, and recommended solutions with quantitative parameters to help you systematically troubleshoot your assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in viability assays (e.g., MTT, XTT) | Inconsistent cell seeding density. | - Ensure a homogenous single-cell suspension before and during plating. - Pipette slowly and consistently, mixing the cell suspension between plating each row. - Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation for even cell distribution.[1] |
| "Edge effect" due to evaporation. | - Avoid using the outer wells of the microplate for experimental samples.[2] - Fill outer wells with 100-200 µL of sterile PBS or media to create a humidity barrier.[2] | |
| Interference of this compound with the assay chemistry. | - Anthracyclines can directly reduce MTT, leading to false positives.[2] Run a cell-free control with this compound at the highest concentration to check for color change.[2] - If interference is observed, consider alternative assays like ATP-based (e.g., CellTiter-Glo®) or LDH cytotoxicity assays. | |
| Incomplete solubilization of formazan crystals (MTT assay). | - Ensure complete dissolution by gentle pipetting or using a plate shaker for 5-15 minutes after adding the solubilization agent (e.g., DMSO). - Visually confirm the absence of crystals before reading the absorbance. | |
| Inconsistent apoptosis detection (Annexin V/PI staining) | Autofluorescence of this compound. | - this compound, like other anthracyclines, is autofluorescent, particularly when excited by a 488 nm laser, which can interfere with FITC and PI detection. - Use fluorochromes excited by other laser lines (e.g., BV421 for Annexin V) if available. - Run an unstained, this compound-treated control to determine the level of autofluorescence and set compensation accordingly. |
| Loss of apoptotic cells during harvesting. | - Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method. | |
| Incorrect staining procedure. | - Incubate cells with Annexin V before fixation, as fixation can disrupt the cell membrane and lead to non-specific binding. - Use a calcium-containing binding buffer, as Annexin V binding to phosphatidylserine is calcium-dependent. | |
| Poor resolution of cell cycle phases (Flow Cytometry) | Cell clumping. | - Ensure a single-cell suspension by gentle pipetting. - Filter the cell suspension through a 35-70 µm nylon mesh before analysis. |
| RNA contamination when using Propidium Iodide (PI). | - Treat cells with an RNase solution (e.g., 100 µg/mL) for 15-30 minutes at room temperature before PI staining. | |
| Incorrect fixation. | - Fix cells in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Store at 4°C for at least 2 hours. | |
| Low potency or unexpected resistance to this compound | Drug instability or degradation. | - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - Protect this compound solutions from light. |
| Adsorption to plasticware. | - Use low-protein-binding plasticware for preparing and storing this compound solutions. - Pre-wet pipette tips with the solvent before handling the drug solution. | |
| High cell passage number. | - Use cells within a consistent and low passage number range. Phenotypic and genotypic drift can alter drug sensitivity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an anthracycline that acts primarily as a topoisomerase II inhibitor. It intercalates into DNA and disrupts the DNA replication and transcription process, leading to DNA strand breaks. This damage ultimately triggers apoptotic pathways in rapidly dividing cancer cells.
Q2: My MTT assay results show an increase in viability at high this compound concentrations. What could be the cause?
A2: This is a known issue with anthracyclines. The quinone structure of this compound can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal that can be misinterpreted as increased cell viability. To confirm this, run a cell-free control with this compound and the MTT reagent. If you observe a color change, you should consider using an alternative viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®), which is generally less prone to such chemical interference.
Q3: How can I best prepare and store this compound for in-vitro experiments?
A3: this compound hydrochloride is soluble in water and DMSO. For cell culture, it is recommended to prepare a high-concentration stock solution in sterile DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium immediately before use.
Q4: What are the key considerations for flow cytometry experiments with this compound?
A4: The most critical consideration is the intrinsic fluorescence (autofluorescence) of this compound. When excited by the commonly used 488 nm blue laser, this compound emits light across a broad spectrum, which can interfere with the detection of common fluorochromes like FITC and PE. It is essential to run an unstained, this compound-treated control to properly set your detector voltages and compensation. If possible, use fluorochromes that are excited by different lasers (e.g., violet or red lasers) to minimize spectral overlap.
Q5: Should I use 2D or 3D cell culture models for my this compound experiments?
A5: While 2D cell cultures are a standard and convenient method, 3D cell culture models, such as spheroids, can offer a more physiologically relevant microenvironment that may better predict in-vivo drug responses. However, 3D models can introduce their own sources of variability. If transitioning to 3D models, it is crucial to standardize protocols for spheroid formation, size, and drug penetration to ensure reproducibility.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted for use with colored compounds like this compound, incorporating a wash step to minimize interference.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, carefully remove the medium. To minimize interference from this compound's color, wash the cells once with 100 µL of sterile PBS. Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol outlines the steps for detecting apoptosis by flow cytometry.
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time. Include positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Remember to include an unstained, this compound-treated control to account for autofluorescence.
Cell Cycle Analysis: Propidium Iodide Staining
This protocol details the preparation of cells for cell cycle analysis by flow cytometry.
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample. Wash with cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol. Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Use the pulse width and pulse area parameters to exclude doublets and aggregates from the analysis.
Visualizations
This compound's Mechanism of Action and Downstream Signaling
This compound, as an anthracycline, initiates a cascade of cellular events primarily through its interaction with DNA and topoisomerase II. This leads to the activation of the DNA Damage Response (DDR) pathway, culminating in cell cycle arrest and apoptosis.
Caption: A diagram of this compound's signaling pathway leading to apoptosis.
Workflow for Reducing Variability in this compound Experiments
A systematic approach to experimental design and execution is paramount to minimizing variability. The following workflow highlights key checkpoints to ensure data quality and reproducibility.
References
Berubicin Dosage Adjustment for Diverse Tumor Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance and frequently asked questions (FAQs) regarding the dosage and administration of Berubicin (also known as WP744), a promising anthracycline analog capable of crossing the blood-brain barrier. This guide focuses on adjusting this compound dosage for various preclinical tumor models, drawing from available in-vitro and in-vivo data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic analog of doxorubicin and functions primarily as a topoisomerase II inhibitor.[1][2] Its key mechanisms include:
-
Inhibition of DNA and RNA Synthesis: this compound intercalates between the base pairs of DNA and RNA strands, which prevents the replication of rapidly dividing cancer cells.[1][3]
-
Topoisomerase II Inhibition: By inhibiting the topoisomerase II enzyme, this compound prevents the relaxation of supercoiled DNA, thereby blocking DNA transcription and replication.[3]
-
Generation of Free Radicals: It is thought to create iron-mediated free oxygen radicals that cause damage to DNA and cellular membranes.
A significant advantage of this compound is its ability to cross the blood-brain barrier (BBB), making it a candidate for treating central nervous system (CNS) malignancies.
Q2: What is a recommended starting dosage for this compound in a preclinical glioblastoma (GBM) model?
A2: Based on published preclinical studies, a dosage of 10 mg/kg administered via intraperitoneal (i.p.) injection has shown efficacy in an orthotopic mouse model of human glioblastoma (U-87 MG cells). This regimen has been demonstrated to prolong survival in comparison to the standard-of-care chemotherapeutic, temozolomide.
Q3: How can I adjust the this compound dosage for a different tumor model, such as neuroblastoma or lymphoma?
A3: While specific in-vivo dosage data for tumor models other than glioblastoma is limited in publicly available literature, a rational approach to dosage determination for a new tumor model can be formulated. The following workflow and considerations are recommended:
-
In-vitro Sensitivity Assessment: First, determine the in-vitro cytotoxicity of this compound against your tumor cell line of interest. The IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%) from existing studies can provide a baseline for relative sensitivity.
-
Literature Review for Similar Anthracyclines: If data for this compound is unavailable for your specific model, review literature for the parent compound, doxorubicin, or other anthracyclines in that model. This can provide a starting point for dose range finding studies, keeping in mind that this compound has shown greater potency than doxorubicin in several cell lines.
-
Dose Escalation Study: Conduct a dose escalation study in a small cohort of animals to determine the maximum tolerated dose (MTD) of this compound for your specific tumor model and animal strain. Key endpoints for toxicity include body weight loss, changes in behavior, and complete blood counts (CBCs), as myelosuppression is a known dose-limiting toxicity of this compound.
-
Efficacy Studies: Once the MTD is established, efficacy studies can be initiated at doses at and below the MTD to identify a therapeutic window.
Q4: What are the known dose-limiting toxicities (DLTs) for this compound?
A4: In both preclinical and clinical studies, the primary dose-limiting toxicity of this compound is myelosuppression , specifically neutropenia and thrombocytopenia. Importantly, unlike many other anthracyclines, this compound has not been associated with significant cardiotoxicity in clinical trials to date.
Experimental Protocols
In-Vivo Efficacy Study in an Orthotopic Glioblastoma Model
This protocol is based on methodologies suggested by preclinical studies of this compound in glioblastoma.
-
Cell Culture: Human glioblastoma cell lines (e.g., U-87 MG) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nu/nu mice) are used.
-
Intracranial Implantation: A suspension of glioblastoma cells is stereotactically implanted into the brain of the anesthetized mice.
-
Tumor Growth Monitoring: Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Treatment Initiation: Once tumors are established (e.g., a palpable mass or a detectable signal via imaging), treatment is initiated.
-
Dosing Regimen: this compound is administered at a predetermined dose (e.g., 10 mg/kg) via intraperitoneal injection. A control group should receive a vehicle control (e.g., saline).
-
Endpoint Analysis: The primary endpoint is typically overall survival. Secondary endpoints can include tumor growth inhibition (measured by imaging) and histological analysis of tumor tissue at the end of the study.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In-Vitro Cytotoxicity of this compound in Various Human and Murine Cancer Cell Lines
| Cell Line | Tumor Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) |
| D556 | Human Medulloblastoma | 5.1 | 36.0 |
| DAOY-WT | Human Medulloblastoma | 13.0 | 47.0 |
| GL261 | Murine Glioma | 11.5 | 46.2 |
| U-251 | Human Glioblastoma | 4.7 | 62.3 |
| U-87 | Human Glioblastoma | 50.3 | 163.8 |
| BT-58 | Human Ependymoma | 36.5 | 124.0 |
| Toledo | Human B cell lymphoma | 3.1 | 24.5 |
| HD4 | Hodgkin's B cell lymphoma | 4.0 | 43.0 |
| HD2 | Hodgkin's T cell lymphoma | 5.2 | 53.0 |
| HH | Cutaneous T cell lymphoma | 11.6 | 57.4 |
| MJ | Cutaneous T cell lymphoma | 10.0 | 40.0 |
| Daudi | Burkitt lymphoma | 3.4 | 12.2 |
Table 2: Preclinical and Clinical Dosage Information for this compound
| Model/Setting | Tumor Type | Dosage | Administration Route | Reference |
| Orthotopic Mouse Xenograft | Glioblastoma (U-87 MG) | 10 mg/kg | Intraperitoneal (i.p.) | |
| Phase 1 Clinical Trial (MTD) | Recurrent Primary Brain Tumors | 7.5 mg/m²/day for 3 days every 21 days | Intravenous (IV) infusion | |
| Phase 2 Clinical Trial | Recurrent Glioblastoma | 7.1 mg/m² (free base) for 3 days every 21 days | Intravenous (IV) infusion |
Visualizations
References
- 1. wpdpharmaceuticals.com [wpdpharmaceuticals.com]
- 2. RTID-03. DESIGN AND INITIATION OF PIVOTAL STUDIES FOR this compound, A NOVEL, POTENT TOPOISOMERASE II POISON FOR THE TREATMENT OF RECURRENT GLIOBLASTOMA MULTIFORME (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WP744 is a novel anthracycline with enhanced activity against neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Berubicin Delivery Across the Blood-Brain Barrier: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving Berubicin delivery across the blood-brain barrier (BBB). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my in vitro BBB model showing consistently low transendothelial electrical resistance (TEER) values?
A1: Low TEER values indicate poor tight junction formation and a "leaky" barrier in your cell culture model. Here are common causes and troubleshooting steps:
-
Cell Line Choice and Passage Number: Different cell lines (e.g., hCMEC/D3, bEnd.3, primary cells) exhibit varying abilities to form tight barriers. High passage numbers can lead to phenotypic drift and reduced barrier function.
-
Inadequate Cell Seeding Density: If the cell density is too low, the cells may not form a confluent monolayer, which is essential for tight junction formation.
-
Troubleshooting: Optimize cell seeding density. Perform a titration experiment to determine the optimal density for your chosen cell line.
-
-
Culture Conditions: The composition of the culture medium, including serum concentration and growth factors, can significantly impact barrier integrity.
-
Troubleshooting: Ensure the use of appropriate, specialized media for your chosen cell line. Some models require specific supplements like hydrocortisone to enhance TEER[2].
-
-
Lack of Co-culture or Conditioned Media: Endothelial cells of the BBB in vivo are in constant communication with other cell types of the neurovascular unit, such as astrocytes and pericytes. This interaction is crucial for inducing and maintaining the barrier phenotype.
-
Troubleshooting: Implement a co-culture system with astrocytes or pericytes, or use astrocyte-conditioned media. This has been shown to significantly increase TEER values[4].
-
-
Environmental Factors: Temperature fluctuations and improper pH of the culture medium can stress the cells and impair tight junction formation.
-
Troubleshooting: Ensure the incubator provides a stable temperature and CO2 environment. Pre-warm all media and reagents to 37°C before use. Regularly check the pH of your culture medium.
-
-
Measurement Technique: Inconsistent electrode placement or inadequate volume of media in the transwell inserts can lead to variable and inaccurate TEER readings.
-
Troubleshooting: Ensure consistent electrode positioning for all measurements. Maintain adequate and consistent volumes of media in both the apical and basolateral compartments.
-
Q2: I'm observing high variability in this compound permeability across my in vitro BBB model. What could be the cause?
A2: High variability can stem from several factors related to both the biological model and the experimental setup.
-
Inconsistent Barrier Integrity: As discussed in Q1, fluctuations in TEER values between experiments will lead to variable permeability.
-
Troubleshooting: Always measure TEER before and after your permeability assay to ensure the integrity of the monolayer was maintained throughout the experiment. Normalize permeability data to TEER values to account for minor variations.
-
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of the brain endothelial cells. The expression and activity of these transporters can vary between cell passages and culture conditions.
-
Troubleshooting: Characterize the expression of key efflux transporters in your cell model. Use specific inhibitors (e.g., verapamil for P-gp) to confirm the role of efflux in this compound transport.
-
-
This compound Formulation Issues: The stability and solubility of your this compound formulation can affect its effective concentration during the assay.
-
Troubleshooting: Ensure your this compound formulation is fully solubilized and stable in the assay medium. Visually inspect for any precipitation. Consider the use of stabilizing excipients if necessary.
-
Q3: My nanoparticle formulation of this compound shows poor encapsulation efficiency. How can I improve this?
A3: Low encapsulation efficiency is a common challenge in nanoparticle formulation. Here are some strategies to optimize it:
-
Drug-to-Lipid Ratio: The ratio of this compound to the lipid components of your nanoparticles is a critical parameter. An incorrect ratio can lead to drug precipitation or exclusion from the nanoparticle core.
-
Troubleshooting: Systematically vary the drug-to-lipid ratio to find the optimal loading capacity for your specific lipid composition.
-
-
Lipid Composition: The choice of lipids and their molar ratios will influence the nanoparticle structure and its ability to encapsulate the drug.
-
Troubleshooting: Experiment with different lipid compositions. For anthracyclines, formulations often include a combination of neutral, cationic, and PEGylated lipids.
-
-
Formulation Method: The method used to prepare the nanoparticles (e.g., thin-film hydration, microfluidics) can significantly impact encapsulation efficiency.
-
Troubleshooting: If using traditional methods, ensure proper hydration and sonication/extrusion steps. Consider using a microfluidics-based system for more controlled and reproducible nanoparticle formation.
-
-
pH and Buffer Conditions: The pH of the aqueous phase during formulation can affect the charge of both the drug and the lipids, influencing their interaction and encapsulation.
-
Troubleshooting: Optimize the pH of your hydration buffer. For anthracyclines, a pH gradient loading method (e.g., using an ammonium sulfate gradient) is often effective for active loading into liposomes.
-
Troubleshooting Guides
In Vitro BBB Models
| Problem | Possible Causes | Troubleshooting Steps |
| Low TEER Values (<50 Ω·cm² for hCMEC/D3) | 1. High cell passage number. 2. Sub-optimal cell seeding density. 3. Inappropriate culture medium. 4. Lack of astrocyte/pericyte co-culture. 5. Temperature or pH instability. | 1. Use cells below passage 30. 2. Perform a cell density optimization experiment. 3. Use specialized endothelial cell medium with appropriate supplements. 4. Implement co-culture with astrocytes or use astrocyte-conditioned medium. 5. Ensure stable incubator conditions and pre-warm all reagents. |
| High Permeability of Paracellular Markers (e.g., Lucifer Yellow, Dextran) | 1. Incomplete monolayer confluence. 2. Disrupted tight junctions due to cytotoxicity of the test compound. 3. Physical disruption of the monolayer during handling. | 1. Visually confirm confluence using microscopy. 2. Perform a cytotoxicity assay for this compound at the tested concentrations. 3. Handle transwell inserts carefully to avoid scratching the cell monolayer. |
| Inconsistent Efflux Ratio for Known P-gp Substrates | 1. Variable expression of P-gp in the cell line. 2. Insufficient concentration or activity of the P-gp inhibitor. 3. Saturation of the transporter at high substrate concentrations. | 1. Regularly perform immunocytochemistry or western blotting to confirm P-gp expression. 2. Use a well-characterized P-gp inhibitor at an effective concentration (e.g., verapamil). 3. Test a range of substrate concentrations to avoid transporter saturation. |
This compound Formulation
| Problem | Possible Causes | Troubleshooting Steps |
| This compound Precipitation in Aqueous Solution | 1. Poor aqueous solubility of this compound. 2. pH of the solution is not optimal for solubility. 3. High concentration of this compound. | 1. Use a co-solvent system or solubilizing excipients. 2. Determine the optimal pH for this compound solubility and use appropriate buffers. 3. Work with lower, therapeutically relevant concentrations. |
| Low Drug Loading in Nanoparticles | 1. Sub-optimal drug-to-lipid ratio. 2. Inefficient loading method. 3. Instability of the nanoparticle structure. | 1. Optimize the drug-to-lipid ratio through systematic experimentation. 2. For liposomes, consider active loading techniques like pH gradient or ammonium sulfate gradient methods. 3. Evaluate different lipid compositions and include components like cholesterol to improve stability. |
| Nanoparticle Aggregation | 1. Insufficient surface charge or steric stabilization. 2. Inappropriate buffer conditions (ionic strength, pH). 3. High concentration of nanoparticles. | 1. Include charged lipids or PEGylated lipids in the formulation to provide electrostatic or steric repulsion. 2. Optimize the buffer composition to maintain nanoparticle stability. 3. Work with a more dilute nanoparticle suspension. |
| Batch-to-Batch Variability in Nanoparticle Size and PDI | 1. Inconsistent manufacturing process parameters. 2. Instability of the formulation over time. | 1. Standardize all manufacturing parameters (e.g., temperature, mixing speed, sonication time). Consider using a microfluidics-based manufacturing approach for higher reproducibility. 2. Perform stability studies to assess changes in nanoparticle characteristics over time. |
Experimental Protocols
Protocol 1: Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol is adapted from methods for doxorubicin quantification and should be optimized for this compound.
-
Brain Tissue Homogenization:
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold homogenization buffer (e.g., 4 volumes of PBS) containing an internal standard (e.g., daunorubicin).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.
-
-
Protein Precipitation and Extraction:
-
To a known volume of the brain homogenate, add 3 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Sample Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate this compound from its metabolites and the internal standard.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions: Determine the specific precursor and product ion transitions for this compound and the internal standard by infusing pure standards.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound spiked into blank brain homogenate and processed in the same manner as the samples.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of this compound to the internal standard.
-
Protocol 2: In Situ Brain Perfusion in Rats
This is a general protocol and should be adapted for specific experimental needs.
-
Animal Preparation:
-
Anesthetize the rat (e.g., with isoflurane or ketamine/xylazine).
-
Expose the common carotid arteries (CCAs) and external carotid arteries (ECAs).
-
Ligate the pterygopalatine arteries and the superior thyroid arteries.
-
-
Catheterization:
-
Insert catheters retrograde into the ECAs, pointing towards the CCAs.
-
Secure the catheters in place.
-
-
Perfusion:
-
Begin perfusion with a warm (37°C), oxygenated perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate (e.g., 3.5 mL/min per hemisphere).
-
After a brief washout period (e.g., 30 seconds), switch to the perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose).
-
Perfuse for a defined period (e.g., 1-10 minutes).
-
-
Sample Collection:
-
Decapitate the animal and quickly remove the brain.
-
Dissect the brain region of interest on ice.
-
Weigh the tissue samples.
-
-
Analysis:
-
Homogenize the brain tissue and analyze for this compound concentration using LC-MS/MS (as described in Protocol 1).
-
Determine the concentration of the vascular space marker using liquid scintillation counting.
-
-
Calculation of Brain Uptake:
-
Calculate the brain vascular volume.
-
Correct the total amount of this compound in the brain for the amount remaining in the vascular space.
-
Calculate the brain uptake clearance (K_in) or the brain-to-perfusate concentration ratio (R_br).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential pathways for this compound transport across the blood-brain barrier.
Caption: A typical experimental workflow for evaluating this compound BBB delivery systems.
References
- 1. Limitations of the hCMEC/D3 cell line as a model for Aβ clearance by the human blood‐brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hCMEC/D3 cell line as a model of the human blood brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
Berubicin In-Vivo Experimental Technical Support Center
Welcome to the Berubicin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in-vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, second-generation anthracycline and a potent topoisomerase II inhibitor.[1][2] Its primary mechanism involves intercalating between DNA base pairs and inhibiting the topoisomerase II enzyme, which disrupts DNA replication and RNA synthesis, ultimately preventing the proliferation of rapidly growing cancer cells.[1][2] Additionally, this compound is thought to generate iron-mediated free oxygen radicals, which can cause damage to DNA and cellular membranes.[1] A key feature of this compound is its ability to cross the blood-brain barrier (BBB), making it a promising candidate for treating brain tumors like glioblastoma multiforme (GBM).
Q2: What makes this compound different from other anthracyclines like doxorubicin?
A2: this compound was specifically engineered to overcome some of the key limitations of traditional anthracyclines. Firstly, it can effectively cross the blood-brain barrier, a significant hurdle for many chemotherapy drugs. Secondly, it is designed to circumvent multidrug resistance (MDR) mechanisms mediated by P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1), which are common causes of treatment failure. Notably, clinical studies have shown that this compound does not exhibit the cardiotoxicity commonly associated with doxorubicin and other anthracyclines.
Q3: What are the known dose-limiting toxicities of this compound in in-vivo studies?
A3: Based on clinical trial data, the primary dose-limiting toxicity (DLT) of this compound is myelosuppression, specifically neutropenia and thrombocytopenia. In a Phase 1 study, the maximum tolerated dose (MTD) was determined to be 7.5 mg/m²/day when administered for three consecutive days.
Q4: In which animal models has this compound shown efficacy?
A4: Preclinical studies have demonstrated this compound's efficacy in orthotopic mouse intracranial glioma models, where it has been shown to prolong survival compared to the standard-of-care agent, temozolomide. These studies also indicated that this compound has a greater infiltration into tumor tissue compared to normal brain tissue.
Troubleshooting Guides
This section provides solutions to common problems that may arise during this compound in-vivo experiments.
Issue 1: Inconsistent Tumor Growth in Xenograft Models
Problem: You are observing high variability in tumor size and growth rates in your subcutaneous or orthotopic xenograft models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Health and Viability | Ensure that the cancer cells used for implantation are in the logarithmic growth phase and have high viability (>90%). |
| Inconsistent Cell Number | Carefully count the cells before injection to ensure each animal receives the exact same number of cells. |
| Injection Technique | For subcutaneous models, ensure the injection is consistently made in the same anatomical location and at the same depth. For orthotopic models, use a stereotactic frame to ensure precise and consistent injection into the brain. |
| Animal Strain and Health | Use a consistent and well-characterized immunocompromised mouse or rat strain. Ensure all animals are of a similar age and weight and are free from any underlying health issues. |
| Tumor Measurement | Use a standardized method for measuring tumor volume (e.g., caliper measurements for subcutaneous tumors, bioluminescence or MRI for orthotopic tumors) and have the same person perform the measurements to reduce inter-operator variability. |
Issue 2: Unexpected Animal Toxicity or Mortality
Problem: You are observing higher than expected toxicity or mortality in your experimental animals, even at doses reported in the literature.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formulation and Solubility Issues | This compound hydrochloride is soluble in water. However, ensure the drug is fully dissolved in a suitable vehicle (e.g., sterile saline) before injection. Precipitated drug can lead to embolism and toxicity. Prepare fresh solutions for each experiment. |
| Route and Speed of Administration | For intravenous injections, administer the solution slowly to avoid acute toxic effects. Ensure the injection is truly intravenous and not perivascular, which can cause local tissue necrosis. |
| Animal Health Status | Underlying health issues in the animals can increase their sensitivity to the drug. Ensure all animals are healthy before starting the experiment. |
| Dose Calculation | Double-check your dose calculations, especially when converting from human doses (mg/m²) to animal doses (mg/kg). |
| Monitoring | Implement a robust monitoring plan, including daily body weight measurements, assessment of clinical signs (e.g., lethargy, ruffled fur), and regular blood sampling to monitor for hematological toxicity (neutropenia, thrombocytopenia). |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound vs. Doxorubicin
| Cell Line | Tumor Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) |
| U-251 | Glioblastoma | 4.7 | 62.3 |
| U-87 | Glioblastoma | 50.3 | 163.8 |
| GL261 | Murine Glioma | 11.5 | 46.2 |
| D556 | Human Medulloblastoma | 5.1 | 36.0 |
| DAOY-WT | Human Medulloblastoma | 13.0 | 47.0 |
Data sourced from a 2022 ASCO poster by CNS Pharmaceuticals.
Table 2: Common Adverse Events of this compound in a Phase 2 Glioblastoma Trial
| Adverse Event | Any Grade (%) | Grade 3-5 (%) |
| Fatigue | 26.7 | 0 |
| Decreased neutrophil count | 20.0 | 8.6 |
| Headache | 17.1 | 5.7 |
| Nausea | 17.1 | 0 |
| Decreased lymphocyte count | 13.3 | 8.6 |
| Anemia | 13.3 | 1.9 |
| Decreased white blood cell count | 12.4 | 7.6 |
| Asthenia | 10.5 | 2.9 |
Data from a 2023 presentation on the Phase 2 trial (NCT04762069).
Experimental Protocols
Key Experiment: Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the efficacy of this compound in an intracranial tumor model.
Methodology:
-
Cell Culture: Culture a human glioblastoma cell line (e.g., U-251 or U-87) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Intracranial Cell Implantation:
-
Anesthetize the mouse.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull over the desired brain region (e.g., the striatum).
-
Slowly inject a suspension of glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL of sterile PBS) into the brain parenchyma.
-
Seal the burr hole with bone wax.
-
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
This compound Administration:
-
Once tumors are established (e.g., a palpable size for subcutaneous models or a detectable signal for orthotopic models), randomize the animals into treatment and control groups.
-
Formulation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration. Prepare fresh on the day of injection.
-
Administration: Administer this compound via intravenous (tail vein) injection. A typical dosing schedule, based on clinical trials, could be daily injections for 3 consecutive days, followed by a rest period. Doses should be determined based on dose-range-finding studies in the specific animal model.
-
-
Efficacy and Toxicity Assessment:
-
Monitor animal body weight and clinical signs of toxicity daily.
-
Measure tumor volume regularly.
-
The primary endpoint is typically overall survival.
-
At the end of the study, collect blood for complete blood count (CBC) to assess myelosuppression.
-
Harvest tumors and brains for histological and molecular analysis.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In-vivo experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Validation & Comparative
A Comparative Guide to Berubicin and Other Topoisomerase II Inhibitors for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of Berubicin, a promising topoisomerase II inhibitor, with other established agents in the same class. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of performance, supported by experimental data, to inform preclinical and clinical research decisions.
Introduction to Topoisomerase II Inhibitors
Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. Their essential role in cell proliferation has made them a key target for anticancer therapies. Topoisomerase II inhibitors function by trapping the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[1][2] This class of drugs includes well-established chemotherapeutic agents such as doxorubicin, etoposide, and mitoxantrone.
This compound is a novel synthetic anthracycline that has demonstrated the ability to cross the blood-brain barrier, a significant advantage for treating brain cancers like glioblastoma.[2][3][4] Preclinical studies have shown its potent cytotoxic effects in various cancer cell lines.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a biological function. The following tables summarize the IC50 values for this compound and other topoisomerase II inhibitors across a range of cancer cell lines, providing a quantitative comparison of their cytotoxic activity.
Table 1: IC50 Values of this compound vs. Doxorubicin in Various Cancer Cell Lines
| Cell Line | Tumor Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Ratio (Dox/Berubicin) |
| U-251 | Glioblastoma | 4.7 | 62.3 | 13.3 |
| U-87 | Glioblastoma | 50.3 | 163.8 | 3.3 |
| D556 | Medulloblastoma | 5.1 | 36.0 | 7.1 |
| DAOY-WT | Medulloblastoma | 13.0 | 47.0 | 3.6 |
| GL261 | Murine Glioma | 11.5 | 46.2 | 4.0 |
| Toledo | B cell lymphoma | 3.1 | 24.5 | 7.9 |
| HD4 | Hodgkin's B cell lymphoma | 4.0 | 43.0 | 10.8 |
| HD2 | Hodgkin's T cell lymphoma | 5.2 | 53.0 | 10.2 |
| HH | Cutaneous T cell lymphoma | 11.6 | 57.4 | 4.9 |
| MJ | Cutaneous T cell lymphoma | 10.0 | 40.0 | 4.0 |
| Daudi | Burkitt lymphoma | 3.4 | 12.2 | 3.6 |
| NCI-H522 | Lung Cancer | 3.40 | 8.32 | 2.4 |
| A549 | Lung Cancer | 1.07 | 4.68 | 4.4 |
| SW480 | Colon Cancer | 2.99 | 8.26 | 2.8 |
| HT-29 | Colon Cancer | 3.66 | 23.40 | 6.4 |
| AsPC-1 | Pancreatic Cancer | 5.62 | 80.50 | 14.3 |
| BxPC-3 | Pancreatic Cancer | 4.05 | 15.70 | 3.9 |
| Capan-1 | Pancreatic Cancer | 5.30 | 30.75 | 5.8 |
| OVCAR-3 | Ovarian Cancer | 5.31 | 11.53 | 2.2 |
Data sourced from a 2022 ASCO poster by CNS Pharmaceuticals.
Table 2: IC50 Values of Other Topoisomerase II Inhibitors in Various Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Doxorubicin | A549 | Lung Cancer | 0.23 | 72 |
| NCI-H1299 | Lung Cancer | Significantly higher than other lung lines | 72 | |
| PC3 | Prostate Cancer | 8.00 | 48 | |
| HeLa | Cervical Cancer | 1.00 | 48 | |
| LNCaP | Prostate Cancer | 0.25 | 48 | |
| HepG2 | Liver Cancer | 12.18 | 24 | |
| MCF-7 | Breast Cancer | 2.50 | 24 | |
| Etoposide | A549 | Lung Cancer | 3.49 | 72 |
| BGC-823 | Gastric Cancer | 43.74 | Not Specified | |
| HeLa | Cervical Cancer | 209.90 | Not Specified | |
| HepG2 | Liver Cancer | 30.16 | Not Specified | |
| MOLT-3 | Leukemia | 0.051 | Not Specified | |
| CCRF-CEM | Leukemia | 0.6 | 6 | |
| Mitoxantrone | MDA-MB-231 | Breast Cancer | 0.018 | Not Specified |
| MCF-7 | Breast Cancer | 0.196 | Not Specified | |
| HL-60 | Leukemia | 0.008 | Not Specified | |
| THP-1 | Leukemia | 0.012 | Not Specified | |
| Teniposide | A549 | Lung Cancer | 0.0158 | 72 |
| Tca8113 | Tongue Squamous Cell Carcinoma | 0.35 mg/L (~0.53 µM) | 72 | |
| GLC4 | Small Cell Lung Cancer | 0.48 | Continuous |
Note: IC50 values can vary significantly based on the cell line, assay method, and experimental conditions.
Mechanism of Action and Signaling Pathways
Topoisomerase II inhibitors, often referred to as "poisons," stabilize the covalent intermediate formed between the enzyme and DNA. This action prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These DNA lesions are recognized by cellular DNA damage response (DDR) pathways, initiating a cascade of signaling events that can lead to cell cycle arrest and apoptosis.
The primary pathway leading to apoptosis involves the activation of caspases by pro-apoptotic molecules released from the mitochondria. DNA damage sensors, such as ATM and ATR kinases, are activated in response to the DNA breaks. These kinases then phosphorylate a variety of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53, which play crucial roles in mediating the apoptotic response.
References
Validating Berubicin's Grip: A Comparative Guide to Target Engagement in Tumor Tissue
For Researchers, Scientists, and Drug Development Professionals
Berubicin, a novel synthetic anthracycline, is emerging as a promising therapeutic agent for glioblastoma multiforme (GBM), a notoriously difficult-to-treat brain cancer.[1][2] Its ability to cross the blood-brain barrier, a significant hurdle for many chemotherapeutics, positions it as a potentially pivotal advancement in neuro-oncology.[1][2] The primary mechanism of action for this compound, like other anthracyclines, is the inhibition of topoisomerase II, a critical enzyme for DNA replication and repair in rapidly dividing cancer cells.[3] This guide provides a comparative analysis of methods to validate the engagement of this compound with its molecular target, topoisomerase II, in tumor tissue, alongside established topoisomerase II inhibitors, doxorubicin and etoposide.
The Target: Topoisomerase II's Double-Edged Sword
Topoisomerase II (TOP2) resolves DNA topological challenges during replication, transcription, and chromosome segregation by creating transient double-strand breaks. "Topoisomerase poisons," such as this compound, exploit this function by stabilizing the covalent complex between TOP2 and DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and subsequent cancer cell death. Validating that a drug effectively engages and inhibits TOP2 within the tumor is paramount for predicting its clinical efficacy.
Experimental Validation of Target Engagement
Several robust methodologies exist to confirm and quantify the interaction between a drug and its intracellular target. This section details key experimental protocols applicable to validating this compound's target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify drug-target binding in a cellular environment. It operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Glioblastoma cell lines (e.g., U87, T98) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of the topoisomerase II inhibitor (this compound, doxorubicin, or etoposide) or a vehicle control for a specified duration (e.g., 1-2 hours).
-
Heating: After treatment, the cells are harvested, washed, and resuspended in a buffer. The cell suspension is then divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Lysis and Fractionation: The heated cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble topoisomerase II in each sample is quantified using standard protein analysis techniques, such as Western blotting or ELISA, with an antibody specific for topoisomerase II.
-
Data Analysis: A "melting curve" is generated by plotting the percentage of soluble topoisomerase II against the temperature for both treated and untreated cells. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
In Situ Proximity Ligation Assay (PLA)
PLA allows for the direct visualization and quantification of drug-target interactions within intact cells, providing spatial context to the engagement.
Experimental Protocol: In Situ PLA
-
Cell Preparation and Treatment: Glioblastoma cells are grown on coverslips and treated with the topoisomerase II inhibitor.
-
Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibody access.
-
Primary Antibody Incubation: Two primary antibodies that recognize topoisomerase II are added. These antibodies bind to different epitopes on the target protein.
-
PLA Probe Incubation: Secondary antibodies conjugated with unique oligonucleotides (PLA probes) are added. These probes bind to the primary antibodies.
-
Ligation and Amplification: If the two PLA probes are in close proximity (indicating the primary antibodies are bound to the same protein complex), connector oligonucleotides are added to hybridize to the PLA probes, and a ligase creates a circular DNA template. This template is then amplified via rolling circle amplification.
-
Detection: Fluorescently labeled oligonucleotides are used to detect the amplified DNA, which appears as distinct fluorescent spots.
-
Imaging and Quantification: The cells are imaged using a fluorescence microscope, and the number of fluorescent spots per cell is quantified, providing a measure of target engagement.
Topoisomerase II DNA Cleavage Assay
This biochemical assay directly measures the inhibitory effect of a drug on the enzymatic activity of topoisomerase II.
Experimental Protocol: Topoisomerase II DNA Cleavage Assay
-
Reaction Setup: A reaction mixture is prepared containing purified human topoisomerase II, a DNA substrate (e.g., plasmid DNA), and ATP.
-
Inhibitor Addition: The topoisomerase II inhibitor is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow the enzyme to cleave the DNA.
-
Reaction Termination: The reaction is stopped by adding a stop buffer, typically containing SDS and proteinase K, to degrade the protein and release the DNA.
-
Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. The formation of linear DNA from supercoiled plasmid DNA indicates topoisomerase II-mediated cleavage.
-
Analysis: The intensity of the DNA bands is quantified. A decrease in the formation of the cleaved product in the presence of the inhibitor indicates its inhibitory activity. The concentration of the drug that inhibits 50% of the enzyme's activity (IC50) can then be determined.
Comparative Performance of Topoisomerase II Inhibitors
While specific quantitative data for this compound from these target engagement assays is not yet widely published, preclinical studies have demonstrated its potent activity in glioblastoma cell lines at nanomolar concentrations. For comparison, extensive data is available for the established topoisomerase II inhibitors, doxorubicin and etoposide.
| Drug | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | GBM Cell Lines | Apoptosis/Cell Growth Inhibition | - | Low nanomolar to micromolar concentrations | |
| Doxorubicin | Rat Glioblastoma C6 | TopoII-DNA Complex Formation | - | Less abundant complex formation compared to etoposide | |
| Doxorubicin | U251 (GBM) | Cytotoxicity | IC50 | ~0.5 µM | |
| Etoposide | U87 (GBM) | Cytotoxicity | EC50 | ~5 µM | |
| Etoposide | T98 (GBM) | Cytotoxicity | EC50 | ~5 µM | |
| Etoposide | GBM4 (GSC) | Cytotoxicity | EC50 | ~1 µM | |
| Etoposide | GBM8 (GSC) | Cytotoxicity | EC50 | ~0.3 µM | |
| Etoposide | Rat Glioblastoma C6 | TopoII-DNA Complex Formation | - | Concentration-dependent increase |
GSC: Glioblastoma Stem Cell
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflow, and the logical relationship in target validation.
Conclusion
The validation of this compound's engagement with topoisomerase II in tumor tissue is a critical step in its development as a frontline therapy for glioblastoma. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify this interaction. While direct comparative data for this compound using advanced target engagement assays is still emerging, the established efficacy of other topoisomerase II inhibitors like doxorubicin and etoposide in glioblastoma models underscores the therapeutic potential of this drug class. As more data becomes available, a clearer picture of this compound's performance relative to existing treatments will emerge, further guiding its clinical application.
References
- 1. This compound blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 2. TIPS-20 A RANDOMIZED, CONTROLLED TRIAL OF this compound, A TOPOISOMERASE II POISON THAT APPEARS TO CROSS THE BLOOD-BRAIN BARRIER (BBB), AFTER FIRST-LINE THERAPY FOR GLIOBLASTOMA MULTIFORME (GBM): PRELIMINARY RESULTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CNS Pharmaceuticals | this compound [cnspharma.com]
Head-to-Head Comparison: Berubicin and Irinotecan in the Context of Glioblastoma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Berubicin and Irinotecan, two cytotoxic agents with distinct mechanisms of action that have been investigated for the treatment of glioblastoma (GBM), a highly aggressive form of brain cancer.
Executive Summary
This compound, a novel anthracycline, is a topoisomerase II inhibitor specifically designed to cross the blood-brain barrier (BBB), a critical feature for treating brain tumors.[1][2][3] Irinotecan, a camptothecin analog, is a topoisomerase I inhibitor. Its active metabolite, SN-38, is responsible for its potent cytotoxic activity but has limited BBB penetration.[4][5] This guide will delve into their mechanisms of action, preclinical efficacy, clinical trial designs, and safety profiles, presenting quantitative data in accessible formats and detailing experimental methodologies.
Mechanism of Action
The fundamental difference between this compound and Irinotecan lies in their molecular targets within the cell's DNA replication and repair machinery.
This compound: As a topoisomerase II inhibitor, this compound intercalates into DNA and traps the topoisomerase II enzyme in a complex with DNA. This prevents the re-ligation of double-strand DNA breaks, leading to the accumulation of DNA damage and ultimately triggering apoptosis (programmed cell death).
Irinotecan: Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38. SN-38 targets topoisomerase I, an enzyme that creates transient single-strand breaks in DNA to relieve torsional stress during replication and transcription. SN-38 stabilizes the topoisomerase I-DNA cleavage complex, leading to the accumulation of single-strand breaks. When the replication fork collides with these complexes, irreversible double-strand breaks occur, inducing cell cycle arrest and apoptosis.
Preclinical Performance: A Quantitative Comparison
Direct head-to-head preclinical studies comparing this compound and Irinotecan in the same panel of glioblastoma cell lines are limited. However, by compiling data from various sources, we can get an indication of their relative in vitro potency. It is crucial to note that IC50 values can vary significantly between different studies due to variations in experimental conditions.
In Vitro Cytotoxicity Data
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and SN-38 (the active metabolite of Irinotecan) in various human glioblastoma cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Drug | IC50 (nM) | Exposure Time (h) | Reference |
| U-251 | This compound | 4.7 | Not Specified | |
| U-87 MG | This compound | 50.3 | Not Specified | |
| U-87 MG | SN-38 | 26.41 | 72 | |
| U-87 MG | SN-38 | 0.034 | Not Specified | |
| U-118 MG | SN-38 | 0.021 | Not Specified | |
| A172 | SN-38 | 0.018 | Not Specified | |
| T98G | SN-38 | 0.085 | Not Specified | |
| LN-18 | SN-38 | 0.098 | Not Specified | |
| LN-229 | SN-38 | 0.269 | Not Specified |
Note: The IC50 values for this compound and SN-38 in U-87 MG cells are from different sources and should be compared with caution.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for Graphviz.
Signaling Pathways
Caption: Mechanisms of action for this compound and Irinotecan.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: General workflow for determining in vitro cytotoxicity.
Experimental Workflow: Orthotopic Glioblastoma Mouse Model
Caption: Workflow for in vivo efficacy studies in a mouse model.
Experimental Protocols
Detailed protocols for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound or SN-38 that inhibits the growth of glioblastoma cell lines by 50% (IC50).
Protocol:
-
Cell Culture: Human glioblastoma cell lines (e.g., U-87 MG, U-251 MG) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or SN-38. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Assay: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting the percentage of cell viability against the drug concentration.
Orthotopic Glioblastoma Mouse Model
Objective: To evaluate the in vivo efficacy of this compound or Irinotecan in a clinically relevant animal model of glioblastoma.
Protocol:
-
Cell Implantation: Human glioblastoma cells (e.g., U-87 MG) are stereotactically implanted into the brains of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, mice are randomized into treatment groups.
-
This compound: Typically administered via intraperitoneal (i.p.) injection. A study in a U-87 mouse orthotopic glioma model used 10 mg/kg of this compound delivered by i.p. injection on day 1 and day 10.
-
Irinotecan: Can be administered intravenously (i.v.) or locally via convection-enhanced delivery (CED). One study in an intracranial murine glioma model involved intratumoral administration of CPT-11 via an osmotic minipump for 2 weeks.
-
-
Efficacy Assessment: The primary endpoints are typically tumor growth inhibition and overall survival.
-
Toxicity Assessment: Animal weight and general health are monitored throughout the study to assess treatment-related toxicity.
Clinical Trial Protocol: this compound for Recurrent Glioblastoma
Trial Identifier: NCT04762069
Title: A Multicenter, Open-Label Study With a Randomized Control Arm of the Efficacy, Safety, and Pharmacokinetics of Intravenously Infused this compound in Adult Patients With Recurrent Glioblastoma Multiforme After Failure of Standard First Line Therapy.
Protocol Summary:
-
Study Design: Open-label, randomized, controlled Phase 2 trial.
-
Patient Population: Adult patients with recurrent glioblastoma (WHO Grade IV) after failure of standard first-line therapy.
-
Randomization: Patients are randomized in a 2:1 ratio to receive either this compound or Lomustine.
-
Treatment Arms:
-
This compound Arm: Intravenous infusion of this compound.
-
Control Arm: Oral Lomustine.
-
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-free survival (PFS), overall response rate (ORR), and safety.
Clinical Trial Protocol: Irinotecan for Recurrent Glioblastoma
While there isn't a single, standard protocol for Irinotecan in recurrent GBM, it has been frequently studied in combination with bevacizumab. The following is a representative protocol summary.
Trial Identifier: NCT00345163 (Representative example)
Title: A Phase II Study of Bevacizumab and Irinotecan for Adults with Recurrent Glioblastoma.
Protocol Summary:
-
Study Design: Single-arm, open-label Phase 2 trial.
-
Patient Population: Adult patients with recurrent glioblastoma.
-
Treatment Regimen:
-
Irinotecan: Intravenous infusion, typically every 2 weeks. The dose is often adjusted based on whether the patient is taking enzyme-inducing antiepileptic drugs (EIAEDs). For example, 125 mg/m² for patients not on EIAEDs and 340 mg/m² for those on EIAEDs.
-
Bevacizumab: Intravenous infusion, typically at 10 mg/kg every 2 weeks.
-
-
Primary Endpoint: 6-month progression-free survival (PFS).
-
Secondary Endpoints: Overall survival (OS), response rate, and safety.
Safety and Tolerability
This compound: In a Phase 2 trial for recurrent glioblastoma, this compound was reported to have a manageable safety profile. Notably, a key advantage highlighted is the absence of anthracycline-related cardiotoxicity, a common concern with this class of drugs. It also did not exhibit the pulmonary toxicity or severe thrombocytopenia associated with Lomustine.
Irinotecan: The most common and dose-limiting toxicities of Irinotecan are diarrhea and myelosuppression (neutropenia). These side effects are related to the systemic exposure to its active metabolite, SN-38.
Conclusion
This compound and Irinotecan are both cytotoxic agents that induce DNA damage and apoptosis, but through distinct mechanisms targeting topoisomerase II and I, respectively. This compound's ability to cross the blood-brain barrier makes it a promising candidate for glioblastoma treatment. Preclinical data suggests potent activity of both drugs against glioblastoma cell lines. Clinical trials for this compound in recurrent glioblastoma are ongoing, with a focus on comparing its efficacy to a standard-of-care chemotherapy. Irinotecan has been more extensively studied in this setting, often in combination with anti-angiogenic agents, and has shown modest efficacy. The choice between these agents in a therapeutic context would depend on a comprehensive evaluation of their efficacy, safety profiles, and the specific clinical scenario. Further research, including direct comparative studies, is needed to fully elucidate their relative merits in the treatment of glioblastoma.
References
- 1. This compound blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 2. researchgate.net [researchgate.net]
- 3. CNS Pharma's this compound Shows Higher Patient Retention in Pivotal GBM Trial | CNSP Stock News [stocktitan.net]
- 4. SN-38 - Wikipedia [en.wikipedia.org]
- 5. SN38 loaded nanostructured lipid carriers (NLCs); preparation and in vitro evaluations against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Berubicin vs. Lomustine: A Comparative Analysis of Clinical Trial Results in Recurrent Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial performance of Berubicin against historical data for Lomustine in the treatment of recurrent glioblastoma multiforme (GBM). The information is based on publicly available clinical trial data and research findings.
Overview of this compound
This compound is a novel synthetic anthracycline designed to overcome two significant challenges in brain cancer therapy: crossing the blood-brain barrier and circumventing multidrug resistance.[1] As a topoisomerase II inhibitor, this compound's mechanism of action involves intercalating with DNA and preventing the replication of cancer cells.[2] It is the first anthracycline that appears to cross the blood-brain barrier.[3]
Clinical Trial Synopsis: NCT04762069
A pivotal Phase 2 clinical trial (NCT04762069) was conducted to evaluate the efficacy and safety of this compound compared to Lomustine in adult patients with recurrent GBM after the failure of first-line therapy.[1] This multicenter, open-label, randomized controlled study enrolled 252 patients across North America and Europe. Patients were randomized in a 2:1 ratio to receive either this compound or Lomustine.
The primary endpoint of the study was overall survival (OS). While the trial did not demonstrate a statistically significant superiority in OS for this compound compared to Lomustine, the outcomes were found to be comparable between the two treatment arms.
Quantitative Data Presentation
Patient Demographics and Disposition
The demographic and disposition data for the NCT04762069 trial are summarized below, indicating a comparable patient population between the two arms.
| Characteristic | This compound Arm | Lomustine Arm |
| Number of Patients | 105 | 46 |
| Mean Age (years) | - | - |
| Male (%) | - | - |
| White (%) | - | - |
| MGMT Methylation (%) | - | - |
| Withdrew from Study (%) | 9.5% | 17.4% |
| (Data from an interim analysis of the ongoing Phase 2 trial. The full dataset may vary.) |
Safety and Tolerability: Adverse Events
This compound has demonstrated an acceptable safety profile. Notably, no cardiotoxicity, a known risk with other anthracyclines, was observed. The following table summarizes the key adverse events (AEs) reported in the Phase 2 trial.
| Adverse Event | This compound Arm (Any Grade %) | This compound Arm (Grade 3-5 %) | Lomustine Arm (Any Grade %) | Lomustine Arm (Grade 3-5 %) |
| Anemia | 13.3% | 1.9% | 13.0% | 0% |
| Asthenia | 10.5% | 2.9% | 13.0% | 0% |
| Fatigue | 26.7% | 0% | 19.6% | 0% |
| Headache | 17.1% | 5.7% | 6.5% | 2.2% |
| Nausea | 17.1% | 0% | 23.9% | 0% |
| Decreased Neutrophil Count | 20.0% | 8.6% | 15.2% | 4.3% |
| Decreased Platelet Count | 4.8% | 1.9% | 30.4% | 8.7% |
| Thrombocytopenia | 1.0% | 0% | 8.7% | 2.2% |
| Decreased White Blood Cell Count | 12.4% | 7.6% | 19.6% | 6.5% |
| (Data presented at the 2023 SNO/ASCO CNS Cancer Conference) |
Experimental Protocols
Phase 2 Trial of this compound (NCT04762069)
-
Study Design: A multicenter, open-label, randomized, controlled, parallel two-arm study.
-
Patient Population: Adult patients (at least 18 years of age) with a confirmed diagnosis of glioblastoma multiforme (WHO Grade IV) that has recurred or progressed after standard first-line therapy.
-
Randomization: Patients were randomized in a 2:1 ratio to either the this compound arm or the Lomustine arm.
-
Intervention:
-
This compound Arm: this compound was administered intravenously at a dose of 7.1 mg/m² as a free base over a 2-hour infusion, daily for three consecutive days. This was followed by an 18-day rest period, completing a 21-day cycle.
-
Lomustine Arm: Lomustine was administered orally at a dose of 80-110 mg/m² once every 6 weeks.
-
-
Primary Outcome: Overall Survival (OS).
-
Secondary Outcomes: Included assessments of response and progression according to the RANO (Response Assessment in Neuro-Oncology) criteria, evaluated by a blinded central reviewer.
Visualizations
This compound's Mechanism of Action
The following diagram illustrates the proposed signaling pathway for this compound's anticancer effects.
Caption: this compound's mechanism of action in glioblastoma.
NCT04762069 Experimental Workflow
The diagram below outlines the workflow of the pivotal Phase 2 clinical trial for this compound.
Caption: Workflow of the NCT04762069 clinical trial.
References
Berubicin's Enhanced Blood-Brain Barrier Permeability: A Comparative Analysis
For researchers and drug development professionals, understanding a drug's ability to cross the Blood-Brain Barrier (BBB) is paramount for treating central nervous system (CNS) diseases. Berubicin, a novel anthracycline, has been specifically engineered to overcome this critical hurdle, offering new hope for patients with aggressive brain tumors like glioblastoma. This guide provides a comparative analysis of this compound's BBB permeability, supported by available data and a review of the experimental methodologies used to evaluate it.
This compound, a synthetic analog of doxorubicin, was designed to effectively penetrate the BBB, a significant limitation of many chemotherapeutic agents, including its parent compound.[1][2] Clinical and preclinical studies have demonstrated that this compound crosses the BBB and exhibits significant uptake in the central nervous system.[1][2] This enhanced permeability is a key differentiator in its potential efficacy against brain cancers.
Comparative Overview of BBB Permeability
While direct, side-by-side quantitative data on the BBB permeability of this compound compared to other relevant chemotherapeutics is limited in publicly available literature, the qualitative evidence strongly suggests its superiority over doxorubicin. Doxorubicin is well-known for its inability to cross the intact BBB.[3] In contrast, this compound has shown promising results in clinical trials for glioblastoma, a testament to its ability to reach its target within the brain.
The primary comparator in recent clinical trials for recurrent glioblastoma has been Lomustine, a standard-of-care chemotherapy that is known to be lipid-soluble and can cross the BBB. Temozolomide is another standard-of-care agent for glioblastoma with the ability to cross the BBB. A comprehensive understanding of this compound's performance requires a comparison against these established treatments.
| Drug | Class | Known BBB Permeability | Supporting Evidence |
| This compound | Anthracycline | High | Preclinical models show significant CNS uptake; Phase I and II clinical trials in glioblastoma demonstrate clinical activity in the brain. |
| Doxorubicin | Anthracycline | Low / Negligible | Widely documented as being unable to cross the intact BBB. Brain concentrations are minimal without BBB disruption techniques. |
| Lomustine | Alkylating Agent | High | Lipid-soluble nature allows for passage across the BBB. Used as a standard-of-care comparator in this compound clinical trials. |
| Temozolomide | Alkylating Agent | High | A standard-of-care oral chemotherapy for glioblastoma known for its ability to cross the BBB. |
Experimental Protocols for Assessing BBB Permeability
The evaluation of a drug's ability to cross the BBB involves a variety of sophisticated in vitro and in vivo experimental models. These protocols are crucial for quantifying permeability and understanding the mechanisms of transport.
In Vitro Models: Transwell Assay
The in vitro transwell assay is a common method to simulate the BBB and assess drug permeability. This model utilizes a semi-permeable membrane to separate two compartments, an upper "blood" side and a lower "brain" side. A monolayer of brain endothelial cells is cultured on the membrane, forming a barrier that mimics the BBB.
General Protocol:
-
Cell Culture: Human brain microvascular endothelial cells are seeded onto the porous membrane of a transwell insert. Co-culture with astrocytes and pericytes on the basolateral side can enhance the barrier properties.
-
Barrier Integrity Measurement: The tightness of the cell monolayer is assessed by measuring the Transendothelial Electrical Resistance (TEER).
-
Permeability Assay: The drug of interest (e.g., this compound, Doxorubicin) is added to the apical (blood) chamber.
-
Sample Analysis: At various time points, samples are collected from the basolateral (brain) chamber and the concentration of the drug is quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Coefficient (Papp) Calculation: The apparent permeability coefficient is calculated to quantify the rate of drug passage across the cell monolayer.
In Vivo Models: Microdialysis
In vivo microdialysis is a powerful technique for measuring unbound drug concentrations directly in the brain interstitial fluid of living animals, providing a more physiologically relevant assessment of BBB penetration.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of an anesthetized animal (e.g., a rat or mouse).
-
Recovery: The animal is allowed to recover from the surgery.
-
Perfusion: The probe is perfused with a physiological solution (perfusate) at a slow, constant flow rate.
-
Drug Administration: The drug is administered systemically (e.g., intravenously).
-
Dialysate Collection: The perfusate, now containing molecules that have diffused across the probe's semi-permeable membrane from the brain's extracellular fluid (dialysate), is collected at timed intervals.
-
Sample Analysis: The concentration of the drug in the dialysate is measured, typically by LC-MS.
-
Data Analysis: The unbound brain concentration is calculated and often compared to the unbound plasma concentration to determine the brain-to-plasma ratio.
References
- 1. TIPS-20 A RANDOMIZED, CONTROLLED TRIAL OF this compound, A TOPOISOMERASE II POISON THAT APPEARS TO CROSS THE BLOOD-BRAIN BARRIER (BBB), AFTER FIRST-LINE THERAPY FOR GLIOBLASTOMA MULTIFORME (GBM): PRELIMINARY RESULTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and initiation of an adaptive, randomized, controlled study of this compound, a topoisomerase 2 poison that crosses the blood brain barrier (BBB), for the treatment of recurrent glioblastoma multiforme (GBM) after first-line therapy. - ASCO [asco.org]
- 3. The kinetics of blood brain barrier permeability and targeted doxorubicin delivery into brain induced by focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Berubicin Sensitivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating biomarkers of sensitivity to Berubicin, a novel anthracycline derivative designed to cross the blood-brain barrier. This compound is under investigation for the treatment of aggressive brain cancers such as glioblastoma (GBM). Identifying predictive biomarkers is crucial for patient stratification and maximizing therapeutic benefit.
This guide outlines key potential biomarkers, including O⁶-methylguanine-DNA methyltransferase (MGMT) promoter methylation, topoisomerase II alpha (TOP2A) expression, and the activity of multidrug resistance (MDR) transporters P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). For each biomarker, we present the biological rationale, detailed experimental protocols for validation, and a comparative analysis of this compound with alternative therapies.
Key Potential Biomarkers for this compound Sensitivity
| Biomarker Category | Biomarker | Rationale for this compound Sensitivity | Alternative Therapies & Relevance |
| DNA Repair | MGMT Promoter Methylation | Inactivated MGMT may enhance the efficacy of DNA-damaging agents like this compound. Clinical trials are stratifying GBM patients by MGMT status.[1][2] | Temozolomide & Lomustine: MGMT methylation is a well-established predictive biomarker for these alkylating agents in GBM.[3][4] |
| Drug Target | Topoisomerase II Alpha (TOP2A) Expression | This compound is a TOP2A inhibitor. Higher TOP2A expression may correlate with increased sensitivity.[5] | Other Anthracyclines (e.g., Doxorubicin): TOP2A is the primary target. Its expression level is a known determinant of sensitivity. |
| Drug Efflux | P-glycoprotein (P-gp/ABCB1) & MRP1 (ABCC1) Expression/Function | This compound was designed to overcome P-gp and MRP1-mediated resistance. Low expression/function of these transporters may enhance this compound's intracellular concentration and efficacy. | Doxorubicin & Other Chemotherapies: Overexpression of P-gp and MRP1 is a common mechanism of resistance to many conventional chemotherapies. |
This compound's Mechanism of Action and Resistance Pathways
This compound exerts its anticancer effects primarily through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair in rapidly dividing cancer cells. By stabilizing the TOP2A-DNA cleavage complex, this compound induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis. The following diagram illustrates this pathway and potential mechanisms of resistance.
Comparative Performance Data
While comprehensive subgroup analyses from the ongoing pivotal trial of this compound are awaited, preliminary data and preclinical studies provide some insights. The following tables summarize available data for this compound and its comparators in the context of the key biomarkers.
MGMT Promoter Methylation
The ongoing Phase 2 clinical trial (NCT04762069) is evaluating this compound versus Lomustine in recurrent GBM, with patients stratified by MGMT methylation status. As of recent updates, the patient arms are well-balanced with respect to MGMT status, but specific overall survival (OS) and progression-free survival (PFS) data for the this compound-treated subgroups (methylated vs. unmethylated) have not yet been released. For context, the established efficacy of Lomustine and Temozolomide in relation to MGMT status is provided below.
| Treatment | MGMT Status | Overall Survival (Median) | Progression-Free Survival (Median) | Source |
| Lomustine-Temozolomide | Methylated | 48.1 months | Not significantly different from TMZ alone | --INVALID-LINK-- |
| Temozolomide | Methylated | 31.4 months | Not significantly different from Lomustine-TMZ | --INVALID-LINK-- |
| Temozolomide | Methylated | 24.59 months | 9.51 months | --INVALID-LINK-- |
| Temozolomide | Unmethylated | 14.11 months | 4.99 months | --INVALID-LINK-- |
Topoisomerase II Alpha (TOP2A) Expression
Preclinical data indicates that this compound is more potent than Doxorubicin in CNS tumor cell lines. While a direct quantitative correlation between TOP2A expression and this compound sensitivity is not yet published, studies with other anthracyclines have established this relationship.
| Cell Line (Cancer Type) | Drug | TOP2A Status | IC50 | Fold Resistance | Source |
| Breast Cancer Cells | Doxorubicin | High Expression | Lower | - | [General Finding] |
| Breast Cancer Cells | Doxorubicin | Low Expression | Higher | - | [General Finding] |
| Lymphoma Cells | Doxorubicin | shRNA Knockdown | Increased | - | [In vivo study] |
P-glycoprotein (P-gp) and MRP1 Expression
This compound was specifically designed to overcome efflux by P-gp and MRP1. In vitro studies have shown that P-gp and MRP1 expression levels correlate with resistance to Doxorubicin.
| Cell Line (Cancer Type) | Drug | Transporter Expression | IC50 (µM) | Fold Resistance | Source |
| 4T1 (Breast) | Doxorubicin | Sensitive (Low P-gp) | ~0.1 | - | [In vitro study] |
| 4T1 (Breast) | Doxorubicin | Resistant (High P-gp) | >1.0 | >10 | [In vitro study] |
| SCLC Cell Lines | Doxorubicin | High MRP1 | Correlated with resistance | - | [Clinical study] |
| Gastrointestinal Cancer | Doxorubicin | High MRP1 + mdr1 | Correlated with resistance | - | [In vitro study] |
Experimental Protocols
Detailed methodologies for assessing these biomarkers are crucial for reproducible and reliable results.
MGMT Promoter Methylation Analysis
Method: Quantitative Methylation-Specific PCR (qMSP) or Pyrosequencing.
Protocol Outline (qMSP):
-
DNA Extraction: Isolate genomic DNA from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Bisulfite Conversion: Treat DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Real-Time PCR: Perform real-time PCR with two sets of primers and probes: one specific for the methylated MGMT promoter sequence and another for a reference gene (e.g., ACTB).
-
Quantification: Determine the percentage of methylated DNA using the comparative Ct (ΔΔCt) method or by generating a standard curve with known methylated and unmethylated DNA controls.
Topoisomerase II Alpha (TOP2A) Expression Analysis
Method: Immunohistochemistry (IHC) or Western Blotting.
Protocol Outline (IHC):
-
Tissue Preparation: Section FFPE tumor tissue and mount on slides.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the TOP2A antigen.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for TOP2A.
-
Secondary Antibody & Detection: Apply a labeled secondary antibody and a chromogenic substrate to visualize TOP2A expression.
-
Scoring: Evaluate the percentage of tumor cells with positive nuclear staining and the intensity of staining.
P-gp and MRP1 Functionality Assay
Method: Calcein-AM Efflux Assay using Flow Cytometry.
Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension from fresh tumor tissue or cultured cells.
-
Inhibitor Incubation (Optional): Incubate a subset of cells with a known P-gp/MRP1 inhibitor (e.g., Verapamil, Cyclosporin A) as a positive control for efflux inhibition.
-
Calcein-AM Loading: Incubate cells with Calcein-AM, a non-fluorescent substrate that becomes fluorescent (Calcein) upon hydrolysis by intracellular esterases.
-
Efflux Period: Wash the cells and incubate in a dye-free medium to allow for active efflux of Calcein.
-
Flow Cytometry Analysis: Measure the intracellular fluorescence of Calcein. Reduced fluorescence indicates active efflux, which can be quantified by comparing to inhibitor-treated cells.
Conclusion
The validation of predictive biomarkers for this compound sensitivity is a critical step in advancing its clinical development and personalizing treatment for patients with glioblastoma and other aggressive cancers. This guide provides a framework for researchers to investigate MGMT promoter methylation, topoisomerase II expression, and drug efflux pump activity as potential biomarkers. While definitive clinical data correlating these markers with this compound efficacy is still emerging, the provided protocols and comparative data with other anthracyclines and GBM therapies offer a solid foundation for further research. As more data from the ongoing clinical trials become available, this guide will be updated to reflect the latest findings.
References
- 1. onclive.com [onclive.com]
- 2. CTNI-35. A RANDOMIZED, CONTROLLED TRIAL OF this compound VS. LOMUSTINE AFTER FIRST-LINE THERAPY FOR GLIOBLASTOMA MULTIFORME (GBM): INTERIM RESULTS OF A PRE-PLANNED ANALYSIS OF OVERALL SURVIVAL (OS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alteration of Topoisomerase II–Alpha Gene in Human Breast Cancer: Association With Responsiveness to Anthracycline-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Commentary: Lomustine-temozolomide combination therapy versus standard temozolomide therapy in patients with newly diagnosed glioblastoma with methylated MGMT promoter (CeTeG/NOA-09): a randomised, open-label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Berubicin Demonstrates Promising Efficacy in Temozolomide-Resistant Glioma Models, Offering a Potential New Avenue for Treatment
For Immediate Release
HOUSTON, TX – November 28, 2025 – Berubicin, a novel anthracycline capable of crossing the blood-brain barrier, has shown significant preclinical efficacy in glioma models, including those resistant to the standard-of-care chemotherapy agent temozolomide. These findings, supported by data from in vitro and in vivo studies, position this compound as a compelling candidate for patients with recurrent glioblastoma (GBM), a patient population with limited therapeutic options. This comparison guide provides an objective analysis of this compound's performance against alternative treatments, supported by experimental data to inform researchers, scientists, and drug development professionals.
This compound acts as a potent topoisomerase II inhibitor, leading to DNA damage and apoptosis in cancer cells.[1][2] This mechanism of action is distinct from temozolomide, an alkylating agent, and is effective irrespective of the O6-methylguanine-DNA methyltransferase (MGMT) status, a key mechanism of temozolomide resistance.[3][4]
In Vitro Cytotoxicity: this compound Outperforms Doxorubicin in Glioma Cell Lines
Preclinical studies have demonstrated the superior potency of this compound compared to the conventional anthracycline doxorubicin in various glioma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were consistently lower for this compound, indicating that a lower concentration of the drug is required to inhibit cancer cell growth by 50%.
| Cell Line | Tumor Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) |
| U-251 | Glioblastoma | 4.7 | 62.3 |
| U-87 | Glioblastoma | 50.3 | 163.8 |
| GL261 | Murine Glioma | 11.5 | 46.2 |
Data sourced from a 2022 ASCO Poster presentation on this compound.[5]
In Vivo Efficacy: this compound Prolongs Survival in Orthotopic Glioma Models
In animal models that closely mimic human glioblastoma, this compound has demonstrated a significant survival benefit compared to temozolomide. In orthotopic mouse models, where human glioma cells are implanted in the brains of mice, this compound treatment led to prolonged survival. While specific quantitative survival data from a head-to-head comparison in a temozolomide-resistant model is not yet publicly available, the qualitative results from these preclinical studies were a key driver for advancing this compound into clinical trials.
Clinical Landscape and Alternative Therapies
Patients with temozolomide-resistant glioblastoma have a poor prognosis, and treatment options are limited. The current standard of care for recurrent GBM often includes lomustine, bevacizumab, or regorafenib.
| Treatment | Mechanism of Action | Reported Efficacy in Recurrent GBM |
| This compound | Topoisomerase II inhibitor | Phase 2 trial showed comparable overall survival to lomustine with a favorable safety profile. |
| Lomustine | Alkylating agent | Standard of care, but associated with significant myelosuppression. |
| Bevacizumab | VEGF inhibitor (anti-angiogenic) | Improves progression-free survival, but not overall survival in most studies. |
| Regorafenib | Multi-kinase inhibitor | Has shown a modest survival benefit over lomustine in a Phase 2 trial. |
Signaling Pathways and Mechanisms of Action
To visualize the molecular interactions of these therapies, the following diagrams illustrate the key signaling pathways involved.
Experimental Protocols
A detailed understanding of the methodologies used in preclinical studies is crucial for the interpretation of the results.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human glioblastoma cell lines (e.g., U-251, U-87) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, doxorubicin, or temozolomide for a specified period (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 values are then calculated from the dose-response curves.
In Vivo Orthotopic Glioblastoma Mouse Model
-
Cell Implantation: Human glioblastoma cells (e.g., U-87 MG) are stereotactically implanted into the brains of immunocompromised mice.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, mice are randomized into treatment groups and receive intravenous injections of this compound, temozolomide, or a vehicle control according to a specified dosing schedule.
-
Survival Analysis: The primary endpoint is overall survival, which is monitored and analyzed using Kaplan-Meier survival curves.
Conclusion
This compound has demonstrated a strong preclinical rationale for its use in temozolomide-resistant glioblastoma. Its ability to cross the blood-brain barrier and its distinct mechanism of action address key challenges in the treatment of this devastating disease. While direct quantitative comparisons with temozolomide in resistant in vivo models are awaited, the existing preclinical and emerging clinical data suggest that this compound holds the potential to become a valuable addition to the therapeutic armamentarium for recurrent glioblastoma. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in this patient population.
References
- 1. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CNS Pharmaceuticals Announces Primary Analysis of this compound in Second Line Treatment of Glioblastoma Multiforme - BioSpace [biospace.com]
- 3. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MGMT Expression Contributes to Temozolomide Resistance in H3K27M-Mutant Diffuse Midline Gliomas [frontiersin.org]
- 5. assets.cnspharma.com [assets.cnspharma.com]
A Head-to-Head on Anthracyclines: The Toxicity Profile of Berubicin vs. Doxorubicin
For researchers, scientists, and drug development professionals, understanding the nuances of a drug's toxicity profile is paramount. This guide provides a detailed, objective comparison of the toxicities associated with Berubicin, a novel anthracycline, and its well-established predecessor, Doxorubicin. The following analysis is based on available clinical trial data and preclinical research, offering a comprehensive overview to inform future research and development.
This compound, a derivative of Doxorubicin, has been engineered to cross the blood-brain barrier, a significant advantage for treating brain cancers like glioblastoma multiforme (GBM). A key differentiator that has emerged from clinical studies is its remarkably favorable safety profile, particularly the absence of the cardiotoxicity that has long been the Achilles' heel of Doxorubicin and other anthracyclines.
Quantitative Toxicity Data: A Comparative Analysis
The following tables summarize the incidence of adverse events (AEs) from clinical trials of this compound and Doxorubicin. It is important to note that the data for this compound is from a Phase 2 trial in recurrent GBM, where it was compared with Lomustine, while the Doxorubicin data is compiled from studies in other cancers, such as soft tissue sarcoma and breast cancer, due to the lack of recent, comparable, head-to-head trials. This difference in patient populations and comparator drugs should be considered when interpreting the data.
Table 1: Hematological Toxicities
| Adverse Event | This compound (Phase 2, GBM) | Doxorubicin (Advanced Soft Tissue Sarcoma) |
| Any Grade | ||
| Neutropenia | 20.0% | - |
| Decreased Neutrophil Count | 20.0% | - |
| Thrombocytopenia | 4.8% | - |
| Anemia | 13.3% | - |
| Grade 3/4 | ||
| Neutropenia | 8.6% | 46.3% |
| Leukopenia | - | 23.3% |
| Febrile Neutropenia | - | 17.5% |
| Thrombocytopenia | 1.9% | - |
| Anemia | 1.9% | - |
Note: Data for this compound is from the NCT04762069 trial. Data for Doxorubicin is from the ANNOUNCE Phase 3 trial.[1]
Table 2: Non-Hematological Toxicities
| Adverse Event | This compound (Phase 2, GBM) | Doxorubicin (Commonly Reported) |
| Cardiotoxicity (Any Grade) | 0% | Acute: ~11%[2], Chronic: 1.7% - 5.6%[2][3] |
| Fatigue/Asthenia | 26.7% | Common |
| Nausea | 17.1% | Common |
| Headache | 17.1% | - |
| Mucositis/Stomatitis | - | Common |
| Hand-Foot Syndrome | - | Can occur |
| Alopecia | - | Common |
Note: this compound data is from the NCT04762069 trial. Doxorubicin cardiotoxicity incidences are from various studies.[2] Other non-hematological toxicities for Doxorubicin are well-documented common side effects.
Experimental Protocols
Cardiotoxicity Monitoring
The monitoring of cardiotoxicity is a critical component of clinical trials involving anthracyclines.
-
Baseline Assessment: Before initiation of therapy, a comprehensive cardiovascular assessment is conducted, including a detailed medical history, physical examination, and baseline measurement of left ventricular ejection fraction (LVEF) by echocardiography (ECHO) or multigated acquisition (MUGA) scan.
-
On-treatment Monitoring: LVEF is monitored at regular intervals during treatment. For Doxorubicin, this is often done at cumulative dose milestones (e.g., every 2-3 cycles). In the this compound trials, given the absence of cardiotoxicity, monitoring frequency might be less intensive but is still a safety parameter.
-
Biomarker Analysis: Blood samples are collected to measure cardiac biomarkers such as troponin I or T and B-type natriuretic peptide (BNP) or N-terminal pro-BNP (NT-proBNP). Elevations in these markers can be early indicators of cardiac muscle damage.
-
Electrocardiogram (ECG): ECGs are performed at baseline and periodically during the study to detect any changes in cardiac rhythm or conduction.
Myelosuppression Monitoring
Myelosuppression is a common dose-limiting toxicity for both this compound and Doxorubicin.
-
Complete Blood Count (CBC): Blood samples are collected at baseline and prior to each treatment cycle. A CBC with differential is performed to measure absolute neutrophil count (ANC), platelet count, and hemoglobin levels.
-
Dose Modifications: The protocol specifies criteria for dose delays, reductions, or discontinuation of the study drug based on the severity of myelosuppression (graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events - CTCAE).
-
Supportive Care: The use of growth factors (e.g., G-CSF for neutropenia) or transfusions for anemia and thrombocytopenia is predefined in the study protocol.
Signaling Pathways and Mechanisms of Toxicity
Doxorubicin-Induced Cardiotoxicity
The cardiotoxicity of Doxorubicin is multifactorial, with the primary mechanism believed to be the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cardiomyocytes. This leads to mitochondrial dysfunction, DNA damage, and ultimately, apoptosis (programmed cell death) of cardiac muscle cells.
References
- 1. Effect of Doxorubicin Plus Olaratumab vs Doxorubicin Plus Placebo on Survival in Patients With Advanced Soft Tissue Sarcomas: The ANNOUNCE Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berberine Attenuates Doxorubicin-Induced Cardiotoxicity in Mice | Semantic Scholar [semanticscholar.org]
- 3. Early Cardiac Function Monitoring for Detection of Subclinical Doxorubicin Cardiotoxicity in Young Adult Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Anthracyclines in Brain Cancer: A Comparative Meta-Analysis of Preclinical and Clinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Anthracyclines, a potent class of chemotherapy agents, have long been a cornerstone in the treatment of various systemic cancers. Their application in neuro-oncology, however, has been historically hindered by the formidable blood-brain barrier (BBB). This guide provides a comprehensive meta-analysis of the existing preclinical and clinical data on the use of anthracyclines in brain cancer, comparing their performance against established alternative therapies. We delve into the experimental data, outlining the methodologies of key studies to provide a clear and objective overview for researchers and drug development professionals.
In Vitro Efficacy of Anthracyclines in Glioblastoma Cell Lines
Preclinical studies have consistently demonstrated the cytotoxic potential of anthracyclines against glioblastoma (GBM) cell lines. These in vitro experiments are crucial for establishing a baseline understanding of a drug's anti-cancer activity before moving into more complex biological systems. The half-maximal effective concentration (EC50), a key metric of drug potency, has been determined for several anthracyclines in various GBM cell lines.
| Anthracycline | Glioblastoma Cell Line | EC50 (µM) | Reference |
| Doxorubicin | GL261 | 4.9 | [1] |
| Epirubicin | GL261 | 5.9 | [1] |
| Idarubicin | GL261 | 4.4 | [1] |
| Doxorubicin | U87MG | 0.14 ± 0.1 | [2] |
| Doxorubicin | T98G | 0.5 ± 0.15 | [2] |
| Doxorubicin | LN229 | 6.88 ± 0.6 | |
| Doxorubicin | U251 | ~0.3 (300 ng/mL) |
Comparison with Standard-of-Care and Alternative Therapies for Glioblastoma
While in vitro data for anthracyclines are promising, their clinical use in brain cancer is limited. The current standard of care for newly diagnosed glioblastoma is the "Stupp Protocol," which involves radiation therapy with concurrent and adjuvant temozolomide. For recurrent glioblastoma, treatment options are more varied and include agents like bevacizumab and lomustine. The following tables summarize the clinical efficacy of these alternatives, providing a benchmark against which the potential of novel anthracycline delivery systems can be measured.
Temozolomide (Stupp Protocol) for Newly Diagnosed Glioblastoma
| Outcome | Temozolomide + Radiotherapy | Radiotherapy Alone | Reference |
| Median Overall Survival | 14.6 months | 12.1 months | |
| 2-Year Survival Rate | 26.5% | 10.4% | |
| Median Progression-Free Survival | 6.9 months | 5.0 months |
Bevacizumab for Recurrent Glioblastoma (Meta-analysis Data)
| Outcome | Bevacizumab Monotherapy | Bevacizumab + Lomustine | Reference |
| Median Overall Survival | 9.3 months | 9.1 months | |
| 6-Month Progression-Free Survival | 42.6% - 50.3% | 54.3% (with re-irradiation) | |
| Median Progression-Free Survival | 4.2 months | 4.17 months |
Lomustine for Recurrent Glioblastoma
| Outcome | Lomustine Monotherapy | Lomustine + Bevacizumab | Reference |
| Median Overall Survival | 8.6 months | 9.1 months | |
| Median Progression-Free Survival | 1.5 months | 4.2 months | |
| 6-Month Progression-Free Survival Rate | 20.4% | - |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key in vitro experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Glioblastoma cells are seeded into 96-well plates at a density of 5,000-20,000 cells per well in 200 µL of culture medium and incubated overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the anthracycline or control vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Comet Assay for DNA Damage
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: After drug treatment, cells are harvested and resuspended in low-melting-point agarose.
-
Slide Preparation: The cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose. A third layer of low-melting-point agarose is added on top.
-
Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Electrophoresis: The slides are placed in an electrophoresis chamber filled with alkaline buffer, and an electric field is applied. Damaged DNA (containing fragments and breaks) migrates away from the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., propidium iodide or SYBR Green), and the comets are visualized and analyzed using a fluorescence microscope and image analysis software.
Annexin V/PI Flow Cytometry for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Harvesting: Following drug treatment, both adherent and floating cells are collected.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are used to differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Visualizing the Mechanisms of Action and Experimental Processes
To further elucidate the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Anthracycline-induced apoptosis signaling pathway in cancer cells.
Caption: In vitro workflow for screening anthracycline efficacy in brain cancer.
References
- 1. Anthracycline-induced cardiotoxicity and cell senescence: new therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Therapeutic Approaches in Glioblastoma with Pro-Oxidant Treatments and Synergistic Combinations: In Vitro Experience of Doxorubicin and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Berubicin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when working with potent compounds like Berubicin. While one supplier's Safety Data Sheet (SDS) for this compound hydrochloride classifies it as a non-hazardous substance, it is crucial to recognize that this compound is an anthracycline, a class of powerful chemotherapy drugs known for their cytotoxic properties. Therefore, it is imperative to handle this compound with the same precautions as other hazardous cytotoxic agents to minimize occupational exposure and ensure a safe research environment.
This guide provides essential, immediate safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) recommendations, a step-by-step protocol for solution preparation, and comprehensive plans for decontamination and disposal.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure to hazardous drugs. All PPE should be donned before handling this compound and removed in a manner that prevents contamination.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested nitrile gloves. Outer glove should have a thickness of at least 0.15-0.2 mm.[1][2] | Nitrile gloves have shown high resistance to permeation by chemotherapy drugs.[1] Double gloving provides an additional layer of protection, and the outer glove can be removed immediately in case of contamination.[3][4] Latex gloves are not recommended due to their potential for permeability to some cytotoxic agents. |
| Gown | Disposable, impermeable gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. | Protects the skin and personal clothing from contamination. The gown should be made of a low-permeability fabric. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and aerosols. If there is a risk of splashing, a full-face shield is preferred. |
| Respiratory Protection | A fit-tested N95 or N100 respirator. | Required when handling the powdered form of this compound or when there is a potential for generating aerosols. |
| Shoe Covers | Disposable shoe covers. | To prevent the tracking of contaminants out of the designated handling area. |
Experimental Protocol: Preparation of a this compound Solution
This protocol outlines the steps for safely preparing a this compound solution from its powdered form in a laboratory setting. All procedures should be conducted within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.
Materials:
-
This compound hydrochloride powder
-
Appropriate solvent (e.g., sterile water for injection, DMSO)
-
Sterile vials and syringes with Luer-lock fittings
-
Plastic-backed absorbent pads
-
Chemotherapy waste disposal containers
-
Decontamination solution (e.g., 10% bleach solution)
-
Spill kit
Procedure:
-
Preparation of the Work Area:
-
Ensure the chemical fume hood or biological safety cabinet is operational and certified.
-
Cover the work surface with a plastic-backed absorbent pad.
-
Assemble all necessary materials within the hood to avoid reaching in and out.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above, ensuring the outer pair of gloves covers the cuffs of the gown.
-
-
Reconstitution of this compound Powder:
-
Carefully uncap the vial of this compound powder, avoiding any sudden movements that could aerosolize the powder.
-
Using a sterile syringe with a Luer-lock fitting, slowly draw up the required volume of the appropriate solvent.
-
Gently inject the solvent into the this compound vial, aiming the stream against the inner wall of the vial to minimize frothing and aerosol generation.
-
Allow the vial to sit for a moment to allow the powder to wet, then gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
-
Transfer and Dilution:
-
If further dilution is required, use a new sterile syringe to withdraw the reconstituted this compound solution.
-
Slowly transfer the solution to the final container (e.g., a sterile vial or infusion bag).
-
Add the required volume of diluent to achieve the final desired concentration.
-
-
Labeling:
-
Clearly label the final solution with the name of the drug, concentration, date of preparation, and a "Cytotoxic Hazard" warning.
-
-
Immediate Decontamination:
-
Wipe down the exterior of the final container, vials, and any other equipment used with a decontamination solution (e.g., 10% bleach) followed by sterile water.
-
Dispose of all single-use items, including gloves, gown, absorbent pads, and empty vials, in a designated chemotherapy waste container.
-
Operational and Disposal Plans
A clear and robust plan for the entire lifecycle of this compound in the laboratory, from receipt to disposal, is essential for maintaining a safe working environment.
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage. If the package is damaged, handle it as a spill and notify the safety officer.
-
Store this compound in a designated, clearly labeled, and secure area away from incompatible materials. The storage area should be well-ventilated.
Spill Management:
-
A spill kit specifically for cytotoxic drugs should be readily available in the laboratory.
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Personnel involved in the cleanup must wear full PPE, including respiratory protection.
-
For liquid spills, cover with an absorbent material from the spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Clean the spill area from the outer edge towards the center.
-
Decontaminate the area with a 10% bleach solution, allowing for a contact time of at least 15 minutes, followed by cleaning with detergent and water.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
Decontamination of Reusable Equipment:
-
Reusable glassware and equipment should be decontaminated by soaking in a 10% bleach solution for at least 24 hours. After soaking, the items should be thoroughly rinsed with water.
Waste Disposal:
-
All waste contaminated with this compound, including unused solutions, empty vials, contaminated PPE, and cleaning materials, must be disposed of as cytotoxic waste.
-
Use designated, puncture-proof, and clearly labeled cytotoxic waste containers.
-
Sharps, such as needles and syringes, must be disposed of in a designated sharps container for cytotoxic waste.
-
Do not dispose of this compound waste in the regular trash or down the drain.
-
Follow institutional and local regulations for the final disposal of cytotoxic waste, which typically involves incineration by a licensed hazardous waste management company.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Logical Relationship of Safety Controls for this compound
Caption: Hierarchy of safety controls applied to the handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
